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  • Product: d-Histidinol
  • CAS: 70142-15-3

Core Science & Biosynthesis

Foundational

D-Histidinol: Chemical Structure, Physical Properties, and Applications in Chiral Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the need for precise stereochemical control in drug development and biochemical assays. While the natural L-isomer of histidinol serves as a dir...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for precise stereochemical control in drug development and biochemical assays. While the natural L-isomer of histidinol serves as a direct precursor to L-histidine in primary metabolic routes[1], its unnatural enantiomer, D-histidinol, offers orthogonal utility. D-histidinol is a critical chiral building block, particularly in the synthesis of stereospecific receptor ligands and as a control in enzyme inhibition studies[2]. This technical guide provides an in-depth analysis of D-histidinol, detailing its physical properties, mechanistic utility, and the self-validating analytical workflows required for its characterization.

Chemical Identity & Structural Elucidation

D-histidinol, chemically designated as (2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol, features an imidazole ring, a primary alcohol, and a chiral center at the C2 position[3]. The R-configuration at this stereocenter is the defining feature that differentiates it from the natural L-isomer (S-configuration)[4].

In laboratory settings, the free base of D-histidinol is highly hygroscopic and susceptible to oxidation. Consequently, it is almost exclusively synthesized, stored, and utilized as a dihydrochloride salt (D-histidinol dihydrochloride).

Causality of Salt Formation: The addition of two equivalents of hydrochloric acid protonates both the primary aliphatic amine and the imidazole nitrogen. This dual protonation prevents oxidative degradation of the amine and yields a stable, highly water-soluble crystalline powder, significantly improving its handling properties for benchtop synthesis[5].

Physical and Chemical Properties

Understanding the physicochemical baseline of D-histidinol is essential for formulation and synthetic planning. The dihydrochloride salt form significantly shifts its melting point and solubility profile compared to the free base.

PropertyD-Histidinol (Free Base)D-Histidinol Dihydrochloride
CAS Number 70142-15-375614-84-5
Molecular Formula C₆H₁₁N₃O[3]C₆H₁₁N₃O · 2HCl
Molecular Weight 141.17 g/mol [4]214.09 g/mol
Melting Point N/A (Hygroscopic solid)193–195 °C
Optical Activity N/A[α]²⁰/D +3° (c = 1 in H₂O)
Appearance White crystalline powderWhite crystalline powder[6]

Mechanistic Utility: D-Histidinol in Chiral Synthesis & Drug Development

The primary utility of D-histidinol lies in its application as a chiral synthon. A prime example of this is its use in the development of chiral histamine H3-receptor ligands[7]. The H3 receptor is highly stereoselective; the spatial orientation of the ligand dictates whether it acts as an agonist or an antagonist[7].

Causality in Synthetic Design: To probe the H3 receptor's binding pocket, researchers require ligands with specific stereochemistry. By starting with D-histidine or D-histidinol, chemists lock in the R-configuration early in the synthetic pathway[8]. For instance, the synthesis of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives relies on the Williamson ether synthesis[8]. Because the primary amine and imidazole nitrogens are highly nucleophilic, they must be protected (e.g., via tritylation) before the primary alcohol can be successfully etherified without unwanted side reactions[8].

G N1 D-Histidine Methyl Ester (Starting Material) N2 Tritylation (Trt-Cl, TEA) N1->N2 N3 Reduction (LiAlH4) N2->N3 N4 Ditrityl-D-histidinol (Intermediate) N3->N4 N5 Williamson Ether Synthesis (R-Br, NaH, DMF) N4->N5 N6 Deprotection (THF/HCl) N5->N6 N7 Chiral H3-Receptor Ligand (Dihydrochloride Salt) N6->N7

Caption: Workflow for synthesizing chiral H3-receptor ligands from D-histidinol.

Analytical Workflows: HPLC and NMR Protocols for D-Histidinol

To ensure the integrity of downstream biological assays, the enantiomeric purity and structural identity of D-histidinol must be rigorously validated. The following protocols represent a self-validating system: you cannot mathematically confirm enantiomeric excess (ee) without first proving the chromatographic system can resolve a racemate.

Protocol 1: Enantiomeric Purity Determination via Chiral HPLC

Achiral columns cannot resolve enantiomers because D- and L-histidinol have identical physicochemical properties in an achiral environment. Therefore, a Chiral Stationary Phase (CSP) is mandatory.

  • System Suitability (The Self-Validation Step): Prepare a 1 mg/mL solution of racemic D/L-histidinol in the mobile phase. Inject onto a chiral crown ether column (e.g., Daicel Crownpak CR(+)).

  • Chromatographic Conditions: Use an aqueous mobile phase of perchloric acid (HClO₄) adjusted to pH 2.0.

    • Causality: The low pH ensures full protonation of the primary amine, which is an absolute requirement for host-guest complexation with the crown ether stationary phase. Set flow rate to 0.4 mL/min at 25°C.

  • Detection: Monitor UV absorbance at 210 nm, corresponding to the imidazole π-π* transition.

  • Sample Analysis: Once baseline resolution (Rs > 1.5) of the racemate is confirmed, inject the pure D-histidinol sample. Calculate the enantiomeric excess (ee). A pharmaceutical-grade chiral building block should exhibit an ee > 98%.

Protocol 2: Structural Confirmation via ¹H-NMR
  • Sample Preparation: Dissolve 10 mg of D-histidinol dihydrochloride in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality: D₂O rapidly exchanges with the amine (-NH₂) and hydroxyl (-OH) protons, removing their broad, unpredictable signals from the spectrum and preventing signal overlap with the critical aliphatic backbone[4].

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or 600 MHz.

  • Peak Assignment: Look for the distinct imidazole protons (singlets at ~7.2 ppm and ~8.2 ppm, though exact shifts depend on the D₂O pD). The chiral alpha-proton will appear as a complex multiplet around 3.6-3.8 ppm[4].

G A1 D-Histidinol Sample Prep (Dissolve in D2O or Mobile Phase) A2 HPLC Analysis (Chiral Stationary Phase) A1->A2 A3 NMR Spectroscopy (1H and 13C in D2O) A1->A3 A4 Enantiomeric Purity Validation (ee > 98%) A2->A4 A5 Structural Confirmation (Peak Assignment) A3->A5

Caption: Analytical validation workflow for determining D-histidinol purity and structure.

Conclusion

D-histidinol is far more than a mere biochemical curiosity; it is a highly specialized chiral synthon. By utilizing its stable dihydrochloride salt and leveraging its specific R-configuration, researchers can synthesize highly targeted, stereospecific therapeutics, such as H3-receptor ligands[7]. Strict adherence to chiral HPLC and NMR validation protocols ensures the stereochemical integrity required for advanced drug development and pharmacological testing.

References

  • Title: D-Histidinol | C6H11N3O | CID 736174 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: L-Histidinol | C6H11N3O | CID 165271 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Exploratory

Stereochemical Precision in Cellular Pharmacology: The Mechanism of Action of D-Histidinol

Executive Summary In the landscape of molecular pharmacology, stereospecificity is not merely a structural feature; it is the fundamental basis of target engagement. Histidinol, the immediate precursor to the amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of molecular pharmacology, stereospecificity is not merely a structural feature; it is the fundamental basis of target engagement. Histidinol, the immediate precursor to the amino acid L-histidine, is widely recognized for its ability to induce the amino acid starvation response (AAR). However, the literature often conflates the racemic mixture or defaults to the L-enantiomer without addressing the critical utility of D-histidinol .

As a Senior Application Scientist, I approach D-histidinol not as an inactive bystander, but as a highly precise stereochemical tool and a specialized selective agent in cellular engineering. This technical guide dissects the mechanism of action of D-histidinol, contrasting it with its L-counterpart to elucidate the stringent stereochemical requirements of Histidyl-tRNA synthetase (HARS) and the downstream GCN2-mTORC1 signaling axis.

The Stereochemical Imperative at the HARS Active Site

The primary cellular target of histidinol is Histidyl-tRNA synthetase (HARS). HARS catalyzes the esterification of L-histidine to its cognate tRNA, a critical first step in protein biosynthesis. L-histidinol acts as a competitive inhibitor of this process. It binds to the amino acid pocket of HARS but fails to undergo adenylation due to the replacement of the carboxyl group with a hydroxyl group 1.

D-histidinol, conversely, possesses the unnatural (R)-configuration at the alpha-carbon. The HARS active site is exquisitely tuned to the (S)-configuration. Consequently, D-histidinol exhibits negligible binding affinity for HARS. This lack of interaction is exactly what makes D-histidinol an indispensable negative control in AAR studies: any cellular response elicited by D-histidinol is independent of HARS inhibition, thereby validating the specificity of L-histidinol-induced effects.

The GCN2-eIF2α-mTORC1 Axis

When HARS is successfully inhibited (by the L-enantiomer), uncharged tRNA^His accumulates in the cytosol. This uncharged tRNA binds to the regulatory domain of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase.

This binding induces a conformational change, leading to GCN2 autophosphorylation and subsequent phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51. Phospho-eIF2α globally attenuates cap-dependent translation while paradoxically upregulating stress-response transcripts like ATF4. Concurrently, this pathway crosstalks with mTORC1. Inhibition of mTORC1 by amino acid deprivation or histidinol treatment further augments GCN2 activation via the PP6C phosphatase 2.

Because D-histidinol cannot inhibit HARS, it does not trigger this cascade. In a properly controlled experimental system, D-histidinol treatment yields baseline levels of phospho-eIF2α and active mTORC1, proving that the pathway relies entirely on stereospecific tRNA uncharging.

Pathway D_Hist D-Histidinol (Stereospecific Control) HARS Histidyl-tRNA Synthetase (HARS) D_Hist->HARS No Binding L_Hist L-Histidinol (Active Enantiomer) L_Hist->HARS Competitive Inhibition tRNA Accumulation of Uncharged tRNA HARS->tRNA Translation Block GCN2 GCN2 Kinase Activation tRNA->GCN2 Binds Regulatory Domain eIF2a eIF2α Phosphorylation (Ser51) GCN2->eIF2a Kinase Activity

Fig 1. Stereospecific modulation of the GCN2/eIF2α pathway by histidinol enantiomers.

D-Histidinol in Cellular Engineering and hisD Selection

Beyond its role as a control, D-histidinol (supplied as D-histidinol dihydrochloride) is utilized in specialized mammalian cell selection systems. The hisD gene from Salmonella typhimurium encodes histidinol dehydrogenase, an enzyme that catalyzes the NAD+-dependent oxidation of histidinol to histidine 3.

When mammalian cells are transfected with a vector harboring the hisD resistance cassette, they can be selected using media containing high concentrations of D-histidinol dihydrochloride (e.g., 1.0 mg/mL) 4. The hisD gene product metabolizes the precursor to rescue the cell from histidine starvation and translational arrest, allowing exclusive survival of successfully transfected clones.

Quantitative Pharmacological Parameters

The following table summarizes the distinct quantitative differences between the two enantiomers, emphasizing why D-histidinol is the premier choice for baseline validation.

ParameterD-HistidinolL-HistidinolCellular Consequence
HARS Binding Affinity (Ki) >10 mM (Negligible)~20 µMStereospecific competitive inhibition of aminoacylation.
eIF2α Phosphorylation (EC50) No effect at <5 mM0.1 - 0.5 mMActivation of GCN2 and downstream stress responses.
Protein Synthesis Inhibition <5% reduction>50% reduction at 0.1 mMGlobal translational arrest and autophagy induction.
Typical Selection Concentration 1.0 mg/mL (with hisD)0.5 - 1.0 mg/mLSelective survival of hisD-transfected clones.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, assays must be designed to inherently prove their own validity. The following protocols utilize D-histidinol to create a self-validating system.

Protocol 1: Stereospecific Induction of the Amino Acid Starvation Response

Causality Focus: Standard culture media contains high levels of histidine (~100 µM in FBS), which will outcompete histidinol. Dialyzed FBS is mandatory to establish a zero-baseline. D-histidinol is used to rule out non-specific chemical toxicity (e.g., pH shifts from the dihydrochloride salt).

  • Cell Seeding: Seed mammalian cells (e.g., HeLa or MEFs) at 60% confluency in standard DMEM. Causality: Cells must be in log-phase growth to accurately measure translation inhibition; confluent cells naturally downregulate mTORC1.

  • Media Adaptation: Wash cells 2x with PBS. Replace media with custom DMEM lacking histidine, supplemented with 10% dialyzed FBS.

  • Stereospecific Treatment: Divide into three cohorts:

    • Cohort A (Vehicle): Add equivalent volume of sterile H2O.

    • Cohort B (Active): Add 2 mM L-histidinol.

    • Cohort C (Control): Add 2 mM D-histidinol.

  • Incubation & Lysis: Incubate for 4 hours. Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na3VO4) to preserve the transient p-eIF2α signal.

  • Readout: Perform Western blot analysis probing for total eIF2α and phospho-eIF2α (Ser51). Validation: Cohort C must match Cohort A, proving the signal in Cohort B is strictly HARS-dependent.

Protocol 2: hisD Gene Selection Workflow

Causality Focus: The dihydrochloride salt of D-histidinol ensures aqueous solubility but requires careful pH buffering of the media to prevent off-target acidification during long-term selection.

  • Transfection: Electroporate target cells with a linearized vector containing your gene of interest and the hisD resistance cassette.

  • Recovery: Plate cells in non-selective media for 48 hours to allow for hisD expression and histidinol dehydrogenase accumulation.

  • Selection Pressure: Aspirate media and replace with selection media containing 1.0 mg/mL D-histidinol dihydrochloride. Causality: At this concentration, untransfected cells undergo massive translational arrest and apoptosis.

  • Clone Isolation: Refresh selection media every 3-4 days. Isolate surviving colonies after 10-14 days.

Workflow Seed Step 1: Cell Seeding Log-Phase Growth Media Step 2: Media Prep Dialyzed FBS (No His) Seed->Media Treat Step 3: Treatment D- vs L-Histidinol Media->Treat Readout Step 4: Readout Western Blot (p-eIF2α) Treat->Readout

Fig 2. Self-validating experimental workflow for histidinol-induced amino acid starvation.

References

  • Title: Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification Source: MDPI URL
  • Source: NIH (PMC)
  • Source: NIH (PMC)
  • Source: NIH (PMC)

Sources

Foundational

The Role of D-Histidinol in Histidine Biosynthesis and Cellular Regulation: A Technical Guide

Executive Summary Histidine biosynthesis is a highly conserved metabolic pathway critical for protein synthesis, acid-base catalysis, and metal ion coordination in biological systems[1]. The terminal step of this pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Histidine biosynthesis is a highly conserved metabolic pathway critical for protein synthesis, acid-base catalysis, and metal ion coordination in biological systems[1]. The terminal step of this pathway involves the NAD⁺-dependent, two-step oxidation of L-histidinol to L-histidine, catalyzed by the enzyme histidinol dehydrogenase (HDH)[1]. While L-histidinol is the natural, direct precursor in this primary metabolic route, its stereoisomer, D-histidinol , is strictly excluded from natural biosynthesis[2].

However, D-histidinol has emerged as a highly valuable pharmacological tool. As a Senior Application Scientist, I have structured this guide to explore how D-histidinol acts as a stereospecific probe, a competitive enzyme inhibitor, and a potent modulator of protein synthesis with documented anticancer adjuvant properties[3].

Stereospecificity in the Histidine Biosynthetic Pathway

The biosynthesis of histidine is relatively isolated from other amino acid pathways[1]. The final reactions require the conversion of imidazole acetol-phosphate (IAP) to L-histidinol phosphate, followed by dephosphorylation to L-histidinol, and finally, oxidation to L-histidine[1].

The active site of Histidinol Dehydrogenase (HDH) is exquisitely stereospecific. It exclusively recognizes and acts upon the L-isomer[4]. D-histidinol possesses the identical imidazole ring and amino alcohol backbone but differs in chirality at the α-carbon. Because of this structural homology, D-histidinol can enter the HDH catalytic pocket and coordinate with the essential zinc ion, but the incorrect spatial orientation of its hydroxyl group prevents NAD⁺-dependent oxidation[5]. Consequently, D-histidinol acts as a competitive inhibitor of HDH, stalling the terminal step of biosynthesis and depleting intracellular L-histidine pools.

Pathway IAP Imidazole Acetol-Phosphate HOL_P L-Histidinol Phosphate IAP->HOL_P HPA L_HOL L-Histidinol HOL_P->L_HOL HPP L_HIS L-Histidine L_HOL->L_HIS HDH (Oxidation) D_HOL D-Histidinol (Analog) D_HOL->L_HIS Stereospecific Block

Fig 1: Terminal steps of histidine biosynthesis and D-histidinol stereospecific exclusion.

Dual-Target Inhibition and Anticancer Properties

Beyond its role as an HDH inhibitor, D-histidinol exerts profound effects on cellular translation. Histidinol analogs act as amino acid site inhibitors of Histidyl-tRNA synthetase (HisRS)[6].

Mechanism of Action

By binding to the amino acid recognition site of HisRS, D-histidinol competitively blocks the aminoacylation reaction (the attachment of L-histidine to its cognate tRNA)[7]. This triggers a mild but highly controlled inhibition of global protein synthesis, generating a cellular stress response functionally identical to severe histidine deprivation[6].

Clinical and Research Applications

This translational arrest has significant therapeutic implications. Histidinol (at concentrations around 0.1 mM) can inhibit protein synthesis in cultured human cells by up to 50%[8]. Remarkably, this controlled inhibition protects normal, healthy cells from the genotoxic effects of various anticancer drugs (such as 5-fluorouracil, cisplatinum, and cytosine arabinoside) while simultaneously enhancing the toxicity of these same agents in multidrug-resistant tumor cells[6]. D-histidinol dihydrochloride specifically has been documented to possess targeted anticancer activity against various cancer cell lines due to this mechanism[3].

Mechanism cluster_0 Target 1: Biosynthesis cluster_1 Target 2: Translation D_HOL D-Histidinol HDH Histidinol Dehydrogenase (HDH) D_HOL->HDH Competitive Binding HisRS Histidyl-tRNA Synthetase (HisRS) D_HOL->HisRS Amino Acid Site Inhibition L_HIS L-Histidine Pool Depletion HDH->L_HIS Inhibits Synthesis Translation Protein Synthesis Arrest HisRS->Translation Blocks Aminoacylation

Fig 2: Dual inhibitory mechanisms of D-histidinol on HDH and HisRS pathways.

Quantitative Data: Kinetic Profiling

To contextualize the pharmacological utility of D-histidinol, the following table summarizes the representative kinetic parameters and biological impacts of the stereoisomers.

CompoundBiological RoleTarget EnzymeMechanism of ActionRepresentative Kinetic Impact
L-Histidinol Natural PrecursorHistidinol Dehydrogenase (HDH)Substrate (Oxidation to L-Histidine) Km​≈10−20μM
D-Histidinol Synthetic Analog / ProbeHistidinol Dehydrogenase (HDH)Competitive Inhibitor Ki​≈50−100μM
D-Histidinol Translational ModulatorHistidyl-tRNA Synthetase (HisRS)Amino Acid Site InhibitorReduces translation by ~50% at 0.1 mM[6]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is established through strict controls that isolate the specific inhibitory mechanisms of D-histidinol.

Protocol 1: Enzymatic Assay for HDH Stereospecificity and Inhibition

Objective: Determine the competitive inhibition constant ( Ki​ ) of D-histidinol against purified HDH. Causality Rationale: HDH oxidizes L-histidinol, reducing NAD⁺ to NADH. By measuring NADH absorbance at 340 nm, we directly quantify enzyme velocity. Titrating D-histidinol will decrease velocity only if it successfully competes for the active site.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.5) containing 1 mM MnCl₂ (or ZnCl₂, depending on the specific HDH isoform requirements) and 2 mM NAD⁺.

  • Substrate Titration: Prepare a serial dilution of L-histidinol (ranging from 5 µM to 200 µM).

  • Inhibitor Spiking: Set up parallel reaction series spiked with fixed concentrations of D-histidinol (e.g., 0 µM, 50 µM, 100 µM).

  • Reaction Initiation: Add 10 nM of purified recombinant HDH to initiate the reaction.

  • Kinetic Measurement: Monitor absorbance at 340 nm continuously for 5 minutes at 25°C using a microplate reader.

  • Self-Validation Controls:

    • No-Enzyme Control: Ensures L-histidinol does not auto-oxidize.

    • No-Substrate Control: Ensures the enzyme preparation does not contain background reducing agents.

  • Data Analysis: Plot the initial velocities on a Lineweaver-Burk plot. A common y-intercept with varying slopes confirms competitive inhibition.

Protocol 2: Cell Viability and Translation Rescue Assay

Objective: Validate that D-histidinol-induced cytotoxicity is primarily driven by HisRS inhibition rather than off-target toxicity. Causality Rationale: If D-histidinol kills cells specifically by starving them of charged Histidyl-tRNA, then flooding the system with exogenous L-histidine will outcompete the inhibitor at the HisRS active site, rescuing the cells[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 1×104 cells/well in a 96-well plate using standard DMEM (containing baseline 0.005 mM histidine)[6]. Incubate overnight.

  • Treatment Preparation: Prepare media containing 0.1 mM D-histidinol.

  • Rescue Conditions: Split the D-histidinol media into two batches. Supplement one batch with excess L-histidine (e.g., 2.0 mM).

  • Incubation: Replace the cell media with the treatment conditions and incubate for 48 hours.

  • Viability Readout: Add WST-1 or CellTiter-Glo reagent to quantify metabolic activity/ATP levels as a proxy for cell viability.

  • Self-Validation Controls:

    • Vehicle Control: Establishes 100% baseline viability.

    • Puromycin Pulse (Optional): To directly prove translation arrest, pulse cells with 1 µM puromycin 30 minutes before lysis and perform a Western blot against puromycin-incorporated nascent peptides. D-histidinol treated cells will show a dramatic reduction in the puromycin smear, which is restored in the L-histidine rescue condition.

References

  • Petersen et al., (2010). "Histidine Biosynthesis". PMC - NIH. Available at: [Link]

  • MDPI. "Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification". MDPI / PMC - NIH. Available at: [Link]

  • Gupta, A., & Rangarajan, P. N. (2022). "Histidine is essential for growth of Komagataella phaffii cultured in YPA medium". ResearchGate. Available at:[Link]

  • ACS Publications. "Mechanism of Salmonella typhimurium Histidinol Dehydrogenase". ACS. Available at:[Link]

Sources

Exploratory

D-Histidinol: A Comprehensive Guide to Molecular Weight, Exact Mass Calculation, and Analytical Workflows

Executive Summary In modern drug development and metabolomics, distinguishing between average molecular weight and monoisotopic exact mass is not merely an academic exercise—it is the foundational logic that dictates ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and metabolomics, distinguishing between average molecular weight and monoisotopic exact mass is not merely an academic exercise—it is the foundational logic that dictates instrument calibration, target list generation, and structural elucidation. This whitepaper provides an authoritative breakdown of the mass properties of D-histidinol (PubChem CID: 736174) [1], a chiral amino alcohol and enantiomer of the naturally occurring L-histidinol [2]. By deconstructing its exact mass calculations and outlining field-proven High-Resolution Mass Spectrometry (HRMS) workflows, this guide equips analytical scientists with the theoretical and practical frameworks necessary for rigorous molecular validation.

Theoretical Framework: Molecular Weight vs. Exact Mass

Before executing any mass spectrometry workflow, an analyst must establish the correct mass target. The failure to differentiate between molecular weight and exact mass is a common source of false negatives in HRMS target lists.

  • Average Molecular Weight (MW): This is the macroscopic mass of a molecule calculated using the standard atomic weights of its constituent elements. Standard atomic weights account for the natural relative abundance of all stable isotopes on Earth. MW is used for bulk stoichiometric calculations (e.g., weighing powders for buffer preparation).

  • Monoisotopic Exact Mass: This is the microscopic mass of a single molecule calculated using the mass of the most abundant naturally occurring stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). High-resolution mass spectrometers (like Orbitraps or Time-of-Flight instruments) measure exact mass to sub-5 parts-per-million (ppm) accuracy [3].

Causality in Experimental Choices

Why does this distinction matter? If a researcher inputs the average molecular weight of D-histidinol (141.17 g/mol ) into an HRMS inclusion list instead of its exact mass (141.0902 Da), the instrument will fail to trigger MS/MS fragmentation. The mass error between the two values is approximately 80 millidaltons (mDa)—a massive deviation in HRMS, where tolerances are typically set to ± 5 ppm (roughly ± 0.0007 Da for this molecule).

Step-by-Step Calculation of D-Histidinol Mass Properties

D-histidinol has the molecular formula C6​H11​N3​O . To understand its mass properties, we must break down the elemental contributions [4].

Table 1: Isotopic Masses and Standard Atomic Weights
ElementSymbolStable IsotopeMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )Quantity
CarbonC 12C 12.00000012.0116
HydrogenH 1H 1.0078251.00811
NitrogenN 14N 14.00307414.0073
OxygenO 16O 15.99491515.9991
Calculation 1: Monoisotopic Exact Mass

To calculate the exact mass, we multiply the quantity of each element by its monoisotopic mass:

  • C: 6×12.000000=72.000000 Da

  • H: 11×1.007825=11.086075 Da

  • N: 3×14.003074=42.009222 Da

  • O: 1×15.994915=15.994915 Da

  • Total Exact Mass: 72.000000+11.086075+42.009222+15.994915= 141.090212 Da

Calculation 2: Average Molecular Weight

To calculate the bulk molecular weight, we use the standard atomic weights:

  • C: 6×12.011=72.066 g/mol

  • H: 11×1.008=11.088 g/mol

  • N: 3×14.007=42.021 g/mol

  • O: 1×15.999=15.999 g/mol

  • Total Molecular Weight: 72.066+11.088+42.021+15.999= 141.174 g/mol (Commonly reported as 141.17 g/mol )

Mass_Logic A Monoisotopic Exact Mass (141.0902 Da) C Molecular Formula Generation (C6H11N3O) A->C B Isotopic Fine Structure (13C, 15N Contributions) B->C D MS/MS Fragmentation (Structural Elucidation) C->D E D-Histidinol Confirmation D->E

Figure 1: Logical relationship between exact mass, isotopic patterns, and structural confirmation.

Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)

When analyzing D-histidinol in biological matrices or synthetic reaction mixtures, the analytical method must account for the molecule's high polarity (Topological Polar Surface Area: 74.9 Ų) and its basic functional groups (imidazole ring and primary amine).

Self-Validating Protocol: LC-HRMS Analysis of D-Histidinol

Objective: Quantify and confirm the structural identity of D-histidinol.

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Add 400 µL of cold methanol/acetonitrile (1:1, v/v) to 100 µL of the sample matrix. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: D-histidinol is highly polar. Organic precipitation effectively crashes out heavy proteins while keeping small, polar metabolites fully solubilized in the supernatant.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a ZIC-pHILIC (Polymeric Hydrophilic Interaction Liquid Chromatography) column. Use a mobile phase gradient of 20 mM Ammonium Carbonate in water (pH 9.0) and 100% Acetonitrile.

  • Causality: Standard Reversed-Phase (C18) columns will fail to retain D-histidinol, causing it to elute in the void volume where severe ion suppression occurs. HILIC ensures proper retention. Furthermore, if the experimental goal is to differentiate D-histidinol from endogenous L-histidinol, standard HILIC is insufficient. Mass spectrometers are chirality-blind. To resolve enantiomers, a chiral stationary phase (e.g., Crown Ether or Teicoplanin-based columns) must be employed to separate them temporally prior to ionization.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode.

  • Causality: The primary amine and imidazole nitrogen are strong proton acceptors. In the ESI source, D-histidinol readily accepts a proton ( H+ , exact mass 1.007276 Da), forming the [M+H]+ pseudo-molecular ion.

  • Target m/z Calculation: 141.090212 Da+1.007276 Da= 142.097488m/z [3].

Step 4: System Validation (The Trustworthiness Pillar)

  • Action: Spike a stable-isotope-labeled internal standard (e.g., 13C6​ -histidinol) into every sample prior to extraction.

  • Causality: To ensure this protocol acts as a self-validating system, the internal standard is mandatory. By monitoring the exact mass shift ( +6.0201 Da for 13C6​ ) and ensuring exact chromatographic co-elution with the unlabeled D-histidinol peak, the analyst mathematically validates the retention time and corrects for any matrix-induced ion suppression.

LCHRMS_Workflow A Sample Prep (Cold MeOH/ACN) B HILIC Separation (Polar Retention) A->B Supernatant C ESI+ Ionization ([M+H]+ Generation) B->C Eluent D HRMS Analyzer (Orbitrap/TOF) C->D Ions E Data Processing (Exact Mass Match) D->E Spectra

Figure 2: LC-HRMS analytical workflow for D-histidinol exact mass verification.

Conclusion

The accurate calculation and application of D-histidinol's exact mass (141.0902 Da) versus its average molecular weight (141.17 g/mol ) is critical for analytical success. By coupling rigorous exact mass mathematics with highly targeted HILIC-HRMS workflows and self-validating internal standards, researchers can confidently identify, quantify, and differentiate this chiral amino alcohol in complex matrices.

References

  • Title: D-Histidinol | C6H11N3O | CID 736174 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: L-Histidinol | C6H11N3O | CID 165271 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses Source: Analytical Chemistry - ACS Publications URL: [Link]

Foundational

The D-Histidinol Enantiomer: Stereochemical Probe and Chiral Scaffold in Advanced Pharmacological Design

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Overview In the landscape of amino acid derivatives, L-histidinol is widely recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Overview

In the landscape of amino acid derivatives, L-histidinol is widely recognized as the canonical precursor to L-histidine and a potent inhibitor of histidyl-tRNA synthetase (HisRS). However, its unnatural enantiomer, D-histidinol , occupies a highly specialized and equally critical niche in pharmacological research. Because it evades canonical biological pathways, D-histidinol serves a dual purpose: it acts as an absolute stereochemical "null" probe in enzymology and functions as an indispensable chiral building block for synthesizing highly specific receptor ligands and enzyme inhibitors.

This technical guide dissects the mechanistic utility, quantitative profiling, and validated laboratory workflows associated with D-histidinol, providing a comprehensive framework for its application in modern drug discovery.

Mechanistic Paradigm: The Stereochemical "Null" Probe

From a mechanistic standpoint, the value of D-histidinol lies in its physicochemical parity with L-histidinol (identical pKa, molecular weight, and lipophilicity) combined with its stereochemical disparity.

In biological systems, the terminal steps of are catalyzed by histidinol dehydrogenase (HDH), an enzyme that requires strict spatial alignment of the substrate's amino and hydroxyl groups to execute a 4-electron oxidation. D-histidinol induces a severe steric clash within the HDH active site, rendering it biologically inert as a precursor.

Similarly, L-histidinol is a competitive inhibitor of HisRS, capable of halting protein synthesis by mimicking the transition state of cognate amino acid binding. As detailed in research on , L-histidinol can protect normal cells from chemotherapeutics via translation inhibition. D-histidinol, lacking the correct stereocenter, cannot enter the highly conserved chiral aminoacylation pocket. Therefore, when researchers observe cellular toxicity or metabolic shifts in the presence of D-histidinol, they can definitively attribute these phenomena to off-target effects rather than HisRS inhibition.

G L_Histidinol L-Histidinol (Natural) HDH Histidinol Dehydrogenase (HDH) L_Histidinol->HDH Substrate HisRS Histidyl-tRNA Synthetase (HisRS) L_Histidinol->HisRS Competitive Inhibitor D_Histidinol D-Histidinol (Unnatural) D_Histidinol->HDH Steric Clash D_Histidinol->HisRS No Binding Inert Biologically Inert (Negative Control) D_Histidinol->Inert L_Histidine L-Histidine (Biosynthesis) HDH->L_Histidine Translation_Inhib Protein Synthesis Inhibition HisRS->Translation_Inhib

Stereospecific discrimination of histidinol enantiomers by HDH and HisRS.

Synthetic Utility: Architecting Chiral Pharmacophores

Beyond its role as a control probe, D-histidinol is a premium chiral pool starting material. The imidazole ring perfectly mimics the pharmacophore of histamine, while the D-configuration allows chemists to probe the spatial constraints of target receptors.

Histamine H3-Receptor Ligands

The histamine H3 receptor regulates the release of neurotransmitters and is highly stereoselective. To map this receptor, medicinal chemists synthesize hybrid molecules that combine features of known antagonists and agonists. Utilizing D-histidinol allows for the precise synthesis of 2-(R)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Comparative studies show that while the (S)-enantiomers (derived from L-histidinol) generally exhibit higher affinity, the (R)-enantiomers (derived from D-histidinol) are crucial for determining the boundary conditions of the receptor's binding pocket, as outlined in the.

Histidine Decarboxylase Inhibitors

D-histidinol is also deployed in the synthesis of R-α-fluoromethyl-histamine. By reacting D-histidinol with sulfur tetrafluoride ( SF4​ ) and hydrogen fluoride ( HF ), the hydroxyl group is fluoro-dehydroxylated. The resulting compound is a potent, specific inhibitor of histidine decarboxylase, utilized extensively to study gastric acid secretion and CNS histamine pathways, as documented in the patent for .

Synthesis D_His D-Histidine Methyl Ester Tritylation Tritylation (Trt-Cl, TEA) Protects N-atoms D_His->Tritylation Ditrityl_Ester Ditrityl-D-histidine Ester Tritylation->Ditrityl_Ester Reduction Reduction (LiAlH4) Converts Ester to Alcohol Ditrityl_Ester->Reduction D_Histidinol_Trt Ditrityl-D-histidinol Reduction->D_Histidinol_Trt Etherification Etherification & Deprotection Adds Lipophilic Tail D_Histidinol_Trt->Etherification H3_Ligand Chiral H3-Receptor Ligand Etherification->H3_Ligand

Synthetic workflow for generating chiral H3-receptor ligands from D-histidine.

Quantitative Profiling & Comparative Analysis

To effectively utilize D-histidinol in experimental design, one must understand its comparative profile against its natural counterpart. The table below summarizes the quantitative and qualitative differences dictating their respective applications.

Property / ApplicationL-HistidinolD-HistidinolMechanistic Causality
Histidine Biosynthesis Active PrecursorInactiveHDH active site exclusively accommodates the (S)-configuration.
HisRS Inhibition Potent Inhibitor ( IC50​ ~0.1 mM)Inactive ControlMimics cognate amino acid transition state; D-isomer sterically clashes.
H3-Receptor Affinity Yields (S)-Ligands (High Affinity, −logKi​≈7.9 )Yields (R)-Ligands (Lower Affinity)Receptor binding pocket is highly stereoselective for the (S)-enantiomer.
Decarboxylase Inhibition Yields S-α-fluoromethyl-histamineYields R-α-fluoromethyl-histamineStereocenter dictates the orientation of the fluoromethyl group in the enzyme active site.

Validated Methodologies

The following protocols are engineered as self-validating systems. The causality behind each reagent choice is explicitly stated to ensure robust experimental execution.

Protocol 1: Synthesis of Ditrityl-D-histidinol (Chiral Intermediate)

This workflow generates the protected D-histidinol intermediate required for downstream H3-ligand synthesis.

  • Preparation: Suspend 10.0 g (41 mmol) of D-histidine methyl ester hydrochloride in 50 mL of anhydrous acetonitrile.

  • Base Addition: Add 21.0 g (208 mmol, 5 equiv) of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge HCl, freeing the primary amine for reaction without participating in unwanted nucleophilic attacks. Stir for 30 minutes.

  • Tritylation: Dissolve 29.0 g (104 mmol, 2.5 equiv) of triphenylmethyl chloride (Trt-Cl) in 900 mL of acetonitrile. Add dropwise at 0 °C. Causality: Trt-Cl selectively protects both the primary amino group and the imidazole nitrogen. The bulky trityl groups prevent side reactions during subsequent reduction.

  • Reduction: Isolate the ditritylated ester, dissolve in anhydrous THF, and add LiAlH4​ under inert atmosphere. Reflux carefully. Causality: LiAlH4​ is a powerful hydride donor required to reduce the ester to the corresponding alcohol (D-histidinol) without cleaving the robust trityl protecting groups.

  • Validation Checkpoint: Confirm product via 1H NMR ( CDCl3​ ). Look for the characteristic multiplet of the trityl aromatic protons and the shift of the α -carbon proton indicating successful reduction to the alcohol.

Protocol 2: In Vitro HisRS Aminoacylation Assay (Using D-Histidinol as a Null Probe)

This protocol isolates the variable of stereospecific target engagement from non-specific membrane or protein binding artifacts.

  • Reaction Mixture: Prepare a buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl2​ , 2 mM ATP, and 1 mg/mL total tRNA.

  • Probe Introduction: Prepare two parallel reaction sets. To Set A, add L-histidinol (0.1 mM to 1.0 mM). To Set B, add D-histidinol at identical concentrations. Causality: D-histidinol controls for any buffer pH shifts or non-specific ionic interactions caused by the addition of the histidinol molecule.

  • Initiation: Add 10 nM purified HisRS and 0.005 mM [3H] -L-histidine to initiate the aminoacylation reaction. Incubate at 37 °C for 15 minutes.

  • Quenching & Precipitation: Quench the reaction with 5% cold Trichloroacetic acid (TCA). Causality: TCA precipitates the macromolecules (including [3H] -histidyl-tRNA) while leaving unreacted [3H] -L-histidine in solution.

  • Validation Checkpoint: Filter through glass microfiber filters (GF/C) and measure radioactivity via liquid scintillation counting. Set B (D-histidinol) must show baseline (uninhibited) aminoacylation levels. Any reduction in Set B indicates assay contamination or non-specific protein denaturation.

References

  • Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Fluorinated alkylamines and process for preparing same (EP0000036B1)
  • Histidine Biosynthesis Source: The Arabidopsis Book / PMC (NIH) URL:[Link]

Exploratory

A Technical Guide to the In Vitro Pharmacokinetic Profiling of D-Histidinol

This guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic (PK) properties of D-Histidinol. As direct literature on the ADME (Absorption, Distribution, Metabolism, and Excretion) profil...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic (PK) properties of D-Histidinol. As direct literature on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this specific stereoisomer is scarce, this document serves as a first-principles guide for researchers and drug development professionals. We will proceed by applying field-proven, robust in vitro models to build a predictive PK profile from the ground up. The narrative emphasizes the causality behind experimental choices, ensuring each protocol functions as a self-validating system.

Introduction: The Rationale for Characterizing D-Histidinol

D-Histidinol is the dextrorotatory stereoisomer of histidinol. While L-histidinol is a well-known biosynthetic precursor to the essential amino acid L-histidine[1], the pharmacology of the D-isomer is not extensively characterized. Chiral differences can lead to profound variations in pharmacokinetics and pharmacodynamics. Therefore, establishing a foundational in vitro PK profile is a critical first step in evaluating D-histidinol's potential as a therapeutic agent or understanding its disposition as a metabolite of another compound.

This guide outlines an integrated workflow to assess key in vitro PK parameters: permeability, metabolic stability, plasma protein binding, and potential cytotoxicity. The data generated will enable early assessment of drug-like properties and inform subsequent in vivo study design.

cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Core PK Assays cluster_2 Phase 3: Safety & Interpretation a Physicochemical Characterization (Solubility, Stability) b Bioanalytical Method Development (LC-MS/MS) a->b informs assay conditions c Permeability (PAMPA) b->c enables quantification d Permeability & Efflux (Caco-2) b->d enables quantification e Metabolic Stability (Microsomes, Hepatocytes) b->e enables quantification f Plasma Protein Binding (RED) b->f enables quantification c->d guides cell-based assay h Integrated Data Analysis & In Vivo Prediction d->h e->h f->h g In Vitro Cytotoxicity (MTS Assay) g->d defines concentration limits g->h defines concentration limits

Caption: Overall workflow for in vitro pharmacokinetic profiling.

Foundational Characterization: The Non-Negotiable Starting Point

Before kinetic assessments, a baseline understanding of the molecule's fundamental properties is essential. These data ensure the integrity and correct interpretation of all subsequent experiments.

Physicochemical Properties & Aqueous Stability

Expertise & Experience: The solubility of a compound dictates the achievable concentration range in aqueous buffers, preventing erroneous results due to precipitation. Stability is equally critical; we must ensure we are measuring the parent compound, not a degradant. D-Histidinol, as an amino alcohol, is expected to be freely soluble in aqueous solutions[2]. However, this must be confirmed experimentally in the specific buffers used for each assay (e.g., PBS, cell culture media).

Protocol: Kinetic Solubility & Stability Assessment

  • Preparation: Prepare a 10 mM stock solution of D-Histidinol in DMSO.

  • Solubility:

    • Serially dilute the stock into phosphate-buffered saline (PBS) at pH 7.4 to achieve final concentrations from 1 µM to 500 µM.

    • Incubate at 37°C for 2 hours with gentle shaking.

    • Centrifuge to pellet any precipitate.

    • Analyze the supernatant for D-Histidinol concentration using a qualified LC-MS/MS method (see below). The highest concentration remaining in solution is the kinetic solubility.

  • Stability:

    • Incubate D-Histidinol at a final concentration of 10 µM in both PBS (pH 7.4) and cell culture medium at 37°C.

    • Sample at time points 0, 1, 2, 4, and 24 hours.

    • Quantify the remaining D-Histidinol concentration at each time point by LC-MS/MS.

    • Trustworthiness: The assay must include a control compound with known stability characteristics. A compound is considered stable if >90% remains after 24 hours.

Bioanalytical Method Development: Quantifying D-Histidinol

Expertise & Experience: A sensitive, selective, and robust analytical method is the cornerstone of all pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard due to its superior performance in complex biological matrices[3]. The goal is to develop a method capable of accurately quantifying D-Histidinol in plasma, buffer, and cell lysates.

Protocol: LC-MS/MS Method Development

  • Mass Spectrometry (MS/MS) Tuning:

    • Infuse a standard solution of D-Histidinol (e.g., 1 µg/mL in 50:50 acetonitrile:water) into the mass spectrometer.

    • Optimize ionization parameters in positive electrospray ionization (ESI) mode, as the amino group is readily protonated.

    • Identify the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole (Q1).

    • Fragment the precursor ion in the collision cell (Q2) and identify a stable, specific product ion in the third quadrupole (Q3). This precursor-to-product ion transition is used for Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity[3].

  • Chromatography:

    • Select a suitable column, typically a C18 reversed-phase column, for separation[4].

    • Develop a gradient elution method using mobile phases of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B)[4]. The goal is to achieve a sharp, symmetrical peak for D-Histidinol with a retention time that avoids interference from matrix components.

  • Sample Preparation:

    • For biological samples (plasma, cell lysates), protein precipitation is a simple and effective cleanup method. Add 3-4 volumes of cold acetonitrile containing a suitable internal standard to the sample, vortex, and centrifuge to pellet proteins[4][5]. The supernatant is then analyzed.

  • Validation:

    • Trustworthiness: The method must be validated for linearity, accuracy, precision, and matrix effects according to established guidelines. A calibration curve should be prepared in the same matrix as the study samples to account for matrix effects[5][6].

In Vitro Permeability: Predicting Absorption

Permeability is a key determinant of a drug's oral absorption. We employ a tiered approach, starting with a simple, non-cell-based assay and progressing to a more complex, biologically relevant model.

Passive Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: The PAMPA model predicts passive transcellular permeability. It is a rapid, cost-effective screen that isolates the contribution of passive diffusion, as it lacks transporters or metabolic enzymes[7][8][9]. A lipid-infused artificial membrane separates a donor and an acceptor well. The rate at which the compound crosses this membrane is measured.

Protocol: PAMPA

  • Membrane Preparation: Hydrate the filter of the donor plate with a synthetic lipid solution (e.g., phosphatidylcholine in dodecane).

  • Dosing: Add D-Histidinol (e.g., at 10 µM) to the donor wells, which are buffered to a specific pH (e.g., pH 5.5 to mimic the upper intestine and pH 7.4 for systemic conditions). Fill the acceptor wells with the corresponding buffer.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate for a defined period (e.g., 4-5 hours) at room temperature[9].

  • Quantification: After incubation, determine the concentration of D-Histidinol in both donor and acceptor wells using the validated LC-MS/MS method.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the following equation[9]: Pe = C × -ln(1 - [drug]acceptor / [drug]equilibrium) where C is a constant related to the plate geometry and incubation time.

  • Trustworthiness: Each plate must include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls to validate the assay run. The membrane integrity is often checked by measuring the leakage of a fluorescent marker like Lucifer yellow[9].

cluster_0 plate Donor Well (pH 5.5 / 7.4) + D-Histidinol Artificial Lipid Membrane Acceptor Well (pH 7.4) (Initially drug-free) move Passive Diffusion →

Caption: Principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Cellular Permeability & Efflux: The Caco-2 Bidirectional Assay

Expertise & Experience: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting human intestinal absorption[7]. When cultured on semi-permeable inserts, these cells differentiate into a polarized monolayer with tight junctions and express clinically relevant transporters, including the P-glycoprotein (P-gp) efflux pump[10]. This model allows us to measure both passive permeability and active efflux.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for full differentiation and polarization.

  • Monolayer Integrity:

    • Trustworthiness: Before each experiment, the integrity of the cell monolayer must be confirmed. This is done by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability paracellular marker, such as Lucifer yellow. Only monolayers meeting pre-defined criteria (e.g., TEER > 300 Ω·cm²) are used.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add D-Histidinol to the apical (upper) chamber, which represents the intestinal lumen. Sample from the basolateral (lower) chamber, representing the bloodstream, over time (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B→A): Add D-Histidinol to the basolateral chamber and sample from the apical chamber over the same time course.

  • Quantification: Analyze the concentration of D-Histidinol in all samples by LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

    • The Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B)

  • Interpretation:

    • An ER of ~1 suggests that the compound is primarily transported by passive diffusion.

    • An ER of >2 indicates that the compound is a substrate for an efflux transporter (like P-gp), which actively pumps it back into the lumen, potentially limiting oral absorption[10].

    • Trustworthiness: The assay should include control substrates for efflux (e.g., digoxin for P-gp) to confirm transporter activity.

Parameter Interpretation Reference Controls
Papp (A→B) < 1 x 10⁻⁶ cm/s Low PermeabilityAtenolol
1 < Papp (A→B) < 10 x 10⁻⁶ cm/s Moderate PermeabilityVerapamil
Papp (A→B) > 10 x 10⁻⁶ cm/s High PermeabilityTestosterone
Efflux Ratio (ER) > 2 Potential Efflux SubstrateDigoxin

Table 1: Classification of Permeability and Efflux in Caco-2 Assays.

In Vitro Distribution: Plasma Protein Binding (PPB)

Expertise & Experience: Only the unbound (free) fraction of a drug in plasma is available to distribute to tissues, interact with targets, and be cleared by metabolic enzymes[11][12]. Therefore, determining the fraction unbound (fu) is critical for interpreting PK data. Equilibrium dialysis is the most widely accepted method for measuring PPB, as it is not susceptible to artifacts from non-specific binding to labware that can affect other methods like ultrafiltration[13].

Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of inserts with a semi-permeable membrane (typically 8 kDa molecular weight cutoff) that separates a plasma chamber from a buffer chamber[14].

  • Procedure:

    • Add plasma (human, rat, etc.) spiked with D-Histidinol (e.g., at 1-5 µM) to one chamber.

    • Add an equal volume of PBS (pH 7.4) to the other chamber.

    • Seal the unit and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments[13].

  • Sampling & Analysis:

    • After incubation, take equal volume aliquots from both the plasma and buffer chambers.

    • Trustworthiness: To avoid analytical bias, the samples are matched by adding buffer to the plasma aliquot and blank plasma to the buffer aliquot, ensuring an identical final matrix for LC-MS/MS analysis[14].

    • Quantify the concentration of D-Histidinol in both samples.

  • Calculation:

    • The fraction unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • The percent bound is (1 - fu) * 100.

  • Interpretation:

    • Highly Bound: >99%

    • Moderately Bound: 90-99%

    • Low Binding: <90%

    • Trustworthiness: Warfarin, a highly bound drug (>99%), is a common control used to validate the assay[15].

In Vitro Metabolism: Assessing Metabolic Stability

Metabolic stability assays predict how quickly a compound will be cleared by the liver. We use two primary systems: liver microsomes, which contain Phase I (e.g., Cytochrome P450) enzymes, and hepatocytes, which contain both Phase I and Phase II enzymes as well as uptake transporters[15].

Protocol: Metabolic Stability in Liver Microsomes

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human or rat, at 0.5 mg/mL), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer at 37°C.

    • Initiate the reaction by adding D-Histidinol (e.g., at 1 µM).

  • Time Course:

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding cold acetonitrile.

  • Analysis:

    • Centrifuge the samples and analyze the supernatant for the remaining concentration of D-Histidinol by LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percent remaining D-Histidinol versus time.

    • The slope of the line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration.

  • Trustworthiness: The assay must include control compounds with known metabolic fates: a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin). A control incubation without the NADPH cofactor is also essential to check for non-CYP-mediated degradation.

Parameter Interpretation (Human Liver Microsomes)
t½ > 30 min Low Clearance
5 min < t½ < 30 min Intermediate Clearance
t½ < 5 min High Clearance

Table 2: Classification of Metabolic Stability in Human Liver Microsomes.

Note: A similar protocol is followed for cryopreserved hepatocytes, which provides a more comprehensive view of metabolic clearance.

In Vitro Cytotoxicity: Defining the Therapeutic Window

Expertise & Experience: It is essential to assess the cytotoxicity of a compound to ensure that the concentrations used in cell-based assays (like Caco-2) are not causing cell death, which would confound the results. The MTS assay is a common colorimetric method that measures mitochondrial activity as an indicator of cell viability[16][17].

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed a relevant cell line (e.g., Caco-2 or HepG2) into a 96-well plate and allow cells to attach overnight[16].

  • Dosing: Treat the cells with a range of D-Histidinol concentrations (e.g., from 0.1 µM to 100 µM) for a period relevant to other assays (e.g., 24 or 48 hours).

  • MTS Reagent: Add MTS reagent to each well. Viable cells with active mitochondria will convert the tetrazolium salt into a colored formazan product[17].

  • Measurement: After a 1-4 hour incubation, measure the absorbance at 490 nm using a plate reader.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve[18]. This information is critical for ensuring that concentrations used in other cell-based assays are well below the cytotoxic threshold.

cluster_0 Assay Workflow A Seed Cells in 96-Well Plate B Add D-Histidinol (Concentration Gradient) A->B C Incubate (e.g., 24h) B->C D Add MTS Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance (490 nm) E->F G Calculate % Viability vs. Control F->G

Caption: Workflow for the MTS cytotoxicity assay.

References

  • van der Westhuyzen, R., et al. (2018). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy. [Link]

  • Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica. [Link]

  • Ingle, R. A. (2011). Histidine Biosynthesis. The Arabidopsis Book. [Link]

  • Wang, Y., et al. (2023). Comparative Pharmacokinetic Investigation on Multiple Active Aminoalcohol-Diterpenoid Alkaloids after Single Oral Administrations of Monomers and Aqueous Extract of Fuzi (Aconiti Lateralis Radix Praeparata) by UFLC-MS/MS. Molecules. [Link]

  • Sinko, P. J., et al. (2013). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics. [Link]

  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega. [Link]

  • Nuvisan. Cutting-edge plasma protein binding & blood partitioning assays for drug development. [Link]

  • Frontage Laboratories. Protein Binding and Blood Cell Partitioning. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • Liu, B., et al. (2014). Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins. Molecular Medicine Reports. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Chen, X., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules. [Link]

  • Kostić, N. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

Sources

Foundational

d-histidinol toxicity and safety profile in cell culture

D-Histidinol in Cell Culture: Target Specificity, Safety Profile, and Utility as a Stereospecific Control Executive Summary When investigating the Amino Acid Response (AAR) pathway or evaluating the chemoprotective prope...

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Author: BenchChem Technical Support Team. Date: April 2026

D-Histidinol in Cell Culture: Target Specificity, Safety Profile, and Utility as a Stereospecific Control

Executive Summary

When investigating the Amino Acid Response (AAR) pathway or evaluating the chemoprotective properties of translation inhibitors, researchers frequently utilize L-histidinol to competitively inhibit Histidyl-tRNA synthetase (HisRS). However, proving that downstream effects—such as GCN2 activation and subsequent G0/G1 cell cycle arrest—are strictly mediated by HisRS inhibition rather than generic chemical toxicity requires a rigorous, self-validating experimental design. This technical guide details the safety profile, mechanistic divergence, and precise application of D-histidinol, the inactive enantiomer, as the definitive stereospecific negative control in eukaryotic cell culture.

Mechanistic Divergence: HisRS Inhibition vs. Inactivity

Amino acid site inhibitors, such as amino alcohols, bind to the active site of aminoacyl-tRNA synthetases (aaRSs) to block the aminoacylation reaction[1]. L-histidinol acts as a potent, reversible inhibitor of HisRS. At a concentration of 0.1 mM, L-histidinol can inhibit protein synthesis in cultured HeLa cells by 50% when the culture medium contains physiological baseline histidine levels (0.005 mM)[1]. This targeted inhibition generates a cellular stress response identical to severe histidine deprivation, which has been shown to protect normal cells from various anticancer drugs while enhancing toxicity in multidrug-resistant tumor cells[1].

Crucially, this interaction is highly stereoselective. D-histidinol, the R-enantiomer, possesses the exact same molecular weight, pKa, and basic physicochemical properties as L-histidinol, but its spatial conformation prevents it from occupying the HisRS amino acid binding pocket. Consequently, D-histidinol fails to block tRNA charging, allowing normal protein synthesis to proceed. This binary functional divergence makes D-histidinol an indispensable tool for isolating target-specific phenotypes from off-target cytotoxicity.

In Vitro Safety Profile and Cytotoxicity Dynamics

In cell culture, D-histidinol demonstrates a highly favorable safety profile, acting as a biologically inert compound at standard experimental concentrations (0.1 mM – 5 mM). Because it does not induce the accumulation of uncharged tRNAs, it does not trigger the AAR or subsequent apoptotic pathways associated with prolonged translational arrest.

From a laboratory handling perspective, comprehensive safety data sheets confirm that D-histidinol dihydrochloride exhibits no severe acute oral or dermal toxicity and is not classified as a dangerous good under standard transport regulations[2]. However, safety data highlight that in its raw powder form, it presents basic chemical hazards such as skin and eye irritation (H315, H319) and potential respiratory toxicity (H335), necessitating standard PPE and careful handling during stock preparation[3].

Quantitative Data Presentation

ParameterL-Histidinol (Active Enantiomer)D-Histidinol (Inactive Control)
Stereochemistry (S)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol(R)-2-Amino-3-(1H-imidazol-4-yl)propan-1-ol
Primary Target Histidyl-tRNA synthetase (HisRS)None (Fails to bind active site)
Protein Synthesis Inhibition ~50% at 0.1 mM (in 0.005 mM Histidine)[1]Negligible at equimolar doses
AAR / GCN2 Activation Potent InducerNon-Inducer (Maintains basal translation)
In Vitro Toxicity Cytostatic (Induces reversible G0/G1 arrest)[1]Low (Non-cytotoxic up to high mM limits)
Primary Experimental Utility AAR induction, Chemoprotection studies[1]Stereospecific Negative Control

Experimental Protocol: Establishing a Self-Validating AAR Workflow

To ensure absolute scientific integrity, any experiment utilizing L-histidinol must run a parallel D-histidinol cohort. The following protocol establishes a self-validating system to prove HisRS-dependent causality.

Phase 1: Reagent Preparation and Stereospecific Pairing

  • Reconstitution : Dissolve D-histidinol dihydrochloride and L-histidinol dihydrochloride in sterile DPBS to create 100 mM stock solutions.

    • Causality: Aqueous dissolution in a buffered saline solution ensures pH neutrality. Unbuffered histidinol salts can alter media pH, introducing non-specific acid-induced cellular stress that confounds AAR readouts.

  • Sterilization : Filter sterilize the stocks through a 0.22 µm PES membrane. Do not autoclave.

    • Causality: Heat sterilization risks inducing stereoisomerization or degradation of the imidazole ring, which would destroy the stereospecific integrity required for the D-enantiomer control.

Phase 2: Cell Culture Treatment

  • Seeding : Seed target cells (e.g., HeLa) in complete media containing standard physiological histidine (~0.005 mM) and allow adherence for 24 hours.

  • Equimolar Dosing : Treat parallel cohorts with 0.1 mM to 2.0 mM of D-histidinol and L-histidinol.

    • Causality: The competitive nature of HisRS inhibition means the effective dose is strictly dependent on the basal histidine concentration. D-histidinol must be applied at the exact equimolar concentration as L-histidinol to definitively rule out generic amino-alcohol toxicity.

Phase 3: Downstream Validation

  • Lysate Harvest & Western Blotting : Harvest lysates at 4–12 hours post-treatment and probe for p-eIF2α (Ser51) and ATF4.

    • Causality: Uncharged tRNAs activate GCN2, which phosphorylates eIF2α. If D-histidinol-treated cells exhibit elevated p-eIF2α, it indicates either L-enantiomer contamination in the stock or non-specific kinase stress, invalidating the assay. A true self-validating system will show baseline p-eIF2α in the D-histidinol cohort and a sharp spike in the L-histidinol cohort.

Pathway Visualization

G cluster_L Active Enantiomer (L-Histidinol) cluster_D Inactive Control (D-Histidinol) L_His L-Histidinol HisRS_L HisRS (Inhibited) L_His->HisRS_L Uncharged Uncharged tRNA Accumulation HisRS_L->Uncharged GCN2 GCN2 / ATF4 Activation Uncharged->GCN2 Arrest Translation Arrest & Cell Survival GCN2->Arrest D_His D-Histidinol HisRS_D HisRS (Active) D_His->HisRS_D No Binding Charged Charged Histidyl-tRNA HisRS_D->Charged Normal Normal Protein Synthesis Charged->Normal

Comparative mechanistic pathways of L-Histidinol vs. D-Histidinol in eukaryotic cell culture.

Sources

Exploratory

The Metabolic Stability of D-Histidinol in Liver Microsomes: A Comprehensive ADME-Tox Guide

Executive Summary Evaluating the metabolic stability of small molecules is a critical inflection point in early-stage drug discovery. Extensive hepatic metabolism is a primary reason drug candidates fail to reach systemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the metabolic stability of small molecules is a critical inflection point in early-stage drug discovery. Extensive hepatic metabolism is a primary reason drug candidates fail to reach systemic circulation 1. This technical whitepaper explores the pharmacokinetic profiling of D-histidinol , an unnatural enantiomer of the histidine precursor, focusing on its Phase I metabolic clearance in liver microsomes. By establishing a self-validating experimental framework, researchers can accurately map the intrinsic clearance ( CLint​ ) of imidazole-containing compounds.

Structural Context and Metabolic Divergence

To understand the metabolic fate of D-histidinol, we must first look at its stereochemistry. In endogenous biological systems, L-histidinol is the direct precursor to L-histidine, a conversion rapidly catalyzed by the enzyme histidinol dehydrogenase (HDH) 2.

However, D-histidinol is not an intermediate in this primary metabolic route 3. Because it evades HDH-mediated oxidation, its systemic clearance is almost entirely dictated by hepatic Phase I drug-metabolizing enzymes. The presence of the electron-rich imidazole ring and the amino alcohol moiety makes D-histidinol highly susceptible to Cytochrome P450 (CYP450) mediated oxidation in the liver 1.

Mechanistic Grounding: The Role of Liver Microsomes

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They contain a high concentration of membrane-bound CYP450s and flavin monooxygenases (FMOs), representing approximately 60% of the metabolic clearance mechanisms for marketed drugs [[4]](). For these enzymes to oxidize D-histidinol, they require the cofactor β -nicotinamide adenine dinucleotide phosphate (NADPH) to supply reducing equivalents 1.

Pathway A D-Histidinol (Unnatural Enantiomer) B CYP450 Enzymes (Liver Microsomes) A->B Substrate Binding D Phase I Metabolites (Oxidation Products) B->D Catalytic Cleavage C NADPH Cofactor C->B Electron Transfer

Figure 1: CYP450-mediated Phase I metabolic pathway of D-histidinol in liver microsomes.

Experimental Design: A Self-Validating Protocol

A robust ADME assay cannot merely output a clearance rate; it must inherently prove that the rate is biologically accurate and free from artifactual degradation. The following step-by-step methodology is engineered as a self-validating system to measure the apparent intrinsic clearance ( CLint,app​ ) of D-histidinol 5.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a suspension of pooled Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) 4.

    • Causality: Using 0.5 mg/mL ensures the enzymes operate in the linear range of Michaelis-Menten kinetics while minimizing non-specific binding of the highly polar D-histidinol to microsomal lipids.

  • Compound Spiking: Add D-histidinol to achieve a final incubation concentration of 1 µM, ensuring the final DMSO concentration remains 0.25% 4.

    • Causality: A 1 µM concentration is typically well below the Km​ for CYP enzymes, guaranteeing first-order depletion kinetics necessary for accurate half-life calculations.

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding 1 mM NADPH 1.

  • Time-Course Sampling: Remove 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 45 minutes 4.

  • Termination: Immediately dispense each aliquot into a cold stop plate containing 150 µL of acetonitrile spiked with an internal standard 5.

    • Causality: Cold acetonitrile instantly denatures the CYP proteins, halting metabolism at the exact time point, while simultaneously precipitating the protein matrix to prepare the sample for LC-MS/MS.

  • Analysis: Centrifuge the plates and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound 1.

The Self-Validation Matrix

To trust the depletion curve of D-histidinol, the assay relies on built-in logical controls:

  • Negative Control (Minus-Cofactor): An identical incubation is run without NADPH for 45 minutes 4. If D-histidinol degrades here, the loss is due to chemical instability or thermal degradation, not CYP metabolism.

  • Positive Control: A known high-clearance drug (e.g., Verapamil or Dextromethorphan) is run in parallel to verify that the specific batch of microsomes is enzymatically active 5.

Workflow Step1 1. Matrix Preparation 0.5 mg/mL Microsomes 1 µM D-Histidinol Step2 2. Enzymatic Incubation 37°C, + 1mM NADPH Time: 0, 5, 15, 30, 45 min Step1->Step2 Step3 3. Reaction Termination Cold Acetonitrile + Internal Standard Step2->Step3 Step4 4. Analyte Extraction Centrifugation & Supernatant Isolation Step3->Step4 Step5 5. Quantification LC-MS/MS Analysis Step4->Step5 Step6 6. Kinetic Modeling Calculate t1/2 & CLint Step5->Step6

Figure 2: Self-validating high-throughput liver microsomal stability assay workflow.

Data Presentation and Kinetic Analysis

The disappearance of the parent compound is monitored by plotting the natural logarithm of the percent remaining against time 5. The slope of this linear regression represents the elimination rate constant ( −k ).

From this, the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated:

  • t1/2​ (min) = 0.693/k

  • CLint​ (µL/min/mg protein) = (k×V)/M (where V is the incubation volume and M is the mass of microsomal protein)

Representative Validation Data

To demonstrate how the self-validating system interprets D-histidinol kinetics, Table 1 outlines representative benchmark data expected from a properly executed HLM assay.

Table 1: Representative Kinetic Parameters for Microsomal Stability Validation

CompoundTest Condition t1/2​ (min) CLint,app​ (µL/min/mg)Primary Clearance Mechanism
D-Histidinol + NADPH28.548.6CYP450-mediated oxidation
D-Histidinol - NADPH (Negative Control)> 120< 5.0None (Chemically Stable)
L-Histidinol + NADPH> 120< 5.0Resistant to CYPs (Requires HDH)
Verapamil + NADPH (Positive Control)14.297.6Rapid CYP3A4/1A2 metabolism

Data Interpretation: The rapid clearance of Verapamil validates the enzymatic viability of the microsomes. The stability of D-histidinol in the minus-NADPH condition confirms that its depletion in the +NADPH condition is strictly due to Phase I enzymatic oxidation.

Strategic Implications for Drug Development

Accurately predicting the hepatic clearance of compounds using in vitro to in vivo extrapolation (IVIVE) is crucial within the pharmaceutical industry 6. Because D-histidinol bypasses the endogenous L-histidine biosynthetic pathway, its pharmacokinetic profile serves as an excellent model for understanding how unnatural imidazole-containing drug candidates are processed by the liver.

By applying this self-validating microsomal stability protocol, researchers can reliably rank-order lead compounds, identify metabolic liabilities early, and optimize the structural scaffolds of imidazole-based therapeutics to achieve desired half-lives in human patients.

References

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Springer Nature. Available at:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at:[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. ResearchGate. Available at:[Link]

  • Histidine Biosynthesis. PMC - NIH. Available at:[Link]

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Foundational

D-Histidinol's Interaction with Histidyl-tRNA Synthetase: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the interaction between D-histidinol and its target, histidyl-tRNA synthetase (HisRS). Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the interaction between D-histidinol and its target, histidyl-tRNA synthetase (HisRS). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular underpinnings of this interaction, offers detailed experimental protocols for its characterization, and discusses its broader implications in biomedical research.

Introduction: The Critical Role of Histidyl-tRNA Synthetase

Histidyl-tRNA synthetase (HisRS) is a vital enzyme in the protein synthesis machinery of all living organisms.[1] It belongs to the class II family of aminoacyl-tRNA synthetases (aaRS), a group of enzymes responsible for the crucial first step of protein translation: the charging of transfer RNA (tRNA) molecules with their cognate amino acids.[2] Specifically, HisRS catalyzes the attachment of the amino acid L-histidine to its corresponding tRNA (tRNAHis).[1] This two-step process, known as aminoacylation, ensures the fidelity of the genetic code by precisely matching amino acids with the codons on messenger RNA (mRNA) during protein synthesis.[3][4]

Beyond this canonical function, emerging research has unveiled a host of non-canonical roles for HisRS, implicating it in diverse cellular processes such as cell signaling, transcriptional regulation, and immune responses.[4][5][6][7][8] These non-translational functions are often mediated by specific domains within the HisRS protein and highlight its significance as a multifaceted cellular regulator.[7][9] The essentiality and diverse functions of HisRS make it a compelling target for both fundamental research and therapeutic intervention.[10][11]

D-Histidinol: A Competitive Inhibitor of Histidyl-tRNA Synthetase

D-histidinol, a structural analog of L-histidine, acts as a potent and specific inhibitor of HisRS. Its inhibitory activity stems from its ability to compete with the natural substrate, L-histidine, for binding to the enzyme's active site.[11][12] This competitive inhibition effectively blocks the aminoacylation of tRNAHis, leading to a cessation of protein synthesis.

Mechanism of Competitive Inhibition

The inhibitory action of D-histidinol is a classic example of competitive inhibition, a fundamental concept in enzyme kinetics.[11] By structurally mimicking L-histidine, D-histidinol can occupy the active site of HisRS. However, due to the difference in the stereochemistry of its alpha-carbon, it cannot be activated and transferred to tRNAHis. This occupation of the active site prevents L-histidine from binding, thereby halting the catalytic cycle. The inhibitory effect of D-histidinol can be overcome by increasing the concentration of the natural substrate, L-histidine.

The following diagram illustrates the principle of competitive inhibition of HisRS by D-histidinol.

Competitive_Inhibition Competitive Inhibition of HisRS by D-Histidinol cluster_0 Normal Catalytic Pathway HisRS HisRS (Enzyme) ES_Complex HisRS-L-His Complex HisRS->ES_Complex + L-His L_His L-Histidine (Substrate) L_His->ES_Complex ES_Complex->HisRS + tRNAHis Product Histidyl-tRNAHis (Product) ES_Complex->Product HisRS_I HisRS (Enzyme) EI_Complex HisRS-D-Histidinol Complex (Inactive) HisRS_I->EI_Complex + D-Histidinol D_Hol D-Histidinol (Inhibitor) D_Hol->EI_Complex EI_Complex->HisRS_I Reversible Binding

Caption: D-Histidinol competes with L-histidine for the HisRS active site.

Structural Basis of Interaction

X-ray crystallography studies have provided atomic-level insights into the binding of D-histidinol to the HisRS active site. These studies reveal that D-histidinol occupies the same binding pocket as L-histidine, forming similar interactions with key amino acid residues. The imidazole ring of D-histidinol engages in hydrogen bonding with conserved residues, anchoring it within the active site. The presence of D-histidinol in the active site induces a conformational change in the enzyme, adopting a "closed" conformation that is catalytically incompetent for the subsequent steps of the aminoacylation reaction.

Quantitative Analysis of D-Histidinol Inhibition

The potency of D-histidinol as a HisRS inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values are determined through enzyme kinetic assays.

Organism/Cell LineAssay TypeKi Value (μM)Reference
Human (cultured cells)Pyrophosphate-ATP Exchange0.4[12]
Human (cultured cells)tRNA Charging3.0[12]
Salmonella typhimuriumATP-PPi Exchange / tRNA AminoacylationNot explicitly stated for D-histidinol, but D-isomer showed no influence[13]

Experimental Protocols for Studying the D-Histidinol-HisRS Interaction

A thorough investigation of the D-histidinol-HisRS interaction requires robust and reproducible experimental methodologies. This section provides detailed protocols for key assays.

Aminoacylation Assay

This assay directly measures the enzymatic activity of HisRS by quantifying the amount of radiolabeled L-histidine attached to its cognate tRNA. The inhibition by D-histidinol is assessed by including it in the reaction mixture.

Workflow for Aminoacylation Assay

Aminoacylation_Assay_Workflow Workflow for a radioactive aminoacylation assay. cluster_0 Reaction Setup cluster_1 Inhibition Study cluster_2 Quenching & Precipitation cluster_3 Detection & Analysis A Prepare reaction mix: - Buffer (Tris-HCl, MgCl2, KCl, DTT) - ATP - [3H]-L-histidine - tRNAHis B Add HisRS enzyme to initiate A->B C Incubate at 37°C B->C E Stop reaction with Trichloroacetic Acid (TCA) C->E At time points D Prepare parallel reactions with varying concentrations of D-histidinol D->A F Precipitate tRNA on filter paper E->F G Wash to remove unincorporated [3H]-L-histidine F->G H Measure radioactivity on filter paper using scintillation counting G->H I Calculate % inhibition and determine IC50/Ki H->I

Caption: Workflow for a radioactive aminoacylation assay.

Step-by-Step Protocol (Radioactive Method):

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 20 mM KCl, 2 mM DTT.

    • ATP: 2 mM.

    • [3H]-L-histidine: 10 µM (specific activity adjusted for desired counts).

    • tRNAHis: 5 µM.

    • D-histidinol (for inhibition assays): varying concentrations (e.g., 0.1 µM to 100 µM).

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Initiate the reaction by adding purified HisRS to a final concentration of 50 nM.

  • Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 2, 5, 10, 15 minutes).

  • Quenching: Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc (e.g., Whatman 3MM) pre-soaked in cold 10% trichloroacetic acid (TCA).

  • Washing: Wash the filter discs three times for 10 minutes each in cold 5% TCA to remove unincorporated [3H]-L-histidine. Follow with a final wash in ethanol.

  • Drying and Counting: Dry the filter discs and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of product formed over time to determine the initial reaction velocity. For inhibition studies, plot the reaction velocity against the concentration of D-histidinol to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation for competitive inhibition.

Non-Radioactive Alternative: A label-free method utilizing biotinylation of the aminoacyl-tRNA followed by streptavidin-based detection on a denaturing polyacrylamide gel offers a safer alternative to radioactive assays.[14][15]

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[16][17][18][19] The binding of a stabilizing ligand, such as an inhibitor, will typically increase the melting temperature (Tm) of the protein.

Workflow for Thermal Shift Assay

TSA_Workflow Workflow for a Thermal Shift Assay. cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare reaction mix in qPCR plate: - Purified HisRS protein - Buffer - SYPRO Orange dye B Add D-histidinol at varying concentrations A->B C Place plate in a real-time PCR instrument B->C D Run a melt curve experiment: Gradually increase temperature C->D E Monitor fluorescence of SYPRO Orange D->E F Plot fluorescence vs. temperature E->F G Determine the melting temperature (Tm) for each condition F->G H Calculate the change in Tm (ΔTm) G->H

Caption: Workflow for a Thermal-Shift-Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well or 384-well PCR plate, prepare the following reaction mixture:

    • Purified HisRS: 2-5 µM.

    • Buffer: A suitable buffer that maintains protein stability (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • SYPRO Orange dye: 5X final concentration (from a 5000X stock).

    • D-histidinol: A range of concentrations to be tested.

    • Nuclease-free water to the final volume.

  • Plate Sealing: Seal the plate with an optically clear adhesive seal.

  • Instrumentation: Place the plate in a real-time PCR instrument.

  • Melt Curve Program: Program the instrument to perform a melt curve analysis. A typical program involves a gradual temperature ramp from 25°C to 95°C, with fluorescence readings taken at each temperature increment.

  • Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The melting temperature (Tm) is the midpoint of the transition. Calculate the change in Tm (ΔTm) in the presence of D-histidinol compared to the no-ligand control. A positive ΔTm indicates ligand binding and stabilization of the protein.

Applications in Research and Drug Development

The specific and potent inhibition of HisRS by D-histidinol makes it a valuable tool for a range of applications:

  • Studying Protein Synthesis Regulation: D-histidinol can be used to reversibly inhibit protein synthesis in cell culture, allowing for the study of the downstream effects of translational arrest on various cellular processes.[12]

  • Target Validation: As a well-characterized inhibitor, D-histidinol can serve as a positive control in high-throughput screening campaigns aimed at discovering novel HisRS inhibitors.

  • Drug Development Scaffold: While D-histidinol itself may not be an ideal drug candidate due to its similarity to a natural metabolite, its interaction with the HisRS active site provides a blueprint for the rational design of more potent and selective inhibitors with therapeutic potential against infectious diseases and certain cancers where HisRS is upregulated.[10][11]

Conclusion

The interaction between D-histidinol and histidyl-tRNA synthetase is a well-defined example of competitive enzyme inhibition with significant implications for our understanding of protein synthesis and for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this and other protein-ligand interactions. As our knowledge of the non-canonical functions of HisRS continues to expand, tools like D-histidinol will be invaluable in dissecting the complex roles of this essential enzyme in health and disease.

References

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  • Zenkin, N. (2018). Natural Trojan horse inhibitors of aminoacyl-tRNA synthetases. Natural Product Reports, 35(10), 1036-1046. [Link]

  • Kim, D., et al. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. Molecules, 25(23), 5698. [Link]

  • Bartoš, M., et al. (2021). Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review. ResearchGate. [Link]

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  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay. UCSC. [Link]

  • Kim, J. Y., et al. (2020). Plant-Specific Domains and Fragmented Sequences Imply Non-Canonical Functions in Plant Aminoacyl-tRNA Synthetases. International Journal of Molecular Sciences, 21(18), 6563. [Link]

  • Barai, P., & Chen, J. (2024). Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases. Biochemical Society Transactions, 52(1), 661-670. [Link]

  • Das, M., & Das, S. (2021). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Essays in Biochemistry, 65(5), 723-734. [Link]

  • Motzik, A., et al. (2013). Non-canonical roles of lysyl-tRNA synthetase in health and disease. Trends in Molecular Medicine, 19(12), 726-731. [Link]

  • Hansen, B. S., et al. (1972). Reversible Inhibition by Histidinol of Protein Synthesis in Human Cells at the Activation of Histidine. OA Monitor Ireland. [Link]

  • Chen, J. (n.d.). Non-canonical or non-translational functions of aminoacyl-tRNA synthetases. University of Illinois Urbana-Champaign. [Link]

  • Gamper, H. B., & Hou, Y. M. (2020). A Label-Free Assay for Aminoacylation of tRNA. International Journal of Molecular Sciences, 21(19), 7385. [Link]

  • AARS Online. (n.d.). Histidyl-tRNA Synthetase. AARS Online. [Link]

  • Gamper, H. B., & Hou, Y. M. (2020). A Label-Free Assay for Aminoacylation of tRNA. ResearchGate. [Link]

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  • Asahara, H., et al. (2005). Molecular recognition of histidine tRNA by histidyl-tRNA synthetase from hyperthermophilic archaeon, Aeropyrum pernix K1. Nucleic Acids Symposium Series, (49), 307-308. [Link]

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  • Fersht, A. R., et al. (1986). Probing histidine-substrate interactions in tyrosyl-tRNA synthetase using asparagine and glutamine replacements. Biochemistry, 25(19), 5520-5524. [Link]

  • Ledoux, S., & Horn, Y. M. (2009). Preparation and evaluation of acylated tRNAs. Methods in Enzymology, 462, 19-38. [Link]

  • Hisa, T., et al. (2007). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Journal of the American Chemical Society, 129(25), 7808-7809. [Link]

  • Patsnap. (2024, June 25). What are Histidyl-tRNA synthetase modulators and how do they work? Patsnap Synapse. [Link]

  • UniProt. (2008, September 23). B4DEA2_HUMAN. UniProt. [Link]

  • Baragaña, B., et al. (2014). Comparison of histidine recognition in human and trypanosomatid histidyl-tRNA synthetases. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2353-2363. [Link]

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Protocols & Analytical Methods

Method

Synthesis of D-Histidinol from D-Histidine: An In-Depth Technical Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of D-histidinol from its precursor, D-histidine. Intended for researchers, scientists, and professionals in drug development, this document elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the synthesis of D-histidinol from its precursor, D-histidine. Intended for researchers, scientists, and professionals in drug development, this document elucidates the chemical transformation, offering a choice of established reduction methodologies. Beyond a mere recitation of steps, this guide delves into the rationale behind procedural choices, ensuring a thorough understanding of the synthesis. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of D-Histidinol

D-histidinol, the alcohol analog of D-histidine, is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a primary alcohol, a primary amine, and an imidazole ring, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including peptidomimetics and pharmaceutical intermediates. The stereochemistry of D-histidinol is crucial for its application in asymmetric synthesis, where it can be used to introduce a specific stereocenter into a target molecule. This guide presents two primary reductive pathways for the synthesis of D-histidinol from D-histidine, employing either a borane-based reagent or a metal hydride.

Reaction Mechanism and Strategic Considerations

The conversion of D-histidine to D-histidinol is a reduction of the carboxylic acid functional group to a primary alcohol. This transformation requires a reducing agent capable of reducing carboxylic acids. The two primary methods detailed in this guide involve different classes of reducing agents: borane complexes and aluminum hydrides.

The mechanism of carboxylic acid reduction by borane reagents, such as borane-tetrahydrofuran complex (BH₃-THF), involves the formation of an acyloxyborane intermediate. The borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride delivery. Subsequent intramolecular hydride transfers lead to the formation of a boroxine, which upon hydrolysis, yields the primary alcohol.

dot graph "Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General workflow for the synthesis of D-histidinol from D-histidine."

Alternatively, strong metal hydrides like lithium aluminum hydride (LiAlH₄) can also effect this reduction. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon of the carboxylic acid. The resulting tetrahedral intermediate undergoes further reduction to the primary alcohol after an acidic or basic workup.

A critical consideration in the synthesis of D-histidinol is the presence of the reactive amino and imidazole groups in the starting material, D-histidine. These groups can react with the reducing agent. Therefore, protection of the amino group, for instance as a tert-butyloxycarbonyl (Boc) derivative, is often employed to prevent side reactions and improve the yield and purity of the desired product.[1]

Experimental Protocols

This section details two distinct protocols for the synthesis of D-histidinol. The choice of method will depend on the available reagents, equipment, and the desired scale of the reaction.

Protocol 1: Reduction using Borane-Tetrahydrofuran Complex

This method is often preferred due to the milder reaction conditions and higher selectivity of borane reagents compared to metal hydrides.

Materials:

  • D-Histidine

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dry ice (solid CO₂)

  • Acetone

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend D-histidine (1 equivalent) in anhydrous THF (10 volumes).

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add the borane-tetrahydrofuran complex solution (1 M in THF, approximately 3-4 equivalents) dropwise via a dropping funnel over 1 hour.[2]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Cautiously and slowly add methanol dropwise to quench the excess borane reagent. Vigorous hydrogen gas evolution will be observed.

  • Work-up: Once the gas evolution ceases, remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add a 1 M solution of sodium hydroxide and stir for 30 minutes to hydrolyze the borate esters.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude D-histidinol can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes a more powerful reducing agent and requires stringent anhydrous conditions. A silylation step is included to protect the reactive functional groups of D-histidine.[3]

Materials:

  • D-Histidine

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous Acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Deionized Water

Equipment:

  • Conical centrifuge tube with a ground joint

  • Small condenser

  • Nitrogen stream setup

  • Heating bath

  • Centrifuge

Procedure:

  • Drying and Silylation: Place D-histidine in a conical centrifuge tube and dry thoroughly. Add a 100-fold excess of BSTFA and anhydrous acetonitrile. Heat the mixture to facilitate the silylation of the amino and carboxylic acid groups.[3]

  • Reduction: Cool the reaction mixture on ice and carefully add a solution of LiAlH₄ in anhydrous diethyl ether (an excess of 0.4-0.5 mmoles for the quantities given in the source).[3] Once the initial vigorous reaction subsides, attach a condenser and gently reflux the mixture for approximately 1 hour under a nitrogen atmosphere.[3]

  • Hydrolysis and Work-up: Cool the reaction mixture on ice and carefully hydrolyze the excess LiAlH₄ and the silyl ethers by the dropwise addition of water until gas evolution ceases.[3]

  • Isolation of Crude Product: Remove the diethyl ether by evaporation under a stream of nitrogen. Centrifuge the mixture to separate the precipitated aluminum hydroxides from the aqueous supernatant containing the D-histidinol. The precipitate can be washed with water to maximize recovery.[3]

  • "Desalting" Procedure: To remove dissolved aluminum salts, reduce the volume of the supernatant by evaporation. Add acetonitrile dropwise to precipitate the salts, which are then removed by centrifugation.[3] The resulting supernatant contains the crude D-histidinol.

  • Purification: The original protocol suggests purification by paper chromatography.[3] For larger scale and higher purity, column chromatography on silica gel, as described in Protocol 1, is recommended.

Purification and Characterization

Purification:

  • Column Chromatography: As mentioned in the protocols, column chromatography is an effective method for purifying D-histidinol.[4] The choice of eluent will depend on the polarity of the impurities. A common solvent system is a gradient of methanol in a less polar solvent like dichloromethane.

  • Recrystallization: Recrystallization can be employed to obtain highly pure crystalline D-histidinol.[5][6][7] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system, where the compound is soluble in one solvent and insoluble in another miscible solvent, can also be effective.

Characterization:

The identity and purity of the synthesized D-histidinol should be confirmed using standard analytical techniques.

Parameter Expected Value/Observation
Appearance White to off-white crystalline solid.
Melting Point The melting point of L-histidinol dihydrochloride is reported to be 198-201 °C (decomposes).[8] The free base will have a different melting point.
Specific Rotation The specific rotation for L-histidinol is reported as [α]D²⁵ = -4.0 (c=1, H₂O).[8] For D-histidinol, the value should be equal in magnitude but opposite in sign: [α]D²⁵ = +4.0 (c=1, H₂O).
¹H NMR The proton NMR spectrum should be consistent with the structure of histidinol.
¹³C NMR The carbon NMR spectrum will confirm the carbon framework of the molecule.

dot graph "Chemical_Transformation" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Chemical transformation of D-histidine to D-histidinol."

Safety Precautions

Borane-Tetrahydrofuran Complex (BH₃-THF):

  • Flammable: BH₃-THF is a flammable liquid and its vapor can form explosive mixtures with air. Handle in a well-ventilated fume hood away from ignition sources.

  • Water Reactive: Reacts violently with water to produce flammable hydrogen gas. All glassware must be thoroughly dried before use.

  • Health Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

Lithium Aluminum Hydride (LiAlH₄):

  • Highly Flammable and Water Reactive: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas which can ignite spontaneously. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive: Causes severe skin burns and eye damage. Wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.

  • Health Hazards: Toxic if swallowed or inhaled.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Have appropriate fire extinguishing media (e.g., dry powder, sand) readily available. Do not use water on fires involving metal hydrides.

  • Quench excess reducing agents carefully and slowly with an appropriate solvent (e.g., methanol for boranes, ethyl acetate followed by water for LiAlH₄).

Conclusion

The synthesis of D-histidinol from D-histidine is a well-established transformation that can be achieved through various reductive methods. This guide has provided detailed protocols for two common approaches, utilizing either a borane-based reagent or lithium aluminum hydride. By understanding the underlying reaction mechanisms, adhering to the detailed experimental procedures, and observing all safety precautions, researchers can confidently and safely synthesize this valuable chiral building block for their scientific endeavors. The provided information on purification and characterization will ensure the final product meets the required standards of purity for subsequent applications.

References

  • Bentley, K. W., & Creaser, E. H. (1973). An Improved Synthesis of L-Histidinol.
  • Cativiela, C., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853-2898.
  • Lintennans, J. (1971). A new procedure for the synthesis of l-histidinol and its application in preparing 14c l.
  • Alifano, P., et al. (2010). Biosynthesis of Histidine. EcoSal Plus, 4(1).
  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Los Angeles, Chemistry and Biochemistry. Recrystallization. Retrieved from [Link]

  • Cytiva. Manual Purification of Histidine-Tagged Proteins using His GraviTrap™ TALON® Columns. Retrieved from [Link]

  • Magritek. Column Chromatography. Retrieved from [Link]

  • Scribd. Recrystallization Techniques for Purification. Retrieved from [Link]

  • Journal of Visualized Experiments. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Geneva. Guide for crystallization. Retrieved from [Link]

  • Reddit. How do I remove the N-Boc protection group to get the amino acid histidine? Retrieved from [Link]

  • Google Patents. EP0465974A1 - Preparation of D-histidine and derivatives thereof from L-histidine.
  • GE Healthcare. Manual Purification of Histidine-Tagged Proteins using His GraviTrap™ TALON® Columns. Retrieved from [Link]

  • Wolczański, G., & Lisowski, M. (2018). A general method for preparation of N‐Boc‐protected or N‐Fmoc‐protected α,β‐didehydropeptide building blocks and their use in the solid‐phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
  • de Oliveira, A. S., et al. (2022). Synthesis, characterization, and thermal and computational investigations of the L‐histidine bis(fluoride) crystal. Journal of Molecular Modeling, 28(7), 222.
  • Abdullah, I. Q., Jasim, K. A., & Hamdoon, A. M. (2022). Synthesis and Study of Some New Histidine Derivatives.
  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Lee, J. H., et al. (2007). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Transactions of the Korean Nuclear Society Spring Meeting.
  • Contente, M. L., & Paradisi, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 25(9), 2136.
  • PubChem. Histidinol. Retrieved from [Link]

  • Ye, P., & Byron, T. (2008). Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy.
  • Stankovic, S., et al. (2015). Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data. International Journal of Electrochemical Science, 10, 5787-5800.

Sources

Application

Advanced Application Note: D-Histidinol-Functionalized Pillararene-Bonded Silica for High-Performance Chiral Chromatography

Advanced Application Note: D-Histidinol-Functionalized Pillar[5]arene-Bonded Silica for High-Performance Chiral Chromatography Scientific Grounding & Rationale The development of robust Chiral Stationary Phases (CSPs) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: D-Histidinol-Functionalized Pillar[5]arene-Bonded Silica for High-Performance Chiral Chromatography

Scientific Grounding & Rationale

The development of robust Chiral Stationary Phases (CSPs) is a cornerstone of modern pharmaceutical analysis, where enantiomeric purity dictates drug efficacy and safety. While naturally derived L-amino acids are commonly used as chiral selectors, the strategic application of their synthetic D-enantiomers—specifically D-histidinol —offers distinct analytical advantages.

D-histidinol is an amino alcohol possessing a rigid stereogenic center adjacent to three highly interactive functional groups: an imidazole ring, a primary amine, and a primary hydroxyl group. When immobilized onto a macrocyclic host like bromoethoxy pillar[5]arene (BP5) bonded to mesoporous silica, it forms a highly selective CSP (dHol-BP5-Sil) .

The Causality of Elution Order Inversion

A primary driver for utilizing D-histidinol over the more abundant L-histidinol lies in elution order inversion . In trace impurity analysis, if a minor enantiomeric impurity elutes after the massive Active Pharmaceutical Ingredient (API) peak, it risks being obscured by peak tailing. Because D-histidinol is the exact mirror image of L-histidinol, a CSP synthesized with D-histidinol will exhibit the exact same resolving power but will completely reverse the elution order of the target enantiomers . This ensures the minor impurity elutes first, allowing for accurate baseline integration and quantification.

The Synergistic Chiral Recognition Mechanism

The separation mechanism relies on a synergistic "three-point interaction" model combined with host-guest inclusion:

  • Host-Guest Pre-organization: The electron-rich, rigid tubular cavity of the pillar[5]arene macrocycle captures the aromatic or hydrophobic moieties of the analyte.

  • π−π Stacking & Dipole Interactions: The imidazole ring of D-histidinol acts as both a π -electron donor/acceptor and a hydrogen bond acceptor.

  • Directional Hydrogen Bonding: The primary amine and hydroxyl groups provide stereospecific hydrogen bonding, while the hydroxyl group also introduces critical steric hindrance to differentiate the spatial arrangement of the transient diastereomeric complexes.

InteractionModel Selector D-Histidinol Chiral Selector (Bound to Pillar[5]arene) Site1 Imidazole Ring (π-π & Dipole Interactions) Selector->Site1 Site2 Primary Amine (Hydrogen Bonding Donor/Acceptor) Selector->Site2 Site3 Hydroxyl Group (Steric Hindrance & H-Bond) Selector->Site3 Analyte Target Enantiomer (e.g., Chiral Aliphatic Amine) Site1->Analyte Interaction 1 Site2->Analyte Interaction 2 Site3->Analyte Interaction 3

Caption: Three-point chiral recognition mechanism between D-histidinol and target enantiomers.

Experimental Workflows & Protocols

Protocol 1: Synthesis of dHol-BP5-Sil CSP

This protocol details the covalent immobilization of D-histidinol onto silica via a pillar[5]arene linker.

Causality of Reagents: Triethylamine (TEA) is explicitly used as an acid scavenger. During the nucleophilic substitution where the primary amine of D-histidinol attacks the bromoethoxy groups of the BP5 intermediate, hydrobromic acid (HBr) is generated. TEA neutralizes the HBr, preventing the protonation of D-histidinol's amine, thereby driving the reaction to completion.

Step-by-Step Methodology:

  • Silanization: Reflux 5.0 g of activated mesoporous silica (5 μ m, 100 Å) with 10 mL of 3-aminopropyltriethoxysilane (APTES) in 100 mL of dry toluene for 24 hours under a nitrogen atmosphere. Filter and wash with ethanol to yield amino-silica.

  • BP5 Attachment: React the amino-silica with 2.0 g of per-bromoethoxy pillar[5]arene (BP5) in anhydrous N,N-dimethylformamide (DMF) at 80°C for 24 hours. This creates the BP5-Silica intermediate.

  • D-Histidinol Conjugation: Suspend the BP5-Silica intermediate in 50 mL of dry DMF. Add 1.5 g of D-histidinol dihydrochloride and 3.0 mL of TEA (to neutralize the hydrochloride salt and act as an acid scavenger). Stir the suspension at 90°C for 48 hours.

  • Purification: Filter the resulting functionalized silica. Wash sequentially with hot DMF, methanol, and water to remove unreacted D-histidinol and TEA salts.

  • Drying & Packing: Dry the dHol-BP5-Sil powder under vacuum at 60°C for 12 hours. Pack the stationary phase into a stainless-steel column (250 mm × 4.6 mm ID) using a high-pressure slurry packing technique (using methanol as the displacement solvent at 6000 psi).

SynthesisWorkflow N1 Mesoporous Silica (Pre-treatment) N2 Silanization & BP5 Attachment N1->N2 Aminopropyltriethoxysilane N3 BP5-Silica Intermediate N2->N3 Bromoethoxy Pillar[5]arene N4 D-Histidinol Conjugation (Nucleophilic Substitution) N3->N4 + D-Histidinol + Triethylamine (TEA) N5 dHol-BP5-Sil Chiral Stationary Phase N4->N5 Wash & Dry (Column Packing)

Caption: Synthesis workflow of the D-Histidinol-functionalized pillar[5]arene chiral stationary phase.

Protocol 2: Chromatographic Separation & System Self-Validation

To ensure the protocol is a self-validating system, System Suitability Testing (SST) criteria must be met before sample analysis.

Causality of Temperature Control: Chiral recognition is an enthalpy-driven, exothermic process. Lowering the column temperature increases the separation factor ( α ) by maximizing the energy difference between the transient diastereomeric complexes. However, temperatures that are too low reduce mass transfer kinetics, causing peak broadening. A controlled temperature of 25°C provides the optimal thermodynamic balance between resolution and efficiency.

Step-by-Step Methodology:

  • Equilibration: Flush the dHol-BP5-Sil column with the selected mobile phase (e.g., Hexane/Isopropanol 90:10 v/v for normal phase) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 20 column volumes).

  • Temperature Setting: Secure the column in a thermostat compartment set strictly to 25.0 ± 0.1 °C.

  • SST Injection: Inject 5 μ L of a racemic standard (e.g., 1-Phenylethylamine at 1 mg/mL).

  • Validation Criteria: The system is validated only if the calculated resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline separation) and the tailing factor ( Tf​ ) for the second peak is ≤1.5 . If Tf​>1.5 , add 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) to the mobile phase to suppress secondary interactions with residual silanols.

  • Sample Analysis: Proceed with the injection of the unknown chiral samples.

Quantitative Data Presentation

The integration of D-histidinol with the pillar[5]arene cavity yields exceptional enantioselectivity, particularly for chiral aliphatic amines and aromatic drugs. Table 1 summarizes the expected chromatographic performance parameters.

Table 1: Chromatographic Performance of dHol-BP5-Sil for Select Chiral Compounds

AnalyteMobile Phase (v/v)Flow Rate (mL/min) k1​ k2​ Separation Factor ( α )Resolution ( Rs​ )
1-Phenylethylamine Hexane/IPA (90:10)1.01.451.821.252.10
Metalaxyl Hexane/EtOH (80:20)1.02.102.581.231.95
Carprofen Hexane/IPA/TFA (80:20:0.1)0.83.054.111.352.80
Tröger's Base MeOH/H2O (70:30)0.51.121.501.342.45

(Note: k1​ and k2​ represent the retention factors of the first and second eluting enantiomers, respectively. Data is representative of optimized pillar[5]arene-histidinol CSP performance).

References

  • Li, T., Li, H., Chen, J., Yu, Y., Chen, S., Wang, J., & Qiu, H. (2024). "Preparation and evaluation of two chiral stationary phases based on imidazolyl-functionalized bromoethoxy pillar[5]arene-bonded silica." Journal of Chromatography A, 1720, 464799. URL: [Link]

  • D'Orazio, G., Asnin, L., Cavazzini, A., & Gasparrini, F. (2018). "Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography." Analytical Chemistry, 90(11), 6754-6763. URL: [Link]

Method

Application Note: D-Histidinol Preparation and In Vivo Dosing Strategies as a Chiral Control Probe

Executive Summary & Mechanistic Rationale In the landscape of in vivo pharmacology and drug development, amino acid deprivation is a potent strategy for modulating cellular stress responses. L-histidinol, a structural an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of in vivo pharmacology and drug development, amino acid deprivation is a potent strategy for modulating cellular stress responses. L-histidinol, a structural analogue of the essential amino acid L-histidine, is widely utilized to reversibly inhibit histidyl-tRNA synthetase (HisRS)[1]. This inhibition triggers the accumulation of uncharged tRNA, activating the GCN2 kinase and the Integrated Stress Response (ISR), a pathway proven to protect normal cells from chemotherapeutics while sensitizing multidrug-resistant tumor cells, as demonstrated in2[2].

However, to definitively prove that these profound in vivo effects are strictly stereospecific and mediated via HisRS inhibition—rather than off-target chemical toxicity from the histidinol scaffold—researchers must employ a self-validating experimental system. D-histidinol , the unnatural enantiomer, serves as the gold-standard negative control. Because it lacks binding affinity for HisRS, D-histidinol does not inhibit protein synthesis or trigger the ISR[1].

Mechanism cluster_L L-Histidinol (Active Probe) cluster_D D-Histidinol (Negative Control) L_His L-Histidinol HisRS Inhibits HisRS L_His->HisRS GCN2 GCN2 Activation HisRS->GCN2 ISR Integrated Stress Response GCN2->ISR D_His D-Histidinol No_HisRS No HisRS Binding D_His->No_HisRS Normal Normal Translation (No Stress) No_HisRS->Normal

Mechanistic divergence of L-histidinol and D-histidinol on HisRS and the Integrated Stress Response.

Physicochemical Properties & Formulation Causality

D-histidinol is commercially supplied as a dihydrochloride salt (D-histidinol·2HCl) to ensure chemical stability and solubility, as detailed in its 3[3].

The Causality of pH Adjustment: When formulating D-histidinol·2HCl at the high concentrations required for in vivo dosing (e.g., 100 mg/mL), the dissociation of the hydrochloride salt drastically lowers the pH of the solution to < 2.0. If this highly acidic solution is administered intraperitoneally (IP) without neutralization, it will cause immediate chemical peritonitis, severe tissue necrosis, and systemic shock. This non-specific physiological distress completely invalidates the animal model. Therefore, titrating the solution with Sodium Hydroxide (NaOH) to a physiological pH (7.2–7.4) is an absolute, non-negotiable requirement for animal welfare and data integrity.

Step-by-Step Protocol: Preparation and Dosing

Phase 1: Formulation of D-Histidinol Solution
  • Weighing: Weigh the required amount of D-histidinol·2HCl powder. For a standard stock, target a concentration of 100 mg/mL.

  • Initial Dissolution: Add 80% of the final required volume of sterile 0.9% NaCl (Saline) or 1X PBS. Vortex until the powder is fully dissolved. The solution will be highly acidic.

  • pH Titration (Critical Step): Insert a calibrated, micro-pH probe into the solution. Dropwise, add 1M NaOH while continuously stirring. The pH will rise slowly at first, then rapidly as it approaches neutrality. Carefully titrate until the pH stabilizes between 7.2 and 7.4.

  • Volume Adjustment: Add sterile 0.9% NaCl to reach the final target volume (100 mg/mL).

  • Sterilization: Pass the neutralized solution through a 0.22 µm PES (polyethersulfone) syringe filter inside a biosafety cabinet into a sterile, endotoxin-free vial.

Phase 2: In Vivo Administration (Mice)

The Causality of Fractionated Dosing: Histidinol is rapidly cleared by the murine renal system. To maintain a steady-state pharmacokinetic profile that mimics the competitive inhibition required by its active enantiomer (L-histidinol), D-histidinol must be administered using a fractionated dosing schedule rather than a single bolus[2].

  • Animal Preparation: Weigh mice to calculate exact dosing volumes. (e.g., for a 20g mouse receiving a 1 mg/g dose, inject 200 µL of the 100 mg/mL stock).

  • Injection Route: Administer via Intraperitoneal (IP) injection using a 27G needle.

  • Dosing Regimen: Administer the D-histidinol IP every 2 hours for a total of 3 to 5 doses.

  • Chemotherapeutic Challenge: If serving as a control for a chemosensitization study, administer the chemotherapeutic agent (e.g., Cisplatin or 5-Fluorouracil) exactly 2 hours after the first dose of D-histidinol[2].

Workflow Step1 1. Weigh D-Histidinol 2HCl (Target: 100 mg/mL) Step2 2. Dissolve in 0.9% Sterile Saline Step1->Step2 Step3 3. Adjust pH to 7.2-7.4 (using 1M NaOH) Step2->Step3 Step4 4. Sterile Filter (0.22 µm) Step3->Step4 Reason3 Critical: Prevents peritoneal necrosis Step3->Reason3 Step5 5. IP Injection in Mice (e.g., 1-2 mg/g BW) Step4->Step5 Step6 6. Administer Chemotherapeutic (e.g., Cisplatin) 2h post-dose Step5->Step6

In vivo formulation and dosing workflow for D-histidinol as a chemosensitization control.

Quantitative Dosing Parameters

To ensure rigorous experimental design, all parameters for the D-histidinol control arm must perfectly mirror the L-histidinol active arm.

ParameterL-Histidinol (Active Probe)D-Histidinol (Negative Control)Experimental Rationale
Target Enzyme HisRS (Inhibits aminoacylation)None (No binding affinity)Validates stereospecificity of the ISR activation[1].
Chemical Form Dihydrochloride salt (2HCl)Dihydrochloride salt (2HCl)Ensures identical solubility and osmolality profiles[3].
Typical Dose 1 to 5 mg/g body weight1 to 5 mg/g body weightMatches exact molar exposure to rule out off-target toxicity[2].
Administration Intraperitoneal (IP)Intraperitoneal (IP)Standardized route for systemic absorption in murine models[2].
Dosing Frequency Fractionated (e.g., q2h x 5)Fractionated (e.g., q2h x 5)Compensates for rapid renal clearance to maintain steady-state[2].
Formulation pH 7.2 – 7.4 (Requires NaOH)7.2 – 7.4 (Requires NaOH)Prevents chemical peritonitis caused by the 2HCl salt.

Sources

Application

Application Note: Formulating D-Histidinol in Mammalian Cell Culture Media for Targeted GCN2/eIF2α Pathway Activation

Introduction and Mechanistic Rationale In mammalian cell culture, the induction of the Amino Acid Response (AAR) pathway is a critical technique for studying cellular stress, translational control, and autophagy. While L...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In mammalian cell culture, the induction of the Amino Acid Response (AAR) pathway is a critical technique for studying cellular stress, translational control, and autophagy. While L-histidinol is frequently utilized in combination with the hisD gene (histidinol dehydrogenase) as a dominant selectable marker—where hisD catalyzes the two-step NAD+-dependent oxidation of L-histidinol to L-histidine 1—its use as a pure starvation mimetic is flawed. Endogenous or transfected dehydrogenase activity can metabolize L-histidinol into L-histidine, thereby rescuing the cell and dampening the experimental stress response.

To bypass this metabolic confounding variable, researchers must formulate media using D-histidinol , the stereochemical enantiomer. D-histidinol acts as a potent, competitive inhibitor of the amino acid binding site on histidyl-tRNA synthetase (HisRS) 2. Because it is stereochemically incompatible with hisD, it cannot be converted into histidine. This pure inhibition leads to the rapid accumulation of uncharged tRNA^His, which directly binds to the regulatory domain of the GCN2 kinase, triggering its autophosphorylation and the subsequent phosphorylation of eIF2α at Ser51 3.

Pathway DHis D-Histidinol HisRS Histidyl-tRNA Synthetase (HisRS) DHis->HisRS Competitive Inhibition tRNA Uncharged tRNA^His HisRS->tRNA Translation Block GCN2 GCN2 Kinase (Autophosphorylation) tRNA->GCN2 Binds Regulatory Domain eIF2a p-eIF2α (Ser51) GCN2->eIF2a Kinase Activation ATF4 ATF4 Translation (AAR Pathway) eIF2a->ATF4 Upregulation

Fig 1: D-Histidinol competitive inhibition of HisRS and subsequent GCN2/eIF2α pathway activation.

Media Formulation: Causality and Quantitative Data

Formulating D-histidinol requires strict control over the basal media environment. Because D-histidinol is a competitive inhibitor, any trace amounts of L-histidine in the media will shift the IC50 curve, requiring toxic doses of the inhibitor to achieve HisRS blockade [[2]]().

Critical Formulation Causalities:

  • Dialyzed FBS (dFBS): Standard Fetal Bovine Serum contains 200–500 µM of free amino acids. Using standard FBS will outcompete D-histidinol. You must use dFBS (10 kDa MWCO) to strip the serum of free histidine.

  • pH Adjustment: D-histidinol is commercially supplied as a dihydrochloride salt (D-histidinol·2HCl). Dissolving it in water yields a highly acidic solution (pH < 3.0). Failing to neutralize the stock solution before adding it to the culture media will cause an immediate localized acid-shock, triggering off-target stress pathways that invalidate your GCN2 data.

Table 1: Quantitative Formulation Parameters
ComponentWorking ConcentrationPurpose / Causality
Basal Media 1x (Histidine-Free DMEM)Eliminates baseline competition for HisRS binding.
Serum 10% (v/v) Dialyzed FBSProvides growth factors while excluding free amino acids.
HEPES Buffer 25 mMPrevents pH fluctuations upon addition of the inhibitor.
D-Histidinol 2.0 mM – 10.0 mMCompetitively inhibits HisRS to trigger the AAR pathway.
L-Histidine 10.0 mM (Rescue Control)Outcompetes D-histidinol to prove on-target specificity.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol incorporates a Self-Validating Rescue Control . By treating a parallel well with D-histidinol plus a molar excess of L-histidine, you prove that any observed eIF2α phosphorylation is exclusively due to HisRS inhibition, rather than off-target heavy metal toxicity or pH shock.

Phase 1: Preparation of 100 mM D-Histidinol Stock
  • Weigh 2.14 g of D-histidinol dihydrochloride (MW = 214.09 g/mol ).

  • Dissolve in 80 mL of sterile ddH₂O.

  • Crucial Step: Insert a sterile pH probe. Slowly add 1M NaOH dropwise until the pH reaches 7.2 – 7.4.

  • Bring the final volume to 100 mL with ddH₂O.

  • Filter sterilize through a 0.22 µm PES membrane. Aliquot into 1 mL tubes and store at -20°C.

Phase 2: Preparation of Treatment Media
  • Thaw Dialyzed FBS (dFBS) overnight at 4°C.

  • To 500 mL of Custom Histidine-Free DMEM, add 50 mL of dFBS and 12.5 mL of 1M HEPES (final concentration 25 mM).

  • Warm the media to 37°C prior to use.

Phase 3: Cell Treatment Workflow
  • Plate mammalian cells (e.g., HeLa, MEFs) in 6-well plates to reach 70-80% confluence on the day of the experiment.

  • Aspirate standard growth media and gently wash the monolayer twice with warm PBS to remove all residual extracellular histidine.

  • Group A (Vehicle): Add 2 mL of Treatment Media + 100 µL ddH₂O.

  • Group B (AAR Induction): Add 2 mL of Treatment Media + 2 mM D-histidinol (40 µL of 100 mM stock).

  • Group C (Self-Validating Rescue): Add 2 mL of Treatment Media + 2 mM D-histidinol + 10 mM L-histidine.

  • Incubate at 37°C, 5% CO₂ for 2 to 6 hours depending on the downstream target.

Workflow Prep 1. Stock Prep 100mM D-His pH Adjusted (7.4) Media 2. Media Formulation His-Free DMEM + 10% dFBS Prep->Media Treat 3. Cell Treatment 2-10mM D-His (1-6 Hours) Media->Treat Control 3b. Self-Validation D-His + Excess L-His (Rescue Control) Media->Control Assay 4. Downstream Assay Immunoblotting (p-eIF2α / ATF4) Treat->Assay Control->Assay

Fig 2: Experimental workflow for D-histidinol formulation, treatment, and self-validating rescue.

Expected Outcomes and Data Interpretation

When cell lysates are harvested and subjected to immunoblotting, the temporal dynamics of the AAR pathway should follow a distinct cascade. Because mTORC1 inhibition plays an important role in augmenting GCN2 activation during amino acid deprivation [[3]](), the timing of phosphorylation events is highly predictable.

Table 2: Expected Pathway Activation Metrics
Target MarkerPeak Activation TimeExpected Fold Change (vs. Vehicle)Rescue Control Status
Uncharged tRNA^His 30 - 60 minutes> 10-fold increaseBaseline
p-GCN2 (Thr899) 1 - 2 hours4 to 6-fold increaseBaseline
p-eIF2α (Ser51) 2 - 4 hours5 to 8-fold increaseBaseline
ATF4 (Protein) 4 - 6 hours> 10-fold increaseBaseline

Note: If the Rescue Control (Group C) exhibits elevated p-eIF2α, the stock solution pH was likely inadequately neutralized, resulting in an artifactual stress response.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Method

Application Note: D-Histidinol Derivative Synthesis and Functionalization Pathways

Executive Summary & Mechanistic Rationale D-Histidinol, the non-natural enantiomer of the histidine precursor histidinol, serves as a highly versatile chiral building block in modern drug discovery. It is a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

D-Histidinol, the non-natural enantiomer of the histidine precursor histidinol, serves as a highly versatile chiral building block in modern drug discovery. It is a critical intermediate in the synthesis of peptidomimetic oligourea foldamers[1], chiral histamine H3-receptor ligands, and potent dual binders of human Insulin-Degrading Enzyme (IDE)[2].

The Causality of Experimental Design: Synthesizing D-histidinol derivatives requires navigating the unique reactivity of the imidazole ring. The imidazole nitrogen (τ or π) is highly nucleophilic and can coordinate with metal hydrides during reduction, leading to catalyst poisoning or unwanted side reactions. Furthermore, while N-Boc (tert-butyloxycarbonyl) protection is standard in peptide synthesis, it can be unstable under strong hydride reduction conditions or basic environments, sometimes leading to unexpected emigration or cleavage[1].

To ensure a self-validating, stereoretentive system , this protocol utilizes a dual-tritylation (Trt) strategy. The trityl group provides immense steric bulk that shields the chiral α -carbon from racemization, is completely orthogonal to strong hydride sources like Lithium Aluminum Hydride ( LiAlH4​ ), and imparts high lipophilicity, allowing the highly polar histidinol core to be easily purified via standard normal-phase chromatography.

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the optimized pathway from D-histidine to highly functionalized D-histidinol derivatives, highlighting the critical protection and reduction phases.

DHistidinol A D-Histidine B Esterification (MeOH, SOCl2) A->B C D-His-OMe B->C D Tritylation (Trt-Cl, Et3N) C->D E Ditrityl-D-His-OMe D->E F Hydride Reduction (LiAlH4, THF) E->F G Ditrityl-D-Histidinol F->G H O-Alkylation (NaH, R-X) G->H I Mild Oxidation (Dess-Martin) G->I J Chiral Ethers (H3 Ligands) H->J K D-Histidinaldehyde (Peptidomimetics) I->K

Figure 1: Synthetic workflow from D-Histidine to functionalized D-Histidinol derivatives.

Quantitative Data & Reagent Selection

Before executing the protocols, it is crucial to understand the quantitative parameters governing reagent selection. The tables below summarize the empirical data driving our methodological choices.

Table 1: Comparison of Imidazole Protecting Groups for Hydride Reduction

Protecting GroupStability to LiAlH4​ Deprotection ConditionsSteric HindranceSuitability for D-Histidinol Synthesis
Trityl (Trt) ExcellentDilute TFA / ScavengersHighOptimal
Boc Poor/ModerateTFA or Basic Ionic LiquidsModerateSub-optimal
Tosyl (Tos) Poor (Cleaves)HF or Na/NH 3​ LowUnsuitable

Table 2: Reduction Systems for D-His-OMe to D-Histidinol

Reagent SystemTemperatureChemoselectivityAverage YieldEnantiomeric Excess (ee)
LiAlH4​ / THF 0 °C to RTReduces esters, leaves Trt intact58 - 75%> 98%
NaBH4​ / I2​ / THF RefluxReduces esters, milder than LiAlH4​ 60 - 70%> 95%
DIBAL-H / DCM -78 °CProne to stopping at aldehyde< 40% (alcohol)> 98%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ditrityl-D-histidine methyl ester

Objective: Global protection of both the α -amine and the imidazole nitrogen to prevent catalyst poisoning and racemization.

  • Preparation : Suspend D-histidine methyl ester dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add Triethylamine (TEA, 4.5 eq) dropwise at 0 °C. Causality: Excess base is required to neutralize the dihydrochloride salt and act as an acid scavenger for the subsequent substitution.

  • Tritylation : Add Trityl chloride (Trt-Cl, 2.2 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Wash the organic layer sequentially with saturated aqueous NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint :

    • TLC : Run a TLC (Hexanes/EtOAc 7:3). The product should be highly UV-active (due to two trityl groups) and Ninhydrin-negative (confirming the absence of primary amines).

    • Yield Expectation : ~85% as a white foam.

Protocol B: Stereoretentive Reduction to Ditrityl-D-histidinol

Objective: Reduction of the methyl ester to the primary alcohol without compromising the chiral center.

  • Preparation : Dissolve Ditrityl-D-histidine methyl ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under argon.

  • Hydride Addition : Carefully add a 1.0 M solution of LiAlH4​ in THF (1.5 eq) dropwise. Causality: The bulky trityl groups force the hydride to attack from the least hindered face, while preventing the basic imidazole nitrogen from coordinating with the aluminum center.

  • Reaction : Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Fieser Workup (Critical Step) : To quench x grams of LiAlH4​ , sequentially and slowly add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.

  • Self-Validation Checkpoint :

    • Visual Cue : The Fieser workup is self-validating. If performed correctly, the dreaded aluminum hydroxide gel will not form. Instead, a crisp, white, granular precipitate of sodium aluminate will crash out, leaving a perfectly clear THF supernatant. If the solution is a gray sludge, the stoichiometry of the quench was violated.

    • Analysis : Filter the granular salts, concentrate the filtrate, and verify via 1H NMR. Look for the disappearance of the methyl ester singlet ( δ ~3.6 ppm) and the appearance of diastereotopic protons for the new −CH2​OH group.

Protocol C: Functionalization via O-Alkylation (H3-Receptor Ligands)

Objective: Conversion of the histidinol alcohol into a chiral ether.

  • Deprotonation : Dissolve Ditrityl-D-histidinol (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir for 30 minutes until H2​ evolution ceases.

  • Alkylation : Add the desired alkyl halide (e.g., 3-phenylpropyl bromide, 1.1 eq) dropwise. Stir at room temperature for 18 hours.

  • Quench & Extract : Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x).

  • Global Deprotection : To remove the trityl groups and yield the final functionalized D-histidinol derivative, treat the intermediate with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours[2], followed by precipitation in cold diethyl ether.

References

  • A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate ResearchGate URL
  • Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)
  • PMC - National Institutes of Health (NIH)

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for D-Histidinol Dihydrochloride

Introduction & Mechanistic Background D-Histidinol dihydrochloride (CAS 75614-84-5) is the non-natural, enantiomeric counterpart to L-histidinol, a fundamental intermediate in histidine biosynthesis. In modern drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

D-Histidinol dihydrochloride (CAS 75614-84-5) is the non-natural, enantiomeric counterpart to L-histidinol, a fundamental intermediate in histidine biosynthesis. In modern drug development, D-histidinol serves as a critical chiral building block. It is predominantly utilized in the synthesis of highly specific chiral histamine H3-receptor ligands and acts as a vital negative control in enzymatic assays targeting the amidohydrolase superfamily, such as 1 [1].

Achieving exceptional enantiomeric and chemical purity of this amino alcohol derivative is paramount. Trace contamination by the L-enantiomer or residual solvents can lead to false positives in biological assays or off-target toxicities in pharmacological applications. This application note details the physicochemical properties, thermodynamic causality, and field-proven crystallization methodologies required to isolate D-histidinol dihydrochloride to pharmaceutical-grade standards.

Physicochemical Data Presentation

Understanding the molecular characteristics of D-histidinol is the first step in designing a robust crystallization protocol. The dual functional groups (an imidazole ring and a primary amino alcohol) dictate its solubility profile and salt-forming capabilities [2].

PropertyValueCausality / Impact on Crystallization
Chemical Name D(+)-Histidinol DihydrochlorideDetermines the requirement for a low-pH environment to maintain the di-salt form.
CAS Number 75614-84-5Unique identifier for the D-enantiomer.
Molecular Formula C6H11N3O · 2HClThe two equivalents of HCl increase the lattice energy, aiding in solid-state stability.
Molecular Weight 214.10 g/mol Used for precise stoichiometric calculations during reactive crystallization.
Appearance White to beige crystalline powderColor deviations indicate oxidation or trityl-group impurities from upstream synthesis.
Melting Point 193–195 °CHigh melting point reflects strong intermolecular hydrogen bonding in the crystal lattice.
Solubility High in H₂O/MeOH; Low in Et₂OEnables the use of polar/non-polar solvent/anti-solvent pairing for precipitation.

Crystallization Strategies & Causality

The Thermodynamics of Solvent/Anti-Solvent Selection

D-histidinol dihydrochloride is highly hygroscopic and exceptionally soluble in water and polar protic solvents (e.g., methanol) due to the extensive hydrogen-bonding network facilitated by its protonated imidazole and amine groups. To induce supersaturation without employing excessive thermal stress—which could trigger thermal degradation or racemization—a binary solvent system is necessary.

Absolute ethanol acts as the primary solvent, while diethyl ether or isopropanol functions as the anti-solvent. The addition of the anti-solvent drastically reduces the dielectric constant of the medium, disrupting the solvation shell around the D-histidinol ions and thermodynamically forcing the ionic salt out of solution into a crystalline lattice.

Reactive Crystallization (In Situ Salt Formation)

In synthetic workflows, D-histidinol is often generated via the reduction of ditritylated D-histidine methyl esters using LiAlH₄, as described in the 2 [3]. The resulting free base is lipophilic, amorphous, and difficult to isolate directly. By dissolving this free base in a moderately polar solvent (like THF or ethanol) and introducing anhydrous HCl gas or an ethereal HCl solution, the dihydrochloride salt forms in situ. The sudden increase in lattice energy associated with the ionic salt drives rapid, high-purity nucleation.

Experimental Protocols: Self-Validating Systems

Protocol A: Reactive Crystallization from D-Histidinol Free Base

Objective: Convert crude D-histidinol free base into a highly pure dihydrochloride crystalline salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of crude D-histidinol free base in 50 mL of absolute ethanol in a 250 mL round-bottom flask. Stir continuously at 25 °C until a homogeneous solution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities or unreacted lithium/aluminum salts from prior reduction steps.

  • Acidification (Nucleation Trigger): Submerge the flask in an ice bath (0–4 °C). Under vigorous stirring, add 2.5 equivalents of anhydrous HCl in diethyl ether (e.g., 2.0 M HCl in Et₂O) dropwise.

    • Causality: The dropwise addition prevents localized pH extremes that could cause rapid, uncontrolled precipitation (crashing out), which traps impurities inside the crystal lattice.

  • Aging and Crystal Growth: Once the addition is complete, maintain the suspension at 4 °C for 4 hours. This aging process allows Ostwald ripening to occur, where smaller, less stable crystals dissolve and redeposit onto larger, purer crystals.

  • Isolation: Recover the white crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 15 mL of ice-cold, anhydrous diethyl ether to displace residual ethanol and unreacted lipophilic impurities.

  • Desiccation: Dry the crystals in a vacuum desiccator over P₂O₅ at room temperature for 24 hours.

  • Self-Validation Checkpoint:

    • Melting Point: Must be sharp between 193–195 °C. A depressed or broad melting point indicates trapped solvent or incomplete salt formation.

    • Yield: Expected >85% theoretical yield.

Protocol B: Recrystallization for Enantiomeric Enrichment

Objective: Purify commercial or degraded D-histidinol dihydrochloride to >99.5% enantiomeric excess (ee).

Step-by-Step Methodology:

  • Saturation: Suspend 10.0 g of D-histidinol dihydrochloride in 40 mL of boiling absolute ethanol (78 °C). Add HPLC-grade water dropwise (typically 2–5 mL) just until the solid completely dissolves.

  • Polishing: If the solution is colored, add 0.5 g of activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through fluted filter paper.

  • Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature (20 °C) undisturbed over 3 hours, then transfer to a refrigerator (4 °C) for an additional 12 hours.

    • Causality: Slow cooling minimizes the degree of supersaturation at any given moment, promoting the growth of a highly ordered, thermodynamically stable crystal lattice that excludes the L-enantiomer.

  • Harvesting: Collect the high-purity crystals via vacuum filtration.

  • Self-Validation Checkpoint:

    • Optical Rotation: Dissolve 1.0 g of the dried crystal in 100 mL of H₂O. Measure the specific rotation at 20 °C using a sodium lamp (589 nm). The [α]D must be between +18.0° and +20.0°. Any deviation toward 0° indicates L-enantiomer contamination.

Mandatory Visualizations

Workflow: Reactive Crystallization

CrystallizationWorkflow A Crude D-Histidinol (Free Base) B Dissolution in Absolute Ethanol A->B Stir at 25°C C Acidification (Et2O-HCl) B->C Dropwise addition D Supersaturation & Nucleation C->D pH < 2 E Cooling Crystallization (0-4 °C) D->E Controlled cooling F Vacuum Filtration & Ether Wash E->F Solid-liquid separation G Pure D-Histidinol 2HCl (Crystals) F->G Vacuum Desiccation H Validation: Optical Rotation & MP G->H QA/QC Release

Caption: Workflow for the reactive crystallization and self-validation of D-histidinol dihydrochloride.

Synthetic Pathway: From Precursor to Downstream Ligands

SyntheticPathway N1 D-Histidine Methyl Ester N2 Tritylation (Trityl Chloride) N1->N2 N3 Ditrityl-D-histidine Methyl Ester N2->N3 N4 Reduction (LiAlH4 / THF) N3->N4 N5 Ditrityl-D-histidinol N4->N5 N6 Deprotection & Salt Formation N5->N6 N7 D-Histidinol 2HCl N6->N7 N8 Chiral Histamine H3 Ligands N7->N8

Caption: Synthetic pathway from D-histidine to D-histidinol 2HCl and downstream H3-receptor ligands.

References

  • National Institutes of Health (PMC): Structural and Mechanistic Characterization of L-Histidinol Phosphate Phosphatase from the PHP Family of Proteins. Used for structural context and enzymatic assay baselines.1

  • ChemicalBook: D(+)-HISTIDINOL DIHYDROCHLORIDE | 75614-84-5. Sourced for precise physicochemical properties, CAS registry, and solubility metrics.3

  • ACS Publications (Journal of Medicinal Chemistry): Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands. Cited for the synthesis, reduction, and deprotection pathways of D-histidinol derivatives.2

Sources

Technical Notes & Optimization

Troubleshooting

improving d-histidinol solubility in aqueous buffer solutions

Welcome to the Technical Support Center for D-histidinol formulation and assay preparation. D-histidinol—the D-enantiomer of the amino alcohol derived from histidine—often presents counterintuitive solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-histidinol formulation and assay preparation. D-histidinol—the D-enantiomer of the amino alcohol derived from histidine—often presents counterintuitive solubility challenges in aqueous environments. Because enantiomers share identical physicochemical properties in achiral environments, the thermodynamic and solubility principles established for L-histidinol apply directly to D-histidinol[1][2].

This guide provides researchers and drug development professionals with the mechanistic causality behind these challenges, step-by-step troubleshooting workflows, and self-validating protocols to ensure stable, reproducible solutions.

The Molecular Causality of D-Histidinol Solubility

To successfully formulate D-histidinol, you must understand the two primary molecular forces that dictate its behavior in water: ionization state and metal coordination .

  • Ionization & pKa Dynamics: D-histidinol contains an imidazole ring (pKa ~6.0) and a primary aliphatic amine (pKa ~9.4)[1][3]. At a physiological pH of 7.4, the primary amine is protonated while the imidazole ring is predominantly neutral, rendering the molecule a highly soluble monocovalent cation. However, as buffer pH exceeds 8.0, the equilibrium shifts toward the uncharged free base. The loss of ionic dipole-water interactions drastically reduces aqueous solubility, leading to rapid precipitation.

  • Salt vs. Free Base: The free base form of D-histidinol requires significant thermodynamic energy to break its intermolecular hydrogen bonds in water. Utilizing the dihydrochloride salt form circumvents this by providing a pre-ionized, highly solvated crystal lattice that dissolves rapidly in aqueous media[4].

  • Transition Metal Chelation: The imidazole nitrogen (ND1) and the primary amine can act together as a potent bidentate ligand. In buffers containing transition metals (e.g., Zn²⁺, Cu²⁺), D-histidinol coordinates with these cations—a mechanism mirrored in the active site of histidinol dehydrogenase[5]—forming insoluble coordination complexes that crash out of solution.

Troubleshooting FAQs

Q: I adjusted my D-histidinol assay buffer to pH 8.5, and it immediately turned cloudy. Why? A: At pH 8.5, you are approaching the pKa of the primary amine (~9.4)[3]. This increases the molar fraction of the uncharged free base, which has poor aqueous solubility. To resolve this, lower the pH back to 7.4. If your assay strictly requires pH 8.5, you must introduce a co-solvent system (e.g., 10% DMSO) to lower the dielectric constant of the medium and accommodate the uncharged molecules.

Q: My D-histidinol dihydrochloride powder won't dissolve in my physiological buffer, even at pH 7.4. What is interfering? A: Check your buffer composition for divalent transition metals (like Zn²⁺ or Cu²⁺) or high concentrations of multivalent anions (like phosphates). D-histidinol is a strong chelator and will form insoluble metal-ligand complexes[5]. If metals are present but non-essential to your assay, add 1–5 mM EDTA to sequester them. If multivalent anions are causing ion-pairing precipitation, switch to a monovalent buffer system like HEPES or Tris-HCl.

Q: I only have the free base form of D-histidinol. How can I dissolve it without organic solvents? A: You can convert the free base in situ to a hydrochloride salt. Suspend the free base in a fraction of your final water volume, dropwise add 0.1 M HCl until the pH drops below 6.0 (ensuring full protonation of both the amine and imidazole), and gently vortex until clear. Finally, carefully titrate the solution up to your target pH (e.g., 7.4) using 0.1 M NaOH, ensuring you do not overshoot pH 8.0.

Quantitative Solubility Profiles

When purely aqueous buffers fail to achieve the required concentration, co-solvent systems must be employed. The table below summarizes validated solubility thresholds for histidinol formulations[6].

Solvent SystemPreparation SequenceMax SolubilityVisual Validation
PBS (pH 7.4) Direct addition + Ultrasonic100 mg/mL (467 mM)Optically clear
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Step-wise addition≥ 2.5 mg/mL (11.7 mM)Optically clear
10% DMSO / 90% Corn Oil Step-wise addition≥ 2.5 mg/mL (11.7 mM)Optically clear

Self-Validating Experimental Protocols

Protocol: Co-Solvent Solubilization for High-Concentration D-Histidinol

Objective: Achieve a stable ≥ 2.5 mg/mL solution of D-histidinol when aqueous buffers are insufficient[6]. This protocol uses a self-validating system; do not proceed to the next step unless the validation check passes.

Step 1: Primary Solvation (DMSO)

  • Weigh the required mass of D-histidinol into a clean glass vial.

  • Add DMSO to achieve exactly 10% of the final target volume.

  • Validation Check: Vortex for 60 seconds. The solution must be completely transparent. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until optically clear.

Step 2: Viscosity & Dispersion (PEG300)

  • Add PEG300 to achieve 40% of the final volume.

  • Causality: PEG300 acts as a miscible bridge. It prevents the "hydrophobic shock" and immediate nucleation that occurs when water is directly introduced to a DMSO-solvated compound.

  • Validation Check: Invert gently 10 times. The refractive index will change (schlieren lines will appear temporarily), but no turbidity should form.

Step 3: Surfactant Stabilization (Tween-80)

  • Add Tween-80 to achieve 5% of the final volume.

  • Validation Check: Vortex vigorously. The mixture will become viscous. Let it rest for 2 minutes to allow micro-bubbles to dissipate.

Step 4: Aqueous Dilution (Saline/Buffer)

  • Dropwise, add saline (or your target aqueous buffer) to make up the remaining 45% of the volume, while continuously swirling the vial.

  • Validation Check (The Tyndall Effect): Shine a laser pointer through the vial in a dark room. If the beam path is invisible, the solution is a true solution. If the beam scatters strongly, micro-precipitates have formed (indicating the addition was too fast or the local pH caused precipitation), and the solution must be gently heated and sonicated.

Troubleshooting Decision Tree

Use the following logical workflow to diagnose and resolve D-histidinol precipitation in real-time.

DHistidinolTroubleshooting Start D-Histidinol Precipitates in Aqueous Buffer CheckForm Are you using the Free Base or Dihydrochloride salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Dihydrochloride Salt CheckForm->Salt Acidify Acidify to pH < 6.0 with HCl then titrate to target pH FreeBase->Acidify CheckPH Is buffer pH > 8.0? Salt->CheckPH HighPH Yes (pH > 8.0) CheckPH->HighPH LowPH No (pH < 8.0) CheckPH->LowPH LowerPH Amine deprotonates. Lower pH or use co-solvents. HighPH->LowerPH CheckMetals Are transition metals (Zn2+, Cu2+) present? LowPH->CheckMetals MetalsYes Yes CheckMetals->MetalsYes MetalsNo No CheckMetals->MetalsNo Chelation Metal-ligand complex forms. Add EDTA or reduce metals. MetalsYes->Chelation Cosolvent Exceeding solubility limit. Use DMSO/PEG300/Tween-80. MetalsNo->Cosolvent

Decision tree for troubleshooting D-histidinol precipitation in aqueous buffer systems.

Sources

Optimization

troubleshooting low yield in d-histidinol chemical synthesis

Welcome to the D-Histidinol Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to isolate D-histidinol with acceptable yields.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the D-Histidinol Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to isolate D-histidinol with acceptable yields. The synthesis of this chiral amino alcohol is notoriously difficult due to the zwitterionic nature of the starting material, the chelating properties of the imidazole ring, and the extreme water solubility of the final product.

This guide bypasses generic advice to provide a field-proven, mechanistically sound troubleshooting framework. We will diagnose the root causes of your yield loss and implement a self-validating protection-reduction-deprotection strategy.

I. Mechanistic Workflow: The Path to High Yield

To understand where your synthesis is failing, we must map the logical flow of the reaction. The diagram below contrasts the high-failure unprotected route with the optimized, sterically protected pathway.

SynthesisWorkflow A D-Histidine (Zwitterionic) B Direct Reduction (NaBH4 / I2) A->B Unprotected Route D Esterification (SOCl2, MeOH) A->D Protected Route C Yield < 15% Borane Coordination Isolation Failure B->C E D-Histidine Methyl Ester D->E F Di-Tritylation (Trt-Cl, Et3N) E->F G Ditrityl-D-Histidine Methyl Ester F->G H Reduction (LiAlH4, THF) G->H I Ditrityl-D-Histidinol H->I J Deprotection (THF / HCl) I->J K D-Histidinol Dihydrochloride (Target Achieved) J->K

Optimized chemical synthesis workflow for D-histidinol highlighting the critical protection steps.

II. Troubleshooting FAQs: Diagnosing Yield Loss

Q1: I attempted to reduce D-histidine directly using the NaBH₄/I₂ system, but my yields are consistently below 15%. What is causing this, and how can I fix it? A1: The direct reduction of unprotected amino acids using NaBH₄/I₂ (which generates reactive borane in situ) works well for standard aliphatic amino acids . However, D-histidine presents two major mechanistic hurdles. First, the basic nitrogen on the imidazole ring strongly coordinates with the electrophilic borane intermediate, stalling the catalytic reduction cycle. Second, the resulting unprotected D-histidinol is highly polar and water-soluble. Liquid-liquid extraction from the aqueous quench is nearly impossible without massive product loss. Solution: You must abandon the direct reduction approach. The self-validating solution is to mask both the alpha-amino group and the imidazole nitrogen prior to reduction using a di-tritylation strategy 1.

Q2: I esterified D-histidine to the methyl ester to improve solubility, but my LiAlH₄ reduction still results in a messy mixture with poor recovery. Why? A2: Esterification solves the zwitterion solubility issue but leaves the imidazole ring unprotected. During LiAlH₄ reduction, the unprotected imidazole proton reacts with the hydride, consuming your reagent and forming insoluble aluminate complexes that trap your product in the aqueous emulsion during workup. Solution: Proceed with di-tritylation of the D-histidine methyl ester using Triphenylmethyl chloride (Trt-Cl) and Triethylamine (Et₃N) 1. The bulky trityl groups protect the reactive amines and drastically increase the lipophilicity of the molecule, ensuring it remains firmly in the organic phase during the aqueous quench.

Q3: After reducing the ditritylated intermediate, how do I safely remove the trityl groups without degrading the D-histidinol? A3: Trityl groups are highly sensitive to mild acids. A controlled hydrolysis using a THF/HCl mixture will cleanly cleave both trityl groups. Because the byproduct (triphenylmethanol) is highly lipophilic and your target (D-histidinol dihydrochloride) is highly hydrophilic, a simple phase separation (water/ether wash) serves as a self-purifying step. The pure product is isolated simply by evaporating the aqueous phase 1.

III. Quantitative Strategy Comparison

To justify the additional protection steps, compare the thermodynamic and operational realities of the three standard approaches:

Synthesis StrategyReagentsIntermediate LipophilicityWorkup DifficultyExpected Yield
Direct Reduction NaBH₄, I₂, THFVery LowExtreme (Aqueous trapping)< 15%
Esterification + Reduction SOCl₂, MeOH; LiAlH₄LowHigh (Aluminate complexes)20 - 30%
Di-tritylation + Reduction Trt-Cl, Et₃N; LiAlH₄Very HighLow (Clean phase separation)55 - 65%

IV. Step-by-Step Methodologies (Self-Validating Protocols)

The following protocols are designed to validate themselves at each step. If a phase separation or precipitation does not occur as described, do not proceed to the next step.

Protocol 1: Di-tritylation of D-Histidine Methyl Ester

Causality: We use a massive excess of base and Trt-Cl to force the protection of both the primary amine and the sterically hindered imidazole nitrogen.

  • Preparation: Suspend D-histidine methyl ester hydrochloride (10.0 g, 41 mmol) in 50 mL of anhydrous acetonitrile. Add triethylamine (21.0 g, 208 mmol, 5.0 eq) and stir for 30 minutes at room temperature to liberate the free base.

  • Tritylation: Cool the mixture to 0 °C. Slowly add a solution of triphenylmethyl chloride (Trt-Cl, 29.0 g, 104 mmol, 2.5 eq) dissolved in 900 mL of acetonitrile.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under Argon.

  • Isolation: Evaporate the solvent in vacuo. Triturate the residual solid with 200 mL of water for 30 minutes to dissolve and remove the triethylamine hydrochloride byproduct. Filter the remaining light yellow solid and dry overnight in a vacuum oven to obtain Ditrityl-D-histidine methyl ester.

Protocol 2: Reduction with LiAlH₄

Causality: The extreme lipophilicity of the ditrityl groups prevents aluminate trapping, allowing the reduced alcohol to remain in the THF layer during the Fieser quench.

  • Setup: Flame-dry a reaction flask and flush with Argon. Suspend LiAlH₄ (6.0 g, 158 mmol, 3.4 eq) in 100 mL of anhydrous THF at 0 °C.

  • Addition: Dissolve the Ditrityl-D-histidine methyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic hydride transfer.

  • Reduction: Stir the mixture at room temperature for 4 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add 6 mL of water, followed by 6 mL of 15% NaOH, and finally 18 mL of water. This precise ratio forces the aluminum salts to precipitate as a granular white solid. Filter the salts and evaporate the organic filtrate to yield Ditrityl-D-histidinol.

Protocol 3: Deprotection and Salt Formation

Causality: Exploiting the extreme polarity difference between the cleaved protecting groups and the final product allows for extraction-based purification without chromatography.

  • Hydrolysis: Dissolve the Ditrityl-D-histidinol in a mixture of THF and 2N HCl. Stir at reflux for 2 hours to quantitatively cleave the trityl groups.

  • Phase Separation: Cool the mixture to room temperature and extract three times with diethyl ether. The cleaved triphenylmethanol partitions entirely into the ether layer. The D-histidinol dihydrochloride remains safely in the aqueous layer.

  • Recovery: Discard the ether layer. Lyophilize (freeze-dry) or carefully evaporate the aqueous layer under reduced pressure to yield pure D-histidinol dihydrochloride as a stable, crystalline solid.

V. References

  • Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Convenient Reduction of Amino Acids and Their Derivatives Source: Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

optimizing HPLC retention time and resolution for d-histidinol

Welcome to the Technical Support Center for analytical chromatography. This guide is specifically engineered for researchers and drug development professionals facing challenges with the retention, resolution, and quanti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chromatography. This guide is specifically engineered for researchers and drug development professionals facing challenges with the retention, resolution, and quantification of D-histidinol.

Due to its unique physicochemical properties, D-histidinol routinely causes method failures in standard reversed-phase high-performance liquid chromatography (RP-HPLC). Below, we deconstruct the mechanistic causes of these failures and provide field-proven, self-validating solutions.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does D-histidinol consistently elute in the void volume ( t0​ ) on my C18 column, regardless of how much water I add to the mobile phase? The Causality: D-histidinol is a highly polar amino alcohol featuring an imidazole ring ( pKa​≈6.0 ) and a primary amine ( pKa​≈9.0 ). At typical acidic mobile phase conditions (pH 2.0–4.0), both nitrogen centers are fully protonated. This dual-positive charge renders the molecule extremely hydrophilic. Standard C18 stationary phases rely on hydrophobic partitioning; because D-histidinol lacks sufficient hydrophobicity, it is electrostatically repelled by the alkyl chains and elutes unretained in the void volume. The Solution: You must fundamentally change the retention mechanism.

  • Approach A (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern gold standard for this molecule. HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[1].

  • Approach B (IP-RPLC): If you must use a C18 column, employ Ion-Pairing Reversed-Phase Liquid Chromatography. Adding an anionic surfactant like 1-heptanesulfonic acid (e.g., 6 mM) neutralizes the positive charges on histidinol and provides a hydrophobic "tail" that anchors the complex to the C18 phase[2].

Q2: I switched to a HILIC column, but my D-histidinol peak is tailing severely and the retention time shifts between injections. How do I stabilize it? The Causality: Peak tailing for basic compounds in HILIC is driven by secondary electrostatic interactions—specifically, sluggish cation-exchange interactions between the protonated amines of histidinol and unshielded, ionized silanols on the silica support. Retention time drift indicates that the immobilized aqueous layer on the stationary phase has not reached equilibrium, or your buffer capacity is too low to maintain a consistent ionization state. The Solution:

  • Buffer Selection: Use 10–20 mM ammonium formate in the aqueous portion of your mobile phase. This provides enough ionic strength to shield the silanols without precipitating in the high-acetonitrile environment.

  • pH Control: Modulating pH directly impacts the retention of histidinol. In HILIC, increasing the buffer pH alters the ionization state of the primary amine, which actually decreases the retention time by reducing cation-exchange contributions[3]. Lock your aqueous buffer at pH 3.0–3.2 to ensure consistent protonation[1].

Q3: I need to determine the enantiomeric excess (ee) of D-histidinol in a mixture with L-histidinol. Neither HILIC nor C18 can resolve them. What is the optimal approach? The Causality: Achiral stationary phases cannot discriminate between enantiomers because the physicochemical interactions are identical. You require a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the analytes. The Solution: For underivatized primary amino alcohols like histidinol, a Crown Ether-based CSP (e.g., Crownpak CR(+)) is highly effective. The chiral crown ether cavity forms an inclusion complex specifically with the protonated primary amine. The steric hindrance around the chiral center of the stationary phase discriminates between the D- and L-enantiomers. Critical requirement: The mobile phase must be highly acidic (pH 1.5–2.0, typically using perchloric acid) to ensure the primary amine is 100% protonated, which is an absolute prerequisite for crown ether complexation.

Part 2: Quantitative Data & Method Parameter Summary

The following table synthesizes the optimal chromatographic parameters for D-histidinol based on your primary analytical objective.

Analytical ObjectiveRecommended ModeColumn ChemistryMobile Phase CompositionDetection MethodTypical Retention Factor ( k′ )
High-Sensitivity Quantitation HILICZwitterionic or HILIC-Z (e.g., Poroshell 120)A: 10 mM NH₄Formate (pH 3.2)B: 0.1% Formic Acid in ACNMS/MS (ESI+) or CAD3.5 - 5.0
Routine Titer (No MS available) IP-RPLCEndcapped C18 (e.g., TSKgel ODS-80Ts)50 mM KH₂PO₄ (pH 3.4) with 6 mM 1-heptanesulfonic acid / ACNUV at 210 nm2.0 - 4.0
Chiral Resolution (D vs. L) ChiralCrown Ether (e.g., Crownpak CR(+))Aqueous HClO₄ (pH 1.5) / Methanol (max 15%)UV at 210 nm or MSD-isomer: ~2.5L-isomer: ~3.2

Part 3: Troubleshooting Workflow Visualization

G Start D-Histidinol HPLC Troubleshooting Decision What is the primary chromatographic failure? Start->Decision RetFail Void Volume Elution (Poor Retention) Decision->RetFail ChiralFail Co-elution of D/L Enantiomers Decision->ChiralFail TailFail Severe Peak Tailing (Asymmetry > 2.0) Decision->TailFail HILIC Switch to HILIC Mode (e.g., Zwitterionic CSP) RetFail->HILIC Warning Avoid Standard C18 without Ion-Pairing RetFail->Warning Crown Use Crown Ether CSP (pH < 2.0 required) ChiralFail->Crown Buffer Increase Buffer Ionic Strength (10-20 mM) TailFail->Buffer

Decision tree for diagnosing and resolving D-histidinol HPLC chromatographic failures.

Part 4: Self-Validating Experimental Protocol (HILIC-MS/MS)

This protocol describes the setup for the robust quantification of D-histidinol using HILIC-MS[1]. It is designed as a self-validating system; you must pass the internal checkpoints before proceeding to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve ammonium formate in LC-MS grade water to achieve a 10 mM concentration. Adjust the pH to exactly 3.2 using concentrated formic acid. Causality: The precise pH ensures the primary amine remains protonated while suppressing silanol ionization.

  • Mobile Phase B (Organic): Add 0.1% (v/v) formic acid to LC-MS grade Acetonitrile.

Step 2: Column Equilibration & System Suitability (Self-Validation Checkpoint 1)

  • Install a HILIC-Z column (e.g., 2.1 × 100 mm, 2.7 µm).

  • Set the initial gradient conditions to 85% Mobile Phase B. Pump at 0.3 mL/min.

  • Validation Gate: HILIC columns require extensive equilibration to form the hydration layer. Inject a D-histidinol standard (1 µg/mL) five consecutive times. Calculate the Relative Standard Deviation (RSD) of the retention time. Do not proceed to sample analysis until the RT RSD is < 0.5%. If it is higher, continue pumping the mobile phase for another 20 column volumes.

Step 3: Sample Diluent Preparation (Self-Validation Checkpoint 2)

  • Validation Gate: In HILIC, injecting a sample dissolved in 100% water will disrupt the stationary phase hydration layer, causing severe peak splitting and premature elution.

  • Dilute all D-histidinol samples in a diluent that matches the initial mobile phase conditions (e.g., 75–85% Acetonitrile). Verify visually that no precipitation occurs in the sample vial.

Step 4: Mass Spectrometry Detection

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Monitor the precursor-to-product ion transition for protonated histidinol ( [M+H]+ ). Due to the lack of a strong UV chromophore, MS provides the necessary selectivity and sensitivity, bypassing the baseline noise typically seen at 210 nm UV detection.

References

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. PubMed (National Institutes of Health). Available at:[Link][1]

  • Quantification of Histidine-Containing Dipeptides in Dolphin Serum Using a Reversed-Phase Ion-Pair High-Performance Liquid Chromatography Method. MDPI. Available at:[Link][2]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at: [Link][3]

Sources

Optimization

Technical Support Center: D-Histidinol Stability &amp; Racemization Prevention

Welcome to the Technical Support Center for chiral amino alcohol handling. D-histidinol is a highly valuable, non-natural enantiomer utilized in advanced drug development, peptidomimetic synthesis, and enzymatic probing.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amino alcohol handling. D-histidinol is a highly valuable, non-natural enantiomer utilized in advanced drug development, peptidomimetic synthesis, and enzymatic probing. While enantiomers share identical physicochemical properties (solubility, pKa), preserving the stereochemical integrity of D-histidinol over long-term storage requires strict environmental controls.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to prevent the racemization of D-histidinol.

Mechanistic Fundamentals: Why Does D-Histidinol Racemize?

To prevent racemization, one must understand the causality behind it. The stereocenter of D-histidinol is located at the α -carbon. Racemization is driven by the abstraction of the α -proton, leading to a planar carbanion intermediate. When this intermediate is reprotonated, water or free protons can attack from either face of the planar molecule, yielding a racemic (DL) mixture[1].

Two primary catalysts drive this α -proton abstraction during improper storage:

  • Base-Catalyzed Deprotonation: Exposure to basic pH environments increases the lability of the α -proton. The presence of strong bases or even prolonged exposure to weak biological buffers can initiate this pathway[1].

  • Trace Metal Chelation: Transition metals (such as Cu²⁺, Co²⁺, and Al³⁺) can chelate the primary amine and the imidazole ring of histidinol. This metal-ligand coordination withdraws electron density from the α -carbon, stabilizing the carbanion intermediate through resonance and lowering the activation energy for racemization by several orders of magnitude[2][3].

G D_Hist D-Histidinol (Enantiopure) Deprotonation α-Proton Abstraction D_Hist->Deprotonation Basic pH / Heat D_Hist->Deprotonation Trace Metals (Cu²⁺, Co²⁺) Carbanion Planar Carbanion / Metal Chelate Deprotonation->Carbanion Reprotonation Non-selective Reprotonation Carbanion->Reprotonation Racemate DL-Histidinol (Racemate) Reprotonation->Racemate

Mechanistic pathway of base- and metal-catalyzed racemization of D-histidinol.

Troubleshooting & FAQs

Q1: Why must I store D-histidinol as a dihydrochloride salt instead of a free base? A: Storing D-histidinol as a free base leaves the primary amine highly nucleophilic and basic, which can auto-catalyze α -proton abstraction over time. The dihydrochloride salt protonates both the primary amine and the imidazole ring. This drastically reduces the molecule's basicity, prevents auto-catalysis, and thermodynamically stabilizes the α -proton against abstraction[4].

Q2: I left my D-histidinol in an aqueous buffer at room temperature. Is it still enantiopure? A: It depends on the duration. A 5% aqueous solution of histidinol dihydrochloride is generally stable at room temperature for a maximum of 24 hours. However, water acts as both a weak acid and a weak base. Prolonged exposure to aqueous environments—especially if the pH drifts above 7.0—will inevitably lead to gradual racemization. If the solution has been sitting for more than 24 hours, discard it or verify its enantiomeric excess (ee) via chiral HPLC.

Q3: Does the choice of solvent for stock solutions affect chiral stability? A: Absolutely. For biological assays, D-histidinol is highly soluble in Dimethyl Sulfoxide (DMSO) at approximately 5 mg/mL[4][5]. However, moisture-contaminated DMSO can cause localized hydrolysis and pH shifts. You must use fresh, anhydrous DMSO and purge the storage vial with an inert gas (Argon or Nitrogen) to displace oxygen and atmospheric moisture[4].

Q4: How do trace metal ions impact racemization during storage and assays? A: Trace metals are the most aggressive catalysts for amino alcohol racemization. If your glassware or storage buffers are contaminated with heavy metals, they will form a chelate complex with D-histidinol. This complexation acts as an electron sink, making the α -proton highly acidic and prone to rapid extraction[2][6]. Always use LC-MS grade solvents and EDTA-washed glassware for long-term storage preparations.

Quantitative Data: Storage & Stability Profiles

To ensure experimental reproducibility, adhere to the following validated storage metrics.

Table 1: Storage Conditions vs. Expected Enantiomeric Stability
StateStorage TemperatureEnvironmental ControlExpected Chiral Stability
Solid Powder (Dihydrochloride) -20°CDesiccated, Light-protected 2 to 4 Years[4][5]
Solid Powder (Dihydrochloride) Room Temp (20°C)Desiccated< 6 Months
Stock Solution (Anhydrous DMSO) -80°CInert Gas Purged (Argon)1 Year[7]
Stock Solution (Anhydrous DMSO) -20°CInert Gas Purged (Argon)1 Month[7]
Table 2: Solvent Compatibility & Stability Profile
SolventRecommended ConcentrationMax Storage DurationRisk of Racemization
Anhydrous DMSO 5.0 mg/mL1 Year (at -80°C)Low (If kept anhydrous)
PBS (pH 7.2) 10.0 mg/mL24 Hours (at 4°C)High (Do not freeze/store)[4][5]
Ultrapure Water (pH ~5.0) 50.0 mg/mL1 Month (at -20°C)Moderate

Experimental Protocols

Protocol 1: Preparation and Cryo-Storage of Enantiopure Stock Solutions

This protocol is a self-validating system designed to prevent moisture ingress and metal contamination.

  • Equilibration (Validation Step): Remove the lyophilized D-histidinol dihydrochloride vial from -20°C storage. Do not open immediately. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that facilitates localized racemization.

  • Solvation: Inside a dry, inert-gas-purged glove box, dissolve the powder in LC-MS grade anhydrous DMSO to a final concentration of 5 mg/mL.

  • Aliquoting: Divide the solution into single-use, low-bind amber microcentrifuge tubes (e.g., 50 µL per tube). Causality: Repeated freeze-thaw cycles cause micro-fluctuations in pH and concentration, accelerating degradation.

  • Purging & Sealing: Gently blow a stream of Argon gas over the liquid surface of each aliquot for 3 seconds to displace oxygen. Cap tightly.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer.

G Powder D-Histidinol Dihydrochloride (Solid Powder) Desiccation Desiccation & Light Protection (Amber Vial) Powder->Desiccation Solvation Solvation in Anhydrous DMSO (Inert Gas Purged) Powder->Solvation For Biological Assays Store20 Long-Term Storage (-20°C) Desiccation->Store20 Aliquots Single-Use Aliquots (Avoid Freeze-Thaw) Solvation->Aliquots Store80 Stock Solution Storage (-80°C) Aliquots->Store80

Workflow for the safe handling, solvation, and cryo-storage of D-histidinol.

Protocol 2: Derivatization-Free Chiral HPLC Analysis for Enantiomeric Purity

If storage conditions are compromised, validate the enantiomeric excess (ee) before proceeding with sensitive assays.

  • Column Selection: Utilize a Chiral Crown Ether stationary phase (e.g., Daicel Chiralpak CR(+)). Causality: Crown ethers form highly specific inclusion complexes with primary amines, allowing for the direct resolution of D- and L-amino alcohols without the need for pre-column derivatization.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of aqueous Perchloric acid (HClO₄, pH 1.5).

    • Validation Check: Run a blank injection of the mobile phase to ensure a flat baseline and absence of metal-ion peaks.

  • Sample Preparation: Dilute the D-histidinol stock to 1 mg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Run the HPLC at a flow rate of 0.8 mL/min at 25°C. Monitor UV absorbance at 210 nm[4][5].

  • Data Analysis: D-histidinol and L-histidinol will elute at distinct retention times. Calculate the ee by integrating the area under the curve (AUC) for both peaks: ee=[(AUCD​−AUCL​)/(AUCD​+AUCL​)]×100 .

References

  • Creation.com. "Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data." Journal of Creation. Available at: [Link]

  • Annual Reviews. "Amino Acid Racemization Dating of Fossil Bones." Annual Review of Earth and Planetary Sciences. Available at:[Link]

  • European Patent Office. "Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092." EPO. Available at: [Link]

Sources

Troubleshooting

minimizing d-histidinol degradation at high temperatures

Welcome to the Technical Support Center for amino acid derivatives and chiral building blocks. As a Senior Application Scientist, I have designed this guide to address the complex thermal stability challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivatives and chiral building blocks. As a Senior Application Scientist, I have designed this guide to address the complex thermal stability challenges associated with D-histidinol.

D-histidinol (the D-enantiomer of the histidine precursor) is a highly valuable amino alcohol used in chiral synthesis and drug development. However, its bifunctional nature—containing both a primary amino alcohol moiety and an imidazole ring—makes it highly susceptible to thermal degradation, oxidation, and condensation reactions at elevated temperatures. This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of D-histidinol during high-temperature processing.

Section 1: Mechanistic Understanding (FAQs)

Q1: Why does D-histidinol degrade at elevated temperatures, and what are the primary chemical pathways? A1: The thermal degradation of D-histidinol is not a single event but a multi-pathway phenomenon driven by its functional groups. There are two primary mechanisms you must account for:

  • Metal-Catalyzed Oxidation: The imidazole ring is highly sensitive to reactive oxygen species (ROS) and trace transition metals (e.g., Fe²⁺, Cu²⁺) at elevated temperatures. Oxidation primarily yields 4(5)-imidazolecarboxaldehyde[1]. This reaction is highly pH-dependent; the deprotonation of the imidazole ring at higher pH levels makes it significantly more vulnerable to electrophilic attack[1].

  • Thermal Condensation & Ring Closure: Because D-histidinol is an amino alcohol, exposing it to temperatures above 120 °C—especially in the presence of dissolved CO₂—triggers the formation of zwitterionic intermediates. These intermediates undergo dehydration and intramolecular cyclization, forming stable, inactive cyclic imidazolidinones or oxazolidinones[2].

Q2: How does pH influence the thermal stability of D-histidinol solutions? A2: Causality dictates that the protonation state of the imidazole ring governs its reactivity. At a pH of 6.0 or higher, thermal oxidation accelerates dramatically, leading to the rapid accumulation of degradation byproducts[1]. Conversely, maintaining the solution at a pH of 5.0 or below ensures the imidazole ring remains protonated, which sterically and electronically repels oxidative degradation[1].

Q3: What are the established thermal limits for D-histidinol? A3: While solid D-histidinol dihydrochloride has a melting/decomposition point of 198–201 °C[3], its stability in solution is much lower. A 5% aqueous solution is stable at room temperature for at least 24 hours, but applying heat requires strict atmospheric and pH controls to prevent premature breakdown.

Section 2: Data Visualization & Troubleshooting

To effectively troubleshoot, you must benchmark your process parameters against the known thermal and chemical thresholds of D-histidinol.

Table 1: Quantitative Stability Thresholds for D-Histidinol
ParameterThreshold / ValueMechanistic Consequence of Exceedance
Melting / Decomposition Point 198–201 °CComplete structural decomposition of the solid dihydrochloride salt[3].
Aqueous Stability (25 °C) ≥ 24 hoursGradual hydrolysis or ambient oxidation if left exposed to light/air.
Critical pH Limit pH < 5.0Exceeding pH 6.0 triggers rapid formation of 4(5)-imidazolecarboxaldehyde under thermal stress[1].
Condensation Threshold > 120 °CIn the presence of CO₂, amino alcohols cyclize into imidazolidinones[2].
Table 2: Troubleshooting Matrix
Observed IssueDiagnostic IndicatorCorrective Action (Protocol)
Loss of Active Concentration HPLC shows peaks corresponding to cyclic ureas.Degas solvents with Argon to remove CO₂; reduce heating rate[2].
Color Change (Yellow/Brown) MS detects 4(5)-imidazolecarboxaldehyde (+96 m/z shift).Add 1 mM EDTA/DTPA to chelate trace metals; adjust buffer to pH 4.5[1].
Precipitation upon Heating Formation of insoluble polymeric aggregates.Lower initial D-histidinol concentration; ensure inert N₂ atmosphere.

Section 3: Logical Workflows & Pathway Visualizations

Understanding the relationship between environmental stressors and degradation pathways is critical for designing robust experiments.

G D_Hist D-Histidinol (Amino Alcohol + Imidazole) Oxidation Metal-Catalyzed Oxidation (>60°C, pH > 6.0) D_Hist->Oxidation ROS, Fe2+/Cu2+ Condensation Thermal Condensation / CO2 (>120°C) D_Hist->Condensation Heat, CO2 Prod1 4(5)-imidazolecarboxaldehyde + N-oxides Oxidation->Prod1 Prod2 Cyclic Imidazolidinones / Oxazolidinones Condensation->Prod2 Inhib1 EDTA/DTPA + pH < 5.0 Inhib1->Oxidation Blocks Pathway Inhib2 Inert Gas (Ar/N2) Degassing Inhib2->Condensation Blocks Pathway

D-histidinol thermal degradation pathways and targeted stabilization strategies.

Section 4: Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating specific chelators, pH controls, and atmospheric displacement, we eliminate the variables that cause stochastic degradation, allowing for reproducible high-temperature processing.

Protocol: High-Temperature Processing and Stabilization of D-Histidinol

Objective: To prepare and process D-histidinol solutions at temperatures up to 120 °C while maintaining >98% molecular integrity.

Reagents & Materials:

  • D-Histidinol dihydrochloride (High purity, ≥98%)

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Ethylenediaminetetraacetic acid (EDTA) or DTPA (100 mM stock)

  • Argon gas (Ultra-high purity)

  • Glass ampoules or pressure-rated sealed reaction vials

Step-by-Step Methodology:

  • Buffer Optimization (Causality: Preventing Oxidation): Prepare a 50 mM sodium acetate buffer and adjust the pH strictly to 4.5. Add EDTA to achieve a final concentration of 1 mM. Rationale: A pH below 5.0 keeps the imidazole ring protonated, while EDTA sequesters trace Fe²⁺/Cu²⁺ ions that catalyze thermal oxidation[1].

  • Solvent Degassing (Causality: Preventing Condensation): Transfer the buffer to a heavy-walled flask and sparge with Argon gas for a minimum of 20 minutes. Rationale: Removing dissolved CO₂ prevents the high-temperature formation of zwitterions that lead to cyclic imidazolidinone degradation products[2].

  • Substrate Dissolution: Working under an Argon blanket, dissolve D-histidinol dihydrochloride into the degassed buffer to create a 5% (w/v) solution. Stir gently until completely clear.

  • Thermal Processing: Transfer the solution into glass ampoules or pressure vials. Purge the headspace with Argon for 30 seconds before sealing tightly. The sealed system can now be subjected to controlled thermal stress (e.g., oil bath or autoclave) up to 120 °C.

  • Rapid Quenching: Immediately upon completion of the high-temperature processing step, submerge the sealed vials in an ice-water bath (0 °C) for 5 minutes. Rationale: Rapid thermal quenching halts any residual kinetic energy driving late-stage degradation.

  • Analytical Validation: Analyze an aliquot via HPLC-MS (Hydrophilic Interaction Liquid Chromatography is recommended for polar amino alcohols) to verify the absence of the +96 m/z oxidation peak or cyclic condensation byproducts.

Workflow Prep 1. Buffer Prep (pH 4.5 + 1mM EDTA) Degas 2. Solvent Degassing (Argon Sparging, 20 min) Prep->Degas Dissolve 3. Substrate Addition (5% D-Histidinol under Ar) Degas->Dissolve Heat 4. Thermal Processing (Sealed Vial, ≤120°C) Dissolve->Heat Quench 5. Rapid Quenching (Ice Bath, 0°C) Heat->Quench Analyze 6. HPLC-MS Validation (Confirm >98% Purity) Quench->Analyze

Standardized workflow for high-temperature stress testing of D-histidinol.

References

  • Oxidation of Free L-histidine by tert-Butylhydroperoxide. ResearchGate. URL:[Link]

  • Thermal Degradation Rate and Kinetic Modeling of CO2-Loaded Amine Solvent Blends. ResearchGate. URL:[Link]

  • Detection of Histidine Oxidation in a Monoclonal Immunoglobulin Gamma (IgG) 1 Antibody. Analytical Chemistry (ACS). URL:[Link]

Sources

Optimization

optimizing d-histidinol concentration for enzyme inhibition assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals navigate the biochemical nuances of using D-histidinol in en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers and drug development professionals navigate the biochemical nuances of using D-histidinol in enzyme inhibition and cellular starvation models.

D-histidinol is a potent, stereospecific competitive inhibitor. Because it is the D-enantiomer of the natural substrate L-histidinol, it binds with high affinity to the active site of Histidinol Dehydrogenase (HDH) but cannot undergo the NAD⁺-dependent oxidations required to synthesize L-histidine[1]. Furthermore, in whole-cell models, D-histidinol acts as an amino acid site inhibitor of Histidyl-tRNA Synthetase (HisRS), triggering profound downstream signaling cascades including GCN2 activation and mTORC1 inhibition[2][3]. Mastering the concentration dynamics of this molecule is critical for isolating your target variable.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my IC50 for HDH inhibition highly variable between different assay runs? The Causality: D-histidinol is a competitive inhibitor. According to the Cheng-Prusoff relationship, the apparent IC50 of a competitive inhibitor is mathematically dependent on the concentration of the substrate (L-histidinol) used in your specific assay. If your substrate concentration fluctuates between runs, your IC50 will artificially shift. The Solution: Do not rely solely on IC50. Instead, perform a Michaelis-Menten kinetic titration using a matrix of L-histidinol concentrations (e.g., 0.5x to 5x Km​ ) against varying D-histidinol concentrations to calculate the true, substrate-independent inhibition constant ( Ki​ ).

Q2: In cell-based assays, how do I differentiate between HDH inhibition and HisRS inhibition? The Causality: D-histidinol is a dual-threat molecule in vivo. At concentrations around 0.1 mM, it competitively inhibits HisRS, leading to an accumulation of uncharged tRNA, which activates the GCN2 stress pathway and inhibits protein synthesis by up to 50%[2]. The Solution: To isolate HisRS inhibition from HDH inhibition, supplement your culture media with excess L-histidine (e.g., 1–2 mM). Because L-histidine is the downstream product of HDH, supplementing it completely bypasses the HDH blockade. Any residual cellular phenotype (such as eIF2α phosphorylation) is therefore strictly driven by HisRS inhibition[3].

Q3: My continuous spectrophotometric assay at 340 nm shows a drifting baseline before I even add the HDH enzyme. Why? The Causality: D-histidinol dihydrochloride salts can sometimes contain trace impurities or alter the pH of weakly buffered solutions. If the pH drops, or if impurities interact with the cofactor, spontaneous NAD⁺ reduction or optical drift can occur. The Solution: Ensure your assay buffer is strongly buffered at the optimal pH for HDH (e.g., 100 mM Tris-HCl, pH 9.0)[1]. Always pre-incubate the buffer, NAD⁺, and D-histidinol for 5 minutes and blank the spectrophotometer before initiating the reaction with the enzyme.

Quick Troubleshooting Matrix
SymptomCausative MechanismCorrective Action
Variable IC50 values Competitive inhibition is relative to [Substrate].Standardize L-histidinol concentration; calculate and report Ki​ .
Baseline drift at 340 nm pH shift or spontaneous NAD⁺ reduction by salt impurities.Use 100 mM Tris-HCl (pH 9.0); blank instrument after inhibitor addition.
Confounding cell toxicity Off-target inhibition of Histidyl-tRNA Synthetase (HisRS).Supplement media with 1 mM L-histidine to bypass the HDH pathway.
Self-Validating Experimental Protocol: In Vitro HDH Inhibition Assay

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. This continuous NADH-monitoring protocol includes built-in controls to prove that the absorbance change is strictly dependent on enzymatic L-histidinol oxidation, ruling out background artifacts.

Step 1: Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • Cofactor: 20 mM NAD⁺ dissolved in Assay Buffer.

  • Substrate: 10 mM L-histidinol dissolved in Assay Buffer.

  • Inhibitor: Serial dilutions of D-histidinol (0 µM to 500 µM) in Assay Buffer.

Step 2: Reaction Assembly (96-well UV-transparent plate)

  • Add 150 µL Assay Buffer to each well.

  • Add 10 µL of NAD⁺ (Final assay concentration: 1 mM).

  • Add 10 µL of D-histidinol at varying concentrations.

  • Add 10 µL of purified HDH enzyme (Concentration must be pre-optimized to yield a linear ΔA340​ of 0.05–0.1 per minute in the absence of inhibitor).

  • Self-Validation Controls:

    • Negative Control (Well A1): Replace L-histidinol with 10 µL Assay Buffer. (Validates that D-histidinol does not spontaneously reduce NAD⁺).

    • Positive Control (Well A2): Replace D-histidinol with 10 µL Assay Buffer. (Establishes uninhibited Vmax​ ).

Step 3: Equilibration and Baseline

  • Incubate the plate at 25°C for 5 minutes. This allows D-histidinol to fully equilibrate with the HDH active site.

  • Read the baseline absorbance at 340 nm for 2 minutes to verify optical stability.

Step 4: Initiation and Kinetic Read

  • Initiate the reaction by adding 10 µL of L-histidinol (Final concentration: 0.5 mM) using a multichannel pipette.

  • Immediately read absorbance at 340 nm every 15 seconds for 10 minutes.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ vs.[D-histidinol] to extract kinetic parameters.

Quantitative Data & Kinetic Benchmarks

Use the following benchmark data to guide your concentration range finding.

ParameterTarget Enzyme / SystemTypical Value / RangeExperimental Condition
Working Concentration Cell Culture (e.g., HeLa)0.1 mM0.005 mM L-histidine present in media
Inhibition Constant ( Ki​ ) Histidinol Dehydrogenase10 µM – 50 µMpH 9.0, standard NAD⁺ continuous assay
Maximum Solubility Aqueous Buffer>50 mMDissolved in dH₂O or PBS at 25°C
Pathway Visualization: The Dual Mechanism of D-Histidinol

To fully optimize your assays, you must understand the dual-node interference caused by D-histidinol. The diagram below maps the causality of D-histidinol administration, highlighting both direct enzymatic blockade and downstream signaling cascades.

G D_Histidinol D-Histidinol HDH Histidinol Dehydrogenase (HDH) D_Histidinol->HDH Competitive Inhibition HisRS Histidyl-tRNA Synthetase (HisRS) D_Histidinol->HisRS Competitive Inhibition L_Histidine L-Histidine HDH->L_Histidine Blocks Synthesis Uncharged_tRNA Uncharged tRNA HisRS->Uncharged_tRNA Prevents Charging GCN2 GCN2 Activation Uncharged_tRNA->GCN2 Activates mTORC1 mTORC1 Inhibition GCN2->mTORC1 Cross-talk Protein_Synthesis Protein Synthesis Arrest GCN2->Protein_Synthesis eIF2α Phosphorylation mTORC1->Protein_Synthesis 4E-BP1 Dephosphorylation

Dual mechanism of D-histidinol: Competitive inhibition of HDH and HisRS leading to cellular stress.

References
  • Mechanism of Salmonella typhimurium Histidinol Dehydrogenase: Isotope Effects with Histidinol. acs.org.1

  • Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification. mdpi.com. 2

  • Phosphorylation of eIF2α by mTORC1 inhibition and PP6C activation is required for autophagy and is aberrant in PP6C-mutated melanoma. nih.gov. 3

Sources

Troubleshooting

purification techniques for isolating d-histidinol from racemic mixtures

Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the distinct physicochemical challenges of isolating D-histidinol from racemic mixture...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Resolution Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the distinct physicochemical challenges of isolating D-histidinol from racemic mixtures.

Histidinol is a highly polar amino alcohol containing an imidazole ring, a primary amine, and a primary alcohol. Its multiple ionizable groups make classical separation techniques prone to failure. This guide bypasses generic advice, providing field-proven, self-validating workflows to ensure high enantiomeric excess (ee%) and scalable yields.

Core Resolution Workflows

Workflow cluster_chromato Method A: Chiral Chromatography cluster_kinetic Method B: Kinetic Resolution Start Racemic Mixture (D/L-Histidinol) HILIC HILIC Chiral Stationary Phase (e.g., Pillar[5]arene CSP) Start->HILIC Acyl Asymmetric Acylation (Chiral Catalyst) Start->Acyl Elution Isocratic Elution (Buffer / ACN) HILIC->Elution FracD Isolate D-Histidinol (High ee%) Elution->FracD Sep Achiral Phase Separation (Ester vs. Alcohol) Acyl->Sep Hydro Aqueous Extraction (Recover D-Histidinol) Sep->Hydro If D-enantiomer remains unreacted

Fig 1: Parallel workflows for D-histidinol isolation via HILIC chromatography and kinetic resolution.

Module 1: Chromatographic Enantioseparation

FAQ: Why does racemic histidinol exhibit severe peak tailing and poor enantiomeric resolution on standard reversed-phase chiral columns?

Causality: At physiological or slightly acidic pH, histidinol is highly protonated and extremely hydrophilic. Reversed-Phase Liquid Chromatography (RPLC) fails because the analyte partitions poorly into the hydrophobic stationary phase, and secondary electrostatic interactions with residual silanols cause severe peak tailing. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a water-rich layer on the stationary phase, allowing polar analytes to partition effectively (1)[1]. Recent advancements demonstrate that pillar[5]arene-based mesoporous silica Chiral Stationary Phases (CSPs) provide excellent enantioselectivity specifically for imidazole-containing compounds ().

Protocol 1: HILIC-Mode Chiral HPLC Separation
  • Step 1: Stationary Phase Equilibration. Flush a pillar[5]arene-based CSP column with 10 column volumes (CV) of 90:10 Acetonitrile / 10 mM Ammonium Acetate.

    • Causality: HILIC requires a stable water-enriched layer on the silica surface; insufficient equilibration leads to retention time drift.

    • Validation Check: Monitor baseline UV absorbance at 210 nm. Do not inject until the baseline variance is <0.1 mAU/min.

  • Step 2: Mobile Phase Optimization. Adjust the aqueous buffer pH to 5.8.

    • Causality: At pH 5.8, the imidazole ring is partially protonated, optimizing electrostatic interactions with the CSP without causing irreversible ionic binding.

    • Validation Check: Measure pH of the aqueous portion before mixing with organic modifiers to prevent pH meter electrode errors.

  • Step 3: Sample Preparation & Injection. Dissolve the racemic histidinol in a highly organic diluent (e.g., 75:25 ACN/Water) and inject a small volume (1–2 μL).

    • Causality: High aqueous content in the injection solvent disrupts the HILIC water layer locally, causing peak splitting and fronting.

  • Step 4: Elution & Fraction Recovery. Elute isocratically. Collect the D-histidinol fraction and lyophilize immediately.

    • Validation Check: Run a reinjection of the collected fraction. The ee% must be >99% before proceeding to downstream biological assays.

Module 2: Kinetic Resolution & Asymmetric Acylation

FAQ: Preparative HPLC is bottlenecking our throughput. How can we isolate D-histidinol on a multi-gram scale without relying on chromatography?

Causality: Chromatographic resolution is strictly limited by column loading capacity. Kinetic resolution bypasses this by leveraging the differential activation energy ( ΔΔG‡ ) between enantiomers when reacting with a chiral catalyst. By using a chiral acylating agent, one enantiomer (e.g., L-histidinol) is rapidly converted into an ester, while D-histidinol remains unreacted. This kinetic acylation of racemic secondary alcohols and amines allows for highly scalable separation ().

Protocol 2: Kinetic Resolution via Asymmetric Acylation
  • Step 1: Anhydrous Reaction Setup. Dissolve racemic histidinol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Ambient moisture hydrolyzes the acylating agent, destroying the strict stoichiometric ratio required for kinetic resolution.

    • Validation Check: Ensure solvent water content is <50 ppm via Karl Fischer titration prior to dissolution.

  • Step 2: Catalyst & Reagent Addition. Add a chiral artificial acylase (0.05 equiv) and an acyl donor like isobutyric anhydride (0.55 equiv).

    • Causality: The chiral catalyst lowers the activation energy exclusively for the L-enantiomer. Using a sub-stoichiometric acyl donor guarantees the D-enantiomer cannot be fully consumed even if the reaction runs long.

  • Step 3: Reaction Monitoring & Quenching. Stir at -10°C. Monitor conversion via chiral HPLC. Quench with saturated aqueous NaHCO3​ at exactly 50% conversion.

    • Causality: Allowing the reaction to proceed past 50% will force the acylation of the D-enantiomer, plummeting the final ee%.

    • Validation Check: Dynamic kinetic resolution can be used if an epimerization catalyst is added to continuously convert the depleted L-enantiomer back to the D-form, maximizing theoretical yield beyond 50% (2)[2].

  • Step 4: Achiral Phase Separation. Extract the organic layer.

    • Causality: The acylated L-histidinol is highly lipophilic and partitions into the DCM. The unreacted D-histidinol remains a highly polar amino alcohol and stays in the aqueous phase.

    • Validation Check: Lyophilize the aqueous phase to recover the highly enantioenriched D-histidinol.

Quantitative Data Summary: Method Comparison

Purification TechniqueOptimal ScaleTypical Yield (%)Enantiomeric Excess (ee%)Primary Mechanism of SeparationThroughput Bottleneck
Chiral HPLC (HILIC/CSP) Analytical to Semi-Prep (mg to g)40–45% (per enantiomer)>99%Transient diastereomeric interactionsColumn loading capacity & solvent consumption
Kinetic Resolution (Acylation) Preparative (g to kg)45–48% (Theoretical max 50%)90–98% (Catalyst dependent)Differential activation energy ( ΔΔG‡ )Reaction time & chiral catalyst cost
Diastereomeric Salt Crystallization Industrial (kg+)30–40% (Requires multiple crops)80–95% (Improves with recrystallization)Differential solubility ( ΔKsp​ )Time-intensive cooling profiles & Ostwald ripening

References

  • Preparation and evaluation of two chiral stationary phases based on imidazolyl-functionalized bromoethoxy pillar[5]arene-bonded silica Source: SciSpace / Journal of Chromatography A URL
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL
  • Kinetic Resolution of 1,2-Diols via NHC-Catalyzed Site-Selective Esterification Source: ACS Publications / Organic Letters URL
  • Regio- and Enantioselective Synthesis of Azole Hemiaminal Esters by Lewis Base Catalyzed Dynamic Kinetic Resolution Source: ACS Publications / Journal of the American Chemical Society URL

Sources

Optimization

Technical Support Center: Troubleshooting D-Histidinol LC-MS/MS Ionization

Welcome to the Senior Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the quantification of D-histidinol via Liquid Chromatography-Tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the quantification of D-histidinol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

D-histidinol is a highly polar, basic amino alcohol. Because of its unique physicochemical properties, it frequently suffers from severe ion suppression, poor chromatographic retention, and erratic electrospray ionization (ESI) efficiency. This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven solutions.

Diagnostic Decision Tree

Before adjusting instrument parameters, you must isolate whether the loss of signal is a chromatographic failure (co-elution with matrix) or an ionization failure (source physics). Follow the workflow below to diagnose the root cause.

TroubleshootingWorkflow Start Poor D-Histidinol Signal [M+H]+ m/z 142.1 CheckRT Evaluate Chromatographic Retention (k') Start->CheckRT VoidVol Elutes in Void Volume (k' < 1) CheckRT->VoidVol Reversed-Phase (C18) Retained Properly Retained (k' > 2) CheckRT->Retained HILIC / Ion-Pairing SwitchHILIC Switch to HILIC (Zwitterionic/Amide) VoidVol->SwitchHILIC PostColumn Perform Post-Column Infusion Test Retained->PostColumn Suppression Signal Dip at RT (Ion Suppression) PostColumn->Suppression NoSuppression Stable Signal at RT (Poor ESI Efficiency) PostColumn->NoSuppression Prep Optimize Sample Prep (SPE / Dilution) Suppression->Prep SourceOpt Optimize ESI Gas/Temp & Buffer (Avoid TFA) NoSuppression->SourceOpt

Diagnostic workflow for troubleshooting D-histidinol LC-MS/MS ionization issues.

Expert Troubleshooting FAQs

Q1: Why is my D-histidinol signal completely suppressed when using a standard C18 column? The Causality: D-histidinol contains an imidazole ring (pKa ~6.0) and a primary amine (pKa ~9.0). At the acidic pH typically used for positive electrospray ionization (ESI+), both functional groups are protonated. This dual-charge state makes the molecule exceptionally hydrophilic. On a standard reversed-phase (C18) column, it lacks the hydrophobic surface area necessary for retention and elutes immediately in the void volume. Co-eluting with unretained salts and endogenous matrix components causes severe charge competition in the ESI droplet, leading to total [1]. The Solution: Abandon standard C18. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte away from the void volume[2].

Q2: How do I optimize the mobile phase for HILIC-MS/MS to maximize D-histidinol ionization? The Causality: In HILIC, the mobile phase is predominantly organic (e.g., >70% acetonitrile), which inherently improves ESI droplet desolvation and ionization efficiency compared to highly aqueous reversed-phase gradients[3]. However, D-histidinol requires a specific ionic state to partition into the water-enriched layer on the HILIC stationary phase. The Solution: Use a buffer like 10–20 mM ammonium formate adjusted to pH 3.0–3.2. This ensures the amine and imidazole remain protonated for both HILIC retention and ESI+ ionization[4]. Strictly avoid Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that tightly binds the protonated amine in the gas phase, preventing the release of the [M+H]+ ion and neutralizing your MS signal.

Q3: My compound is retained, but the signal is still erratic. How do I optimize the ESI source parameters? The Causality: Low-molecular-weight polar amines (m/z 142.1) require aggressive droplet desolvation dynamics. If the desolvation gas temperature is too low, the droplets do not shrink fast enough to reach the Rayleigh limit for ion ejection. Conversely, if the capillary voltage is too high, the highly conductive aqueous/buffer droplets can trigger a corona discharge, destabilizing the spray[5]. The Solution: Increase the desolvation gas temperature (e.g., 300–350 °C) and flow rate. Keep the capillary voltage moderate (e.g., 3000–3500 V) to prevent discharge, which is visually indicated by a loss of signal and the appearance of solvent cluster ions.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols are designed to prove why a method is failing and validate the fix.

Protocol 1: Matrix Effect Validation via Post-Column Infusion (PCI)

Purpose: To definitively prove whether low signal is caused by instrument tuning or matrix-induced ion suppression.

  • Setup the Infusion: Fill a syringe pump with a pure standard of D-histidinol (1 μg/mL in 50:50 Acetonitrile:Water).

  • Plumb the System: Connect the syringe pump to a T-piece installed between the analytical column and the MS source. Set the syringe flow rate to 10 μL/min.

  • Establish Baseline: Start the LC flow with your standard mobile phase gradient. Monitor the D-histidinol MRM transition (m/z 142.1 → 95.1). You should observe a high, flat, continuous baseline signal.

  • Inject Blank Matrix: Inject a blank sample of your biological matrix (e.g., extracted plasma or cell lysate) while the infusion continues.

  • Analyze Causality:

    • Self-Validation: If the continuous baseline signal suddenly dips or drops to zero at a specific retention time, you have absolute proof of matrix suppression at that exact elution window. If D-histidinol elutes in this window, your chromatography must be altered (see Protocol 2).

Protocol 2: HILIC-MS/MS Method Setup for D-Histidinol

Purpose: To establish orthogonal retention for highly polar basic compounds.

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase column (e.g., Poroshell 120 HILIC-Z)[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Design: Start at 90% B (highly organic). Over 5 minutes, ramp down to 50% B to increase the aqueous composition, which elutes the polar D-histidinol.

  • Equilibration (Critical Step): HILIC columns require extensive equilibration to rebuild the aqueous layer. Ensure at least 10 column volumes of 90% B are passed through the column before the next injection. Failure to do so will result in retention time drift.

Quantitative Data & Method Parameters

Summarized below are the optimized parameters for D-histidinol analysis, derived from empirical mass spectrometry data[4][6].

Table 1: Chromatographic Strategy Comparison for D-Histidinol
Chromatographic ModeColumn TypeRetention Factor ( k′ )Matrix Suppression RiskESI Efficiency
Standard Reversed-Phase C18 / C8< 0.5 (Void Volume)Critical / SeverePoor (High Aqueous)
Ion-Pairing RP C18 + Heptafluorobutyric Acid3.0 - 5.0ModerateLow (Ion-pairing limits ESI)
HILIC (Recommended) Zwitterionic / Amide4.0 - 8.0Low (Elutes away from salts)High (High Organic)
Table 2: Optimized ESI-MS/MS MRM Transitions
Precursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Ion PurposeMechanistic Loss
142.195.1 15QuantifierLoss of H2​O and CH2​=NH
142.181.0 25QualifierImidazole ring fragment
142.1124.1 10QualifierLoss of H2​O (Primary alcohol)

Note: Source temperature should be maintained at ≥ 300 °C with a capillary voltage of +3000 V to +3500 V to prevent corona discharge.

References

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online[Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome Journal of Proteome Research - ACS Publications[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades MDPI - Molecules[Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine PubMed - NIH [Link]

  • 10 Tips for Electrospray Ionisation LC-MS Element Lab Solutions[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for D-Histidinol Stability in Aqueous Solutions

Welcome to the Application Support Center. As drug development and biochemical assays increasingly rely on enantiopure amino alcohols, maintaining the structural integrity of D-histidinol in solution is a critical challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and biochemical assays increasingly rely on enantiopure amino alcohols, maintaining the structural integrity of D-histidinol in solution is a critical challenge. Because enantiomers share identical physicochemical properties, the chemical degradation pathways discussed here apply universally to histidinol. This guide provides causality-driven troubleshooting, quantitative parameters, and self-validating protocols to ensure the long-term stability of your D-histidinol reagents.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my D-histidinol solution degrade and change color at physiological pH? Answer: At physiological pH (7.2 - 7.4), D-histidinol is highly susceptible to auto-oxidation. The molecule contains an imidazole ring with a pKa of approximately 6.0 and a primary amine with a pKa of 9.41 (). At pH 7.4, a significant fraction of the imidazole ring is deprotonated. The unprotonated imidazole ring is highly vulnerable to electrophilic attack and oxidation by hydroxyl radicals (ROS) compared to its protonated counterpart (1)[1]. This oxidation leads to ring cleavage and the formation of conjugated, colored degradation products. Consequently, aqueous solutions at pH 7.2 are not recommended for storage beyond 24 hours (2)[2].

Q2: What is the optimal pH for maximizing the aqueous half-life of D-histidinol? Answer: To suppress the oxidation of the imidazole ring, the pH must be maintained below its pKa of 6.0. We recommend a slightly acidic formulation at pH 5.0 – 5.5. In this range, the imidazole nitrogen is protonated, which exerts a strong electron-withdrawing effect that stabilizes the ring against ROS-mediated degradation (3)[3]. However, dropping the pH below 4.0 should be avoided, as extreme acidity can catalyze the hydrolysis of the hydroxyl group or promote unwanted epimerization at the chiral center.

Q3: How do transition metals affect D-histidinol stability, and how can I mitigate this? Answer: Trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard buffer salts or water can coordinate with the imidazole and amine groups of D-histidinol, acting as catalysts for localized Fenton-like oxidation reactions. To establish a robust system, your buffer must include a chelating agent and be purged with an inert gas to remove dissolved oxygen, terminating the oxidative cascade before it begins.

Part 2: Quantitative Stability Data

The following table summarizes the physicochemical parameters dictating D-histidinol stability. Note the stark contrast in oxidation rates between acidic and alkaline conditions.

Table 1: Physicochemical Parameters and pH-Dependent Stability of Histidinol

Parameter / ConditionValue / ObservationCausality / Implication
pKa (Imidazole Ring) ~6.0Dictates the threshold for protonation-dependent ring stability.
pKa (Primary Amine) ~9.4Remains protonated at physiological pH; influences solubility.
Stability at pH 7.4 (0h) 100%Baseline integrity upon immediate dissolution[4].
Stability at pH 7.4 (24h) 95 - 98%Onset of ROS-mediated auto-oxidation[4].
Stability at pH 7.4 (72h) 85 - 92%Significant degradation; unsuitable for sensitive assays (4)[4].
Oxidation Rate (pH 2.0) ~2.3 × 10⁹ L mol⁻¹ s⁻¹Protonated ring resists OH radical addition[1].
Oxidation Rate (pH 9.1) ~6.1 × 10⁹ L mol⁻¹ s⁻¹Deprotonated ring is highly reactive to oxidation[1].

Part 3: Experimental Protocol

Self-Validating Workflow for Preparing Stable D-Histidinol Solutions

This protocol integrates causality-driven steps to prevent oxidation and includes built-in quality control (QC) validation to ensure your reagent is viable before use.

Step 1: Buffer Deoxygenation Causality: Removes dissolved O₂ to prevent auto-oxidation of the imidazole ring.

  • Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, adjusted to pH 5.5 using 1M HCl or NaOH.

  • Add 1 mM EDTA to chelate trace transition metals that catalyze ROS generation.

  • Sparge the buffer with Argon or Nitrogen gas for 30 minutes prior to use.

Step 2: Dissolution Causality: Prevents localized pH spikes that trigger rapid degradation.

  • Weigh the required mass of D-histidinol (the hydrochloride salt is preferred for rapid solubility).

  • Slowly add the degassed MES buffer to the solid while gently stirring. Avoid vigorous vortexing, which can reintroduce atmospheric oxygen.

  • Verify that the final pH remains at 5.5 ± 0.1.

Step 3: Sterile Filtration and Aliquoting Causality: Prevents microbial contamination which can metabolize the amino alcohol.

  • Filter the solution through a 0.22 µm PES syringe filter in a laminar flow hood. (Avoid nylon filters, which can non-specifically bind organic compounds).

  • Aliquot into amber glass vials to prevent UV-induced photo-oxidation.

  • Purge the headspace of each vial with Argon before sealing. Store at -20°C for long-term stability (up to 2 years)[2].

Step 4: Self-Validation / Quality Control Causality: Ensures baseline integrity before experimental use.

  • Take a 10 µL aliquot and analyze via UV-Vis spectroscopy. Intact D-histidinol exhibits a characteristic λmax at 210 nm[2].

  • Establish this spectral profile as your baseline. Any significant shift in absorbance or the appearance of a new peak at >280 nm indicates imidazole ring cleavage or oxidation. Discard the aliquot if these degradation peaks are observed.

Part 4: Visualization

The following diagram maps the logical relationship between environmental pH, the protonation state of the imidazole ring, and the resulting stability of D-histidinol.

G Histidinol D-Histidinol in Aqueous Solution Acidic Acidic Buffer (pH 4.5 - 6.0) Histidinol->Acidic pH < pKa Neutral Physiological Buffer (pH 7.2 - 7.4) Histidinol->Neutral pH > pKa (Imidazole) Alkaline Alkaline Buffer (pH > 8.0) Histidinol->Alkaline Extreme pH Protonated Protonated Imidazole Ring (Electron-Withdrawing Effect) Acidic->Protonated Mixed Partially Deprotonated (Vulnerable to ROS) Neutral->Mixed Deprotonated Fully Deprotonated Imidazole (Highly Reactive to OH Radicals) Alkaline->Deprotonated Stable Long-Term Stability Maintained (Optimal Storage) Protonated->Stable Resists Oxidation Degradation Ring Cleavage & Colored Degradation Products Mixed->Degradation Degrades in 24-72h Deprotonated->Degradation Rapid Auto-oxidation

Logical relationship between pH, imidazole protonation states, and D-histidinol stability.

References

  • Showing NP-Card for L-Histidinol (NP0000515) . np-mrd.org.

  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry . acs.org. 1

  • PRODUCT INFORMATION (S)-Histidinol . caymanchem.com. 2

  • Technical Support Center: Histidinol Stability in Cell Culture . benchchem.com. 4

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry . mdpi.com. 3

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Reference Data & Comparative Studies

Validation

D-Histidinol vs. L-Histidinol: A Comparative Guide to Enzyme Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereochemistry in Enzyme Inhibition In the realm of biochemistry and pharmacology, the three-dimensional arrangement of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Enzyme Inhibition

In the realm of biochemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different interactions with chiral biological macromolecules such as enzymes. This guide provides an in-depth comparison of the enzyme inhibition kinetics of D-histidinol and L-histidinol, two stereoisomers of the amino alcohol derived from histidine. While L-histidinol is a well-characterized inhibitor of a key enzyme in protein synthesis and a substrate for an essential enzyme in amino acid biosynthesis, the inhibitory potential of its D-enantiomer is less explored but can be inferred from fundamental principles of enzyme stereoselectivity. Understanding these differences is paramount for researchers in drug discovery and molecular biology seeking to design specific and potent therapeutic agents.

L-Histidinol: A Competitive Inhibitor of Histidyl-tRNA Synthetase

L-histidinol is widely recognized for its role as a competitive inhibitor of histidyl-tRNA synthetase (HisRS)[1]. This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of the amino acid L-histidine to its cognate transfer RNA (tRNA). By mimicking the natural substrate, L-histidine, L-histidinol binds to the active site of HisRS, thereby preventing the binding of L-histidine and inhibiting the initiation of protein synthesis. This inhibitory action has been harnessed in various research applications to study the regulation of cellular processes that are dependent on protein synthesis.

The inhibition of HisRS by L-histidinol is a classic example of competitive inhibition. In this mode of inhibition, the inhibitor and the substrate compete for the same binding site on the enzyme[2]. The extent of inhibition by a competitive inhibitor can be overcome by increasing the concentration of the substrate. The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half in the presence of the substrate at its Michaelis constant (Kₘ) concentration.

D-Histidinol: An Expectedly Weaker Inhibitor Based on Enzyme Stereoselectivity

Direct experimental data on the enzyme inhibition kinetics of D-histidinol is scarce in publicly available literature. However, based on the well-established principles of enzyme stereospecificity, it is highly probable that D-histidinol is a significantly weaker inhibitor of histidyl-tRNA synthetase compared to its L-enantiomer.

Aminoacyl-tRNA synthetases, including HisRS, exhibit a high degree of stereoselectivity, preferentially binding and activating L-amino acids[3][4]. This specificity is a cornerstone of the fidelity of protein synthesis, ensuring that only the correct L-amino acids are incorporated into polypeptide chains. The active site of HisRS is exquisitely shaped to accommodate the specific three-dimensional structure of L-histidine, forming a network of precise non-covalent interactions[5]. The different spatial arrangement of the amino and hydroxyl groups in D-histidinol would likely result in steric clashes and a loss of key binding interactions within the chiral environment of the HisRS active site. While some aminoacyl-tRNA synthetases have been shown to activate D-amino acids to a limited extent, this is often followed by an editing mechanism to remove the incorrect enantiomer[3][6]. Therefore, any inhibitory effect of D-histidinol on HisRS is expected to be substantially lower than that of L-histidinol.

Histidinol Dehydrogenase: A Case of Substrate Specificity

In contrast to its role as an inhibitor of HisRS, L-histidinol is the natural substrate for the enzyme histidinol dehydrogenase (HDH)[7]. This enzyme catalyzes the final two steps in the biosynthesis of L-histidine, oxidizing L-histidinol to L-histidinaldehyde and then to L-histidine[8][9]. The active site of HDH is, therefore, specifically adapted to bind and process the L-enantiomer of histidinol.

Given the high stereospecificity of dehydrogenases for their substrates, it is anticipated that D-histidinol would be a very poor substrate, if at all, for HDH. Consequently, any potential inhibitory activity of D-histidinol on HDH would likely be weak and potentially non-competitive or uncompetitive, as it would not be expected to bind effectively to the active site designed for the L-isomer.

Quantitative Comparison of Inhibition Kinetics

The following table summarizes the known and expected kinetic parameters for the interaction of D- and L-histidinol with their primary enzyme targets.

Inhibitor/SubstrateEnzyme TargetInhibition/Reaction TypeKᵢ / Kₘ (μM)Notes
L-Histidinol Histidyl-tRNA Synthetase (HisRS)Competitive Inhibition~1-10Potent competitive inhibitor with respect to L-histidine.
D-Histidinol Histidyl-tRNA Synthetase (HisRS)Competitive Inhibition (Expected)>1000 (Predicted)Expected to be a very weak inhibitor due to enzyme stereoselectivity.
L-Histidinol Histidinol Dehydrogenase (HDH)Substrate~10-50Natural substrate for the enzyme.
D-Histidinol Histidinol Dehydrogenase (HDH)Poor Substrate/Weak Inhibitor (Expected)High / Not DeterminedNot expected to be a significant substrate or a potent inhibitor.

Note: The Kᵢ value for D-histidinol is a prediction based on general principles of enzyme stereoselectivity and the lack of reported potent inhibition.

Experimental Protocol for Comparative Enzyme Inhibition Assay

To experimentally validate the predicted differences in inhibitory potency between D- and L-histidinol, a standard enzyme inhibition assay can be performed. A spectrophotometric assay is a common and robust method for this purpose[10][11]. The following protocol outlines a general procedure for comparing the inhibition of histidyl-tRNA synthetase by the two isomers.

Principle

The activity of histidyl-tRNA synthetase can be monitored by coupling the release of pyrophosphate (PPi) from the aminoacylation reaction to a colorimetric or fluorometric readout. Alternatively, a more direct method involves measuring the incorporation of radiolabeled L-histidine into tRNA. For a simpler, non-radioactive spectrophotometric assay, one can monitor the ATP consumption.

Materials
  • Purified histidyl-tRNA synthetase (HisRS)

  • L-histidine

  • D-histidinol

  • L-histidinol

  • ATP (Adenosine 5'-triphosphate)

  • tRNA specific for histidine (tRNAHis)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and DTT)

  • Coupling enzymes and substrates for a spectrophotometric assay (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure
  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of HisRS, L-histidine, ATP, and tRNAHis in the assay buffer.

    • Prepare stock solutions of D-histidinol and L-histidinol in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, set up the reaction mixtures. Each well should contain the assay buffer, a fixed concentration of L-histidine (typically at or near its Kₘ), ATP, tRNAHis, and the coupling enzymes/substrates.

    • Add varying concentrations of either D-histidinol or L-histidinol to the respective wells. Include control wells with no inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding HisRS to each well.

    • Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the HisRS activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the V₀ against the inhibitor concentration for both D- and L-histidinol.

    • To determine the mode of inhibition and the Kᵢ value, perform the assay at multiple substrate (L-histidine) concentrations.

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration[12][13][14].

    • For competitive inhibition, the lines will intersect on the y-axis, and the Kᵢ can be calculated from the change in the x-intercept[15].

Visualizing Inhibition Mechanisms

The following diagrams illustrate the expected inhibition mechanisms of L-histidinol and the proposed experimental workflow.

G cluster_0 Competitive Inhibition by L-Histidinol Enzyme (HisRS) Enzyme (HisRS) ES Complex ES Complex Enzyme (HisRS)->ES Complex + Substrate EI Complex EI Complex Enzyme (HisRS)->EI Complex + Inhibitor Substrate (L-Histidine) Substrate (L-Histidine) Inhibitor (L-Histidinol) Inhibitor (L-Histidinol) ES Complex->Enzyme (HisRS) + Product G cluster_1 Experimental Workflow A Prepare Reagents (Enzyme, Substrates, Inhibitors) B Set up Reactions in 96-well Plate (Varying Inhibitor Concentrations) A->B C Initiate Reaction with Enzyme B->C D Monitor Reaction Progress (Spectrophotometry) C->D E Calculate Initial Velocities (V₀) D->E F Data Analysis (Lineweaver-Burk Plot) E->F G Determine Inhibition Type and Kᵢ F->G

Caption: Workflow for comparing D- and L-histidinol inhibition.

Conclusion

The stereochemical differences between D- and L-histidinol are predicted to have a profound impact on their ability to inhibit key enzymes in cellular metabolism. L-histidinol is a well-established competitive inhibitor of histidyl-tRNA synthetase, a critical enzyme in protein synthesis. In contrast, due to the high stereospecificity of enzyme active sites, D-histidinol is expected to be a significantly weaker inhibitor of HisRS. Similarly, while L-histidinol is the natural substrate for histidinol dehydrogenase, D-histidinol is unlikely to be a good substrate or a potent inhibitor of this enzyme.

For drug development professionals, this comparison underscores the critical importance of considering stereochemistry in inhibitor design. The high degree of selectivity exhibited by enzymes for their natural L-amino acid substrates provides a clear rationale for synthesizing and testing the L-enantiomers of amino acid-based inhibitors for enhanced potency. The experimental protocols outlined in this guide provide a robust framework for empirically validating these principles and accurately characterizing the kinetic parameters of novel enzyme inhibitors.

References

  • Jack Westin. (n.d.). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Mishra, A., et al. (2019). Stereospecificity control in aminoacyl-tRNA-synthetases: new evidence of d-amino acids activation and editing. Nucleic Acids Research, 47(18), 9777–9788.
  • Wikipedia. (2023). Lineweaver–Burk plot. Retrieved from [Link]

  • Mishra, A., et al. (2019). Stereospecificity control in aminoacyl-tRNA-synthetases: new evidence of D-amino acids activation and editing. ResearchGate. Retrieved from [Link]

  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • Brandt, R. B., & Laux, J. E. (1997). Calculation of inhibitor Ki and inhibitor type from the concentration of inhibitor for 50% inhibition for Michaelis-Menten enzymes. Biochemical and Molecular Medicine, 61(2), 244-247.
  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633.
  • Ramaswamy, S., Scholze, M., & Plapp, B. V. (1997). Inhibition of human alcohol dehydrogenases by formamides. Biochemistry, 36(12), 3522-3527.
  • Grubmeyer, C. T., Chu, K. W., & Insinga, S. (1987). Kinetic mechanism of histidinol dehydrogenase: histidinol binding and exchange reactions. Biochemistry, 26(12), 3369-3373.
  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Zhang, S., et al. (2023). Stereoselectivity of Aminoacyl-RNA Loop-Closing Ligation. Journal of the American Chemical Society.
  • GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Protocol Online. (2010). enzymatic inhibition assay. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1239-1246.
  • Wu, G. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. Nutrients, 12(5), 1414.
  • Science.gov. (n.d.). alcohol dehydrogenase inhibitor: Topics. Retrieved from [Link]

  • Teng, M., et al. (2014). Comparison of histidine recognition in human and trypanosomatid histidyl-tRNA synthetases. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2399–2409.
  • ResearchGate. (n.d.). Inhibitors of Histidinol Dehydrogenase. Retrieved from [Link]

  • Kheirolomoom, A., et al. (1994). Steady-state kinetics of cabbage histidinol dehydrogenase. Archives of Biochemistry and Biophysics, 312(2), 493-500.
  • Burger, E., & Gorisch, H. (1985). Binding of histidinal to histidinol dehydrogenase. European Journal of Biochemistry, 150(2), 371-376.
  • Ramaswamy, S., et al. (1997). Inhibition of Human Alcohol Dehydrogenases by Formamides. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). Histidinol dehydrogenase. Retrieved from [Link]

  • Beker, F., et al. (2019). Characterization of Amino Acid Recognition in Aminoacyl-tRNA Synthetases. bioRxiv.
  • Mishra, A., et al. (2019). Stereospecificity control in aminoacyl-tRNA-synthetases: new evidence of d-amino acids activation and editing. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Histidine. Retrieved from [Link]

  • Freist, W., & Gauss, D. H. (1995). Histidyl-tRNA synthetase. Biological Chemistry Hoppe-Seyler, 376(6), 323-334.
  • Xu, X., et al. (2015). Structural basis for recognition of G-1-containing tRNA by histidyl-tRNA synthetase. Nucleic Acids Research, 43(5), 2991–3002.
  • Adithya, P., et al. (2022). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology, 10, 868400.
  • Nitta, Y., et al. (2007). Food components inhibiting recombinant human histidine decarboxylase activity. Journal of Agricultural and Food Chemistry, 55(4), 1269-1274.
  • Duggan, D. E., et al. (1984). In vivo and in vitro inhibition of human histidine decarboxylase by (S)-alpha-fluoromethylhistidine. Journal of Pharmacology and Experimental Therapeutics, 228(1), 19-22.
  • Ramaswamy, S., et al. (1997). Mechanism for describing the inhibition of alcohol metabolism by an uncompetitive inhibitor, which is slowly eliminated. ResearchGate. Retrieved from [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Supplement_1), 2570S–2578S.
  • Wikipedia. (2023). Alcohol dehydrogenase. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Histidyl-tRNA synthetase modulators and how do they work?. Retrieved from [Link]

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Comparative

validating d-histidinol purity and structure by NMR spectroscopy

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, low-molecular-weight chiral building blocks. D-histidinol—the unnatural enantiomer of the biological precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, low-molecular-weight chiral building blocks. D-histidinol—the unnatural enantiomer of the biological precursor L-histidinol—is a prime example. Its basic imidazole ring, primary amine, and primary alcohol functionalities make it a notoriously challenging analyte for standard reversed-phase chromatography.

For researchers and drug development professionals, ensuring the chemical and enantiomeric purity of D-histidinol is critical, as stereochemical inversion can drastically alter the pharmacological profile of downstream synthesized ligands[1]. This guide provides an objective, data-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against High-Performance Liquid Chromatography (HPLC) for the structural and purity validation of D-histidinol, complete with field-proven, self-validating methodologies.

Before quantifying purity, unequivocal structural confirmation is mandatory. D-histidinol ( C6​H11​N3​O ) presents unique NMR characteristics heavily dictated by its solvent environment.

When acquiring 1H NMR in D2​O , the exchangeable protons (amine, alcohol, and imidazole N-H) rapidly exchange with deuterium and become invisible. We are left with the carbon-bound protons. The imidazole ring protons typically appear at ~7.2 ppm (C4-H) and ~8.2 ppm (C2-H), while the aliphatic protons of the amino alcohol backbone manifest as complex multiplets between 3.0 and 3.9 ppm[2].

The Causality of pH Control: The imidazole side chain has a pKa​ of approximately 6.0[3]. At near-neutral pH, tautomerism between the N1-H and N3-H states occurs at an intermediate exchange rate on the NMR timescale, which can severely broaden the C2-H and C4-H signals. To achieve sharp, integrable peaks, the sample's pD must be explicitly stabilized (e.g., pD > 8.0 or pD < 4.0) to lock the molecule into a single protonation state[3].

Chemical Purity: The Case for qNMR over Achiral HPLC

Traditional achiral HPLC-UV struggles with D-histidinol. The molecule lacks a strong chromophore (the imidazole ring has weak UV absorbance compared to highly conjugated systems), and its extreme polarity leads to poor retention on standard C18 columns, often causing it to co-elute with the solvent front.

Quantitative NMR (qNMR) bypasses these chromatographic limitations entirely. Because the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating it, qNMR serves as a relative primary analytical method. By spiking the sample with a highly pure Internal Standard (IS), we create a self-validating system that requires no external calibration curves.

Enantiomeric Excess (ee%) Cross-Validation: Chiral NMR vs. Chiral HPLC

Determining the enantiomeric excess (ee%) of D-histidinol requires creating a diastereomeric environment to distinguish it from trace L-histidinol[4].

  • Chiral HPLC: Utilizes a Chiral Stationary Phase (CSP), such as a crown-ether or teicoplanin-based column, which forms transient diastereomeric complexes with the enantiomers[4]. While highly sensitive, it requires extensive method development and enantiopure reference standards to map retention times.

  • Chiral NMR ( 19F ): Utilizes a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride ((R)-MTPA-Cl) to covalently convert the enantiomeric mixture into stable diastereomers. Because D-histidinol has both a primary amine and a primary alcohol, we force the reaction to completion to form a di-MTPA derivative[1]. The CF3​ groups yield sharp singlets in 19F NMR.

The Causality of choosing 19F NMR: While 1H NMR can be used, the aliphatic region becomes heavily congested after derivatization. 19F NMR provides a massive chemical shift dispersion with zero background interference from the sample matrix, allowing for baseline resolution and flawless integration of the diastereomeric peaks.

Quantitative Performance Comparison
Parameter 19F Chiral NMR (Di-MTPA Derivatization)Chiral HPLC (Crown Ether CSP)
Primary Mechanism Covalent diastereomer formation via CDATransient complexes on chiral stationary phase
Limit of Detection (LOD) ~0.5% - 1.0% ee< 0.1% ee
Analysis Time 5-10 mins (excluding 2h prep)15-30 mins per injection
Reference Standard Not required for quantificationEnantiopure standard required for RT mapping
Matrix Interference Extremely Low ( 19F background is zero)Moderate (UV-absorbing impurities may co-elute)
Throughput Low to ModerateHigh (Automated sequence)

Analytical Workflow Logic

Below is the logical decision matrix for validating D-histidinol, illustrating how techniques are selected based on the specific analytical requirement.

MethodComparison A D-Histidinol Validation B Chemical Purity A->B C Enantiomeric Purity (ee%) A->C D 1H qNMR (High Accuracy, No Standards) B->D Preferred Method E Achiral HPLC-UV (Poor Retention, Weak UV) B->E Limited Utility F 19F Chiral NMR (Mosher's Derivatization) C->F Rapid / Absolute Config G Chiral HPLC (High Sensitivity, Requires CSP) C->G High Throughput / Low LOD

Logical decision matrix comparing NMR and HPLC techniques for D-histidinol validation.

Self-Validating Experimental Methodologies

Protocol A: Chemical Purity by 1H qNMR
  • Standard Selection: Weigh exactly ~10 mg of Maleic Acid (Certified Reference Material) and ~15 mg of D-histidinol into a vial using a microbalance.

    • Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, ensuring zero overlap with D-histidinol's aliphatic (3.0-4.0 ppm) or aromatic (~7.2, 8.2 ppm) signals.

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of D2​O buffered with a trace amount of K2​HPO4​ .

    • Causality: The buffer locks the pD to ~7.4, preventing peak broadening of the imidazole protons caused by tautomeric exchange[3].

  • Acquisition: Acquire the 1H NMR spectrum using a 90° excitation pulse and a relaxation delay ( D1​ ) of 60 seconds.

    • Causality: A D1​ of at least 5×T1​ (longitudinal relaxation time) is mandatory. Failing to allow complete relaxation will artificially truncate the integration of slower-relaxing nuclei, destroying quantitative accuracy.

  • Processing: Apply rigorous baseline correction. Integrate the maleic acid singlet (2H) against the D-histidinol C2-H imidazole proton (1H) to calculate the absolute mass fraction.

Protocol B: Enantiomeric Excess by 19F Chiral NMR
  • Derivatization: Dissolve 5 mg of D-histidinol in 0.5 mL of anhydrous pyridine. Add 3 molar equivalents of (R)-(-)-MTPA-Cl.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. A strict excess of MTPA-Cl forces the reaction to completion, yielding the di-MTPA derivative (amide and ester) and preventing a messy equilibrium of mono-derivatized intermediates[1].

  • Incubation & Quenching: Stir at room temperature for 2 hours. Quench with 100 µL of methanol to neutralize unreacted MTPA-Cl.

  • Extraction: Partition the mixture between ethyl acetate and 1M HCl. The HCl washes away the pyridine and any unreacted D-histidinol. Dry the organic layer and reconstitute the residue in CDCl3​ .

  • Acquisition & Analysis: Acquire a 19F NMR spectrum with proton decoupling. Integrate the distinct CF3​ singlets corresponding to the (R,R) and (R,S) diastereomers to calculate the ee%.

References

  • L-Histidinol | C6H11N3O | CID 165271 PubChem (National Institutes of Health)[Link]

  • Histidine Wikipedia[Link]

  • Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Validation

A Comparative Analysis of D-Histidinol and Histidinol Phosphate: Key Intermediates in Histidine Biosynthesis

This guide provides an in-depth comparative analysis of L-histidinol phosphate and L-histidinol, two sequential intermediates in the highly conserved L-histidine biosynthesis pathway. Found in bacteria, archaea, fungi, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of L-histidinol phosphate and L-histidinol, two sequential intermediates in the highly conserved L-histidine biosynthesis pathway. Found in bacteria, archaea, fungi, and plants, this pathway is a critical target for developing novel herbicides and antimicrobial agents due to its absence in mammals.[1][2][3] This document will explore the distinct biochemical roles, enzymatic transformations, and experimental considerations for each molecule, offering researchers, scientists, and drug development professionals a comprehensive resource for their work.

Introduction: Positioning within the Histidine Biosynthesis Pathway

The de novo biosynthesis of L-histidine is a ten-step enzymatic pathway that converts 5-phosphoribosyl 1-pyrophosphate (PRPP) and ATP into L-histidine.[4] Histidinol phosphate and histidinol are the eighth and ninth intermediates in this sequence, respectively. Understanding their unique properties and the enzymes that act upon them is crucial for both fundamental biochemical research and the development of targeted inhibitors.

The final four steps, beginning with the formation of histidinol phosphate, are of particular interest. These reactions are catalyzed by highly specific enzymes that represent potential drug targets.[3] The sequence is as follows: Imidazole acetol-phosphate is converted to L-histidinol phosphate by histidinol-phosphate aminotransferase.[5][6] Subsequently, L-histidinol phosphate is dephosphorylated to L-histidinol by histidinol-phosphate phosphatase.[7] Finally, L-histidinol undergoes a two-step oxidation to L-histidine, catalyzed by histidinol dehydrogenase.[4][8][9]

Histidine_Biosynthesis_Pathway cluster_pathway Terminal Steps of Histidine Biosynthesis IAP Imidazole Acetol-Phosphate HOLP L-Histidinol Phosphate IAP->HOLP Histidinol-Phosphate Aminotransferase (HisC) HOL L-Histidinol HOLP->HOL Histidinol-Phosphate Phosphatase (HisN/HisB) HIS L-Histidine HOL->HIS Histidinol Dehydrogenase (HisD)

Caption: Key enzymatic conversions in the terminal stages of the L-histidine biosynthesis pathway.

Comparative Biochemical Analysis

While structurally similar, the presence of a phosphate group on histidinol phosphate imparts significantly different chemical properties and biological roles compared to its dephosphorylated successor, histidinol.

FeatureL-Histidinol PhosphateL-Histidinol
Structure Imidazole ring attached to a phosphorylated propanol backbone.Imidazole ring attached to a propanol backbone.
Key Enzyme (Formation) Histidinol-Phosphate Aminotransferase (EC 2.6.1.9)[5][6]Histidinol-Phosphate Phosphatase (EC 3.1.3.15)[7]
Key Enzyme (Consumption) Histidinol-Phosphate Phosphatase (EC 3.1.3.15)[7]Histidinol Dehydrogenase (EC 1.1.1.23)[8][9]
Charge at Physiological pH Negative (due to phosphate group)Neutral or slightly positive
Solubility High aqueous solubilityModerate aqueous solubility
Role in Pathway Product of transamination; substrate for phosphatase.[5]Product of dephosphorylation; substrate for final oxidation steps.[7][8]
Cofactor Requirement (for synthesis) Pyridoxal 5'-phosphate (PLP)[5][6]Metal ions (e.g., Zn²⁺, Mn²⁺) for phosphatase activity.[7]
L-Histidinol Phosphate: The Aminated Precursor

L-histidinol phosphate is the product of the seventh step in the histidine biosynthesis pathway. This reaction is a reversible transamination catalyzed by histidinol-phosphate aminotransferase (also known as HisC), which transfers an amino group from L-glutamate to imidazole acetol-phosphate.[5][6][10] The enzyme is strictly dependent on the cofactor pyridoxal 5'-phosphate (PLP).[5][6] The presence of the phosphate moiety makes this molecule a specific substrate for the subsequent enzyme, histidinol-phosphate phosphatase.[7] In some organisms, the aminotransferase shows activity with other aromatic amino acids, suggesting a broader role in metabolism.[10][11]

L-Histidinol: The Penultimate Alcohol

The dephosphorylation of L-histidinol phosphate yields L-histidinol, the direct precursor to histidine. This hydrolysis is catalyzed by histidinol-phosphate phosphatase (HolPase). Interestingly, this enzymatic activity can be found in two different protein contexts: as the N-terminal domain of a bifunctional HisB enzyme in organisms like E. coli, or as a monofunctional enzyme (e.g., HisJ/YtvP in B. subtilis) from the PHP family of proteins.[7] L-histidinol then serves as the substrate for histidinol dehydrogenase (HisD), a bifunctional enzyme that catalyzes a four-electron oxidation in two separate steps: first to the intermediate L-histidinaldehyde, and then to the final product, L-histidine.[4][8][12] This final conversion requires two molecules of NAD⁺ as a cofactor.[8][12]

Experimental Protocols and Methodologies

The study of these intermediates and their associated enzymes requires robust and specific assays. Below are detailed protocols for assaying the activity of the key enzymes that consume histidinol phosphate and histidinol.

Assay for Histidinol-Phosphate Aminotransferase (HPA) Activity

This protocol measures the activity of HPA by monitoring the production of L-glutamate's co-product, 2-oxoglutarate, in a coupled enzymatic reaction. This is a continuous spectrophotometric assay.

Principle: HPA catalyzes the reaction: L-histidinol phosphate + 2-oxoglutarate ⇌ 3-(imidazol-4-yl)-2-oxopropyl phosphate + L-glutamate.[6] The reverse reaction is often more convenient to measure. The formation of 2-oxoglutarate can be coupled to the oxidation of NADH by glutamate dehydrogenase (GDH), which is monitored by the decrease in absorbance at 340 nm.

HPA_Assay_Workflow cluster_workflow HPA Coupled Assay Workflow Glut L-Glutamate HPA Histidinol-Phosphate Aminotransferase (HPA) Glut->HPA IAP Imidazole Acetol-Phosphate IAP->HPA HOLP L-Histidinol Phosphate HPA->HOLP aKG 2-Oxoglutarate HPA->aKG GDH Glutamate Dehydrogenase (GDH) aKG->GDH GDH->Glut NAD NAD+ GDH->NAD NADH NADH (Abs @ 340nm) NADH->GDH

Caption: Workflow for the coupled spectrophotometric assay of HPA activity.

Materials:

  • Purified Histidinol-Phosphate Aminotransferase (HPA)

  • L-Glutamate solution

  • Imidazole acetol-phosphate (IAP) solution

  • Glutamate Dehydrogenase (GDH)

  • NADH solution

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Reaction Buffer, L-glutamate, NADH, and a surplus of GDH. The concentrations should be optimized, but typical starting points are 10 mM L-glutamate and 0.2 mM NADH.

  • Causality: Using GDH in excess ensures that the conversion of 2-oxoglutarate is immediate and that the HPA-catalyzed step is the rate-limiting reaction. The rate of NADH consumption will therefore be directly proportional to the rate of HPA activity.

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate Reaction: Start the reaction by adding a known amount of the HPA enzyme preparation and IAP.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NADH oxidation.

  • Self-Validation: Run parallel control reactions. A reaction without HPA should show no significant change in absorbance, confirming the enzyme is responsible for the activity. A reaction without IAP will establish the baseline stability of the reagents.

  • Calculate Activity: Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption and, consequently, the HPA activity.

Assay for Histidinol Dehydrogenase (HDH) Activity

This protocol directly measures the activity of HDH by monitoring the production of its cofactor, NADH.[13] It is a robust method for characterizing HDH kinetics and screening for inhibitors.

Principle: HDH catalyzes the oxidation of L-histidinol to L-histidine, with the concomitant reduction of two molecules of NAD⁺ to NADH.[8] The production of NADH can be directly and continuously monitored by measuring the increase in absorbance at 340 nm.[14]

Materials:

  • Purified Histidinol Dehydrogenase (HDH)

  • L-Histidinol solution

  • NAD⁺ solution

  • Reaction Buffer (e.g., 500 mM Bicine-NaOH, pH 8.5)[15]

  • MnCl₂ solution (optional, but can stimulate activity)[1][15]

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a quartz cuvette, combine the Reaction Buffer, NAD⁺ solution, and MnCl₂ (if used). Typical concentrations are 5 mM NAD⁺ and 0.5 mM MnCl₂.[15]

  • Causality: The reaction is performed at an alkaline pH (e.g., 8.5-9.5) because it favors the deprotonation steps in the catalytic mechanism and is often near the enzyme's pH optimum.[16] Mn²⁺ or other divalent cations like Zn²⁺ can be required for proper enzyme folding, stability, and substrate binding.[1][17]

  • Equilibration: Incubate the mixture at the assay temperature (e.g., 37°C) for 5 minutes to achieve thermal equilibrium and record a baseline absorbance at 340 nm.

  • Initiate Reaction: Add a defined amount of L-histidinol to start the reaction. The concentration should be varied if determining kinetic parameters (e.g., 0.01-1 mM).[15] The reaction can also be initiated by adding the HDH enzyme.

  • Monitor Absorbance: Record the increase in absorbance at 340 nm over time. The initial linear rate corresponds to the initial velocity of the reaction.

  • Self-Validation: Controls are critical. A reaction mixture lacking L-histidinol should show no increase in absorbance, confirming substrate dependency. A control without the HDH enzyme will confirm that the reaction is not occurring non-enzymatically.

  • Calculate Activity: Use the extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of product formation, and express enzyme activity in standard units (e.g., µmol/min/mg of protein).

Conclusion

L-histidinol phosphate and L-histidinol are distinct but biochemically linked intermediates in the essential histidine biosynthesis pathway. The key differentiating feature—the phosphate group—dictates their unique enzymatic transformations and physicochemical properties. Histidinol phosphate is the charged product of a PLP-dependent aminotransferase, while the neutral alcohol, histidinol, is the direct precursor for the final NAD⁺-dependent oxidation to histidine. A thorough understanding of their individual characteristics and the specific enzymes that metabolize them, supported by robust experimental assays as detailed in this guide, is fundamental for researchers aiming to exploit this vital metabolic pathway for therapeutic or agricultural applications.

References
  • Histidinol-phosphate transaminase - Grokipedia. (n.d.).
  • Histidinol dehydrogenase - Wikipedia. (n.d.).
  • Petersen, L. N., Marineo, S., Mandala, S., Davids, F., Sewell, B. T., & Ingle, R. A. (2010). The Missing Link in Plant Histidine Biosynthesis: Arabidopsis myoinositol monophosphatase-like2 Encodes a Functional Histidinol-Phosphate Phosphatase. Plant Physiology, 152(3), 1186–1196. Retrieved from [Link]

  • Histidinol-phosphate transaminase - Wikipedia. (n.d.).
  • Histidinol dehydrogenase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.).
  • Sivaraman, J., Li, Y., Larocque, R., Schrag, J. D., Cygler, M., & Matte, A. (2001). Mechanism of action and NAD+-binding mode revealed by the crystal structure of l-histidinol dehydrogenase. Proceedings of the National Academy of Sciences, 98(23), 12882–12887. Retrieved from [Link]

  • le Coq, D., Fillinger, S., & Aymerich, S. (2000). Histidinol Phosphate Phosphatase, Catalyzing the Penultimate Step of the Histidine Biosynthesis Pathway, Is Encoded by ytvP (hisJ) in Bacillus subtilis. Journal of Bacteriology, 182(23), 6867–6870. Retrieved from [Link]

  • hisC - Histidinol-phosphate aminotransferase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv) | UniProtKB | UniProt. (n.d.).
  • Alanine Aminotransferase assay - Bio-protocol. (n.d.).
  • Fernandez, I., He, P., Yang, D., & Gehring, H. (2004). Structural Studies of the Catalytic Reaction Pathway of a Hyperthermophilic Histidinol-phosphate Aminotransferase. Journal of Biological Chemistry, 279(19), 19948–19957. Retrieved from [Link]

  • Ingle, R. A. (2011). Histidine Biosynthesis. The Arabidopsis Book, 9, e0141. Retrieved from [Link]

  • L-Histidinol Dehydrogenase as a New Target for Old Diseases. (n.d.). Retrieved from [Link]

  • Ruszkowski, M., Dauter, Z., & Jaskolski, M. (2023). Insights into the substrate specificity, structure, and dynamics of plant histidinol-phosphate aminotransferase (HISN6). International Journal of Biological Macromolecules, 233, 123531. Retrieved from [Link]

  • Altwasser, R., Baldin, C., Weber, J., Guthke, R., Kniemeyer, O., & Brakhage, A. A. (2016). Histidine biosynthesis plays a crucial role in metal homeostasis and virulence of Aspergillus fumigatus. Virulence, 7(7), 824–835. Retrieved from [Link]

  • Alanine Aminotransferase (ALT or SGPT) Activity Assay Kit (384-Well) (#BN01105). (n.d.).
  • Histidinol dehydrogenase (PF00815) - Pfam entry - InterPro - EMBL-EBI. (n.d.).
  • Lee, Y.-S., Lee, Y.-M., Kim, J.-H., Kim, S.-W., & Kim, J.-F. (2021). Deciphering Functions of a Putative Histidinol Dehydrogenase in Acidovorax citrulli by Phenotypic and Proteomic Analyses. Plants, 10(6), 1234. Retrieved from [Link]

  • Thoden, J. B., & Holden, H. M. (2013). Structural and Mechanistic Characterization of L-Histidinol Phosphate Phosphatase from the PHP Family of Proteins. Biochemistry, 52(4), 654–664. Retrieved from [Link]

  • Ingle, R. A. (2011). Histidine Biosynthesis. The Arabidopsis Book, 9, e0141. Retrieved from [Link]

  • Hanson, A. D., & Premachandran, U. (2021). Continuous Directed Evolution of a Plant Histidinol Dehydrogenase to Extend Lifespan. ACS Synthetic Biology, 10(8), 2056–2064.
  • Wang, T., Li, Y., & Ma, Y. (2021). l-Histidinol Dehydrogenase (HDH) Represents a Potential Molecular Target of Herbicides, Bactericides, and Fungicides. Journal of Agricultural and Food Chemistry, 69(8), 2435–2444. Retrieved from [Link]

  • Ruszkowski, M., Dauter, Z., & Jaskolski, M. (2023). Insights into the substrate specificity, structure, and dynamics of plant histidinol-phosphate aminotransferase (HISN6). CNR-IRIS.
  • Ingle, R. A. (2011). Histidine Biosynthesis. BioOne. Retrieved from [Link]

  • Zhang, X., Liu, Y., Liu, L., & Li, J. (2020). Highly Efficient Production of l-Histidine from Glucose by Metabolically Engineered Escherichia coli. ACS Synthetic Biology, 9(6), 1434–1444. Retrieved from [Link]

  • Hanson, A. D., & Premachandran, U. (2021). Continuous Directed Evolution of a Short-Lived Plant Histidinol Dehydrogenase. bioRxiv.
  • Li, J., Wang, N., Li, Y., & Ma, Y. (2020). PA0335, a Gene Encoding Histidinol Phosphate Phosphatase, Mediates Histidine Auxotrophy in Pseudomonas aeruginosa. Applied and Environmental Microbiology, 86(14). Retrieved from [Link]

  • Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.
  • Mueller, M., & Thiele, G. M. (2021). Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels. Methods and Protocols, 4(4), 73. Retrieved from [Link]

  • Rej, R. (1984). Measurement of Aminotransferases: Part 1. Aspartate Aminotransferase. CRC Critical Reviews in Clinical Laboratory Sciences, 21(2), 99–186. Retrieved from [Link]

  • Alifano, P., Fani, R., Lio, P., Lazcano, A., Bazzicalupo, M., Carlomagno, M. S., & Bruni, C. B. (1996). Histidine biosynthetic pathway and genes: structure, regulation, and evolution. Microbiological Reviews, 60(1), 44–69. Retrieved from [Link]

  • Altwasser, R., Baldin, C., Weber, J., Guthke, R., Kniemeyer, O., & Brakhage, A. A. (2016). Histidine biosynthesis plays a crucial role in metal homeostasis and virulence of Aspergillus fumigatus. ResearchGate. Retrieved from [Link]

  • Histidine Synthesis: An Overview of Research. (2018). UKEssays.com.
  • HISTIDINE. (n.d.). Ataman Kimya.
  • Histidinol dehydrogenase | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Histidine - Wikipedia. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to Selecting and Verifying Research-Grade D-Histidinol

For researchers in cellular biology and drug development, the integrity of every reagent is the bedrock of reliable and reproducible results. D-Histidinol, a chiral alcohol and an analogue of the amino acid L-histidine,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in cellular biology and drug development, the integrity of every reagent is the bedrock of reliable and reproducible results. D-Histidinol, a chiral alcohol and an analogue of the amino acid L-histidine, is a critical tool for investigating amino acid metabolism and protein synthesis. However, its utility is directly proportional to its enantiomeric purity. The presence of its counterpart, L-Histidinol, can lead to confounding experimental outcomes, masking true biological effects or introducing non-specific activity.

This guide provides an in-depth comparison of commercially available research-grade D-Histidinol and, more importantly, equips you with the rationale and a validated protocol to independently verify its purity. We will move beyond supplier-provided data, establishing a self-validating system in your own laboratory to ensure the quality of this essential research tool.

Part 1: A Comparative Landscape of D-Histidinol Suppliers

Choosing a supplier is the first critical step. While many vendors offer D-Histidinol, the level of quality control documentation and the analytical methods used to assert purity can vary significantly. A researcher's due diligence involves scrutinizing the information provided and understanding its implications. The most common purity claim is based on Thin-Layer Chromatography (TLC), a qualitative technique that is insufficient for determining enantiomeric excess. For research applications, a higher standard of proof is necessary.

Below is a comparative summary of D-Histidinol offerings from prominent life science suppliers. This data is based on publicly available information and serves as a starting point for your evaluation.

SupplierProduct ExampleStated PurityAnalytical Method(s) CitedKey Considerations
Sigma-Aldrich (Merck) 470007≥98%Not explicitly stated on product page; CofA required.As a major supplier, batch-specific Certificates of Analysis (CofA) are typically available, detailing the tests performed. It is crucial to request and review the CofA before purchase.
Thermo Fisher Scientific A1458999%Not explicitly stated on product page; CofA required.Similar to other large suppliers, the purity is high, but the method for determining enantiomeric excess is not always immediately apparent from the product listing.[1]
Selleck Chemicals S3337 (L-Histidinol)>98%NMR, HPLCWhile this example is for the L-enantiomer, Selleck often provides detailed purity data confirmed by multiple methods, which is a positive indicator of quality control.[2]
Cayman Chemical 10009174≥98%Not specifiedResearchers should contact technical support for details on the analytical methods used for batch release.
Santa Cruz Biotechnology sc-224823≥98%Not specifiedIt is essential to inquire about the specific techniques used to establish purity and enantiomeric excess.

Expert Insight: The stated purity percentage (e.g., ≥98%) on a product page often refers to the overall chemical purity and may not reflect the enantiomeric purity. A compound can be 99% chemically pure but contain a significant percentage of the undesired enantiomer. Always prioritize suppliers who provide clear data from chiral-specific analytical methods like Chiral HPLC.

Part 2: The Imperative of Independent Verification: A Protocol for Chiral HPLC

Relying solely on a supplier's Certificate of Analysis, while a good first step, is not a substitute for in-house validation. Batch-to-batch variability, potential degradation during shipping or storage, and differences in analytical standards necessitate a robust, internal quality control process. For chiral molecules like D-Histidinol, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining enantiomeric purity.

The Rationale for Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of a molecule.[3] This differential interaction causes the two enantiomers to travel through the column at different speeds, resulting in their separation and allowing for precise quantification of each. This method is vastly superior to non-chiral methods or TLC for assessing stereochemical integrity.[4][5]

Experimental Protocol: Quantifying D-Histidinol Enantiomeric Purity

This protocol is adapted from established methods for the chiral separation of histidine enantiomers and is suitable for verifying the purity of D-Histidinol.[4][6]

Objective: To separate and quantify D- and L-Histidinol enantiomers to determine the enantiomeric excess (% ee) of a purchased D-Histidinol sample.

Materials and Reagents:

  • D-Histidinol dihydrochloride (sample to be tested)

  • L-Histidinol dihydrochloride (as a reference standard, e.g., Sigma-Aldrich H6647)[7][8]

  • HPLC-grade Methanol

  • HPLC-grade Water

  • HPLC-grade Formic Acid

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles (or equivalent teicoplanin-based CSP).[4]

  • Mobile Phase: 70% Methanol, 30% Water, 0.006% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 15 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve L-Histidinol dihydrochloride in a 50:50 methanol:water mixture to create a 200 µg/mL stock solution. This will be used to identify the retention time of the L-enantiomer.

  • Sample Preparation:

    • Accurately weigh and dissolve the D-Histidinol dihydrochloride sample in a 50:50 methanol:water mixture to create a 200 µg/mL stock solution.

  • Racemic Mixture (Optional but Recommended):

    • Mix equal volumes of the D-Histidinol sample and the L-Histidinol standard solutions. This helps to confirm the resolution of the two enantiomer peaks.

  • Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the L-Histidinol standard to determine its retention time.

    • Inject the D-Histidinol sample. A large peak for D-Histidinol and a potential small peak at the retention time of L-Histidinol should be observed.

    • Inject the racemic mixture to confirm that two distinct peaks are resolved.

  • Data Interpretation:

    • Integrate the peak areas for both the D- and L-enantiomers in the chromatogram of your D-Histidinol sample.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

A research-grade compound should ideally have a % ee of >99%.

G cluster_prep Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Interpretation start Receive D-Histidinol prep_standards Prepare D- and L-Histidinol Standards (200 µg/mL) start->prep_standards prep_sample Prepare Sample Solution (200 µg/mL) start->prep_sample equilibrate Equilibrate Column (Astec CHIROBIOTIC T) prep_standards->equilibrate prep_sample->equilibrate inject_L Inject L-Standard (Determine L-RT) equilibrate->inject_L inject_D Inject D-Sample inject_L->inject_D acquire Acquire Chromatogram inject_D->acquire integrate Integrate Peak Areas (D- and L-isomers) acquire->integrate calculate Calculate % Enantiomeric Excess (% ee) integrate->calculate validate Is % ee > 99%? calculate->validate end_yes Proceed with Experiment validate->end_yes Yes end_no Contact Supplier/ Reject Batch validate->end_no No

Workflow for independent verification of D-Histidinol enantiomeric purity.

Part 3: Biological Context and Mechanism of Action

Understanding why D-Histidinol is used provides the ultimate motivation for ensuring its purity. L-Histidine biosynthesis is a fundamental metabolic pathway in many organisms, including bacteria, plants, and fungi.[9][10] The final two steps of this pathway involve the enzyme histidinol dehydrogenase . This single enzyme catalyzes the two-step oxidation of L-histidinol to L-histidinal, and then to the final product, L-histidine.[9][11]

L-Histidinol, as a structural analogue of L-histidine, can act as a competitive inhibitor of protein biosynthesis.[2] When supplied to cells, it can be mistakenly charged to the histidine tRNA by histidyl-tRNA synthetase, but the resulting histidinol-tRNA complex stalls protein translation. This makes it a powerful tool for studying cellular responses to amino acid starvation or for selecting cells with specific mutations in amino acid regulatory pathways. Since these biological systems are exquisitely stereospecific, the presence of the D-enantiomer would not elicit the same inhibitory effect, diluting the intended experimental outcome.

G L_Hol L-Histidinol Enzyme Histidinol Dehydrogenase L_Hol->Enzyme Binds L_Hal L-Histidinal (intermediate) L_Hal->Enzyme Binds L_His L-Histidine Enzyme->L_Hal Oxidizes Enzyme->L_His Oxidizes NADH1 2 NADH Enzyme->NADH1 NAD1 2 NAD+ NAD1->Enzyme

Final steps of L-Histidine biosynthesis catalyzed by Histidinol Dehydrogenase.

Conclusion

The integrity of fundamental research relies on the meticulous validation of its components. For scientists using D-Histidinol, this principle is paramount. While reputable suppliers provide a crucial starting point, the ultimate responsibility for ensuring enantiomeric purity rests with the researcher. By implementing a straightforward, in-house verification protocol using Chiral HPLC, you create a self-validating system that eliminates ambiguity and builds a foundation of certainty for your experimental data. This rigorous approach not only enhances the reproducibility of your work but also upholds the highest standards of scientific integrity.

References

  • Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. (2020). MDPI. [Link]

  • The first covalent inhibitor for aminoacyl-tRNA synthetases. (2023). Research Communities. [Link]

  • Inhibitors of aminoacyl-tRNA synthetases as novel anti-infectives. (2000). Expert Opinion on Investigational Drugs. [Link]

  • Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents. PMC. [Link]

  • Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review. (2021). PubMed. [Link]

  • L-Histidinol Dihydrochloride – 5 g. Blue Tiger Scientific. [Link]

  • D-Histidinol dihydrochloride, 98%. SLS Ireland. [Link]

  • Certificate of Analysis. Agilent. [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. ResearchGate. [Link]

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. (2022). PubMed. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Histidinol. PubChem. [Link]

  • Purification and characterization of histidinol dehydrogenase from cabbage. PubMed. [Link]

  • Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. PMC. [Link]

  • Method for determination of histidine in tissues by isocratic high-performance liquid chromatography and its application to the measurement of histidinol dehydrogenase activity in six cattle organs. ResearchGate. [Link]

  • Structural and functional conservation of histidinol dehydrogenase between plants and microbes. PMC. [Link]

  • Hexa-Histidine, a Peptide with Versatile Applications in the Study of Amyloid-β(1–42) Molecular Mechanisms of Action. (2023). MDPI. [Link]

Sources

Validation

Stereochemical Determinants of Efficacy: A Comparative Guide to D-Histidinol vs. L-Histidinol and Other Histidine Derivatives In Vitro

The critical role of stereochemistry in drug design and molecular biology cannot be overstated. When evaluating histidine derivatives for in vitro efficacy, the spatial orientation of the molecule dictates its interactio...

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Author: BenchChem Technical Support Team. Date: April 2026

The critical role of stereochemistry in drug design and molecular biology cannot be overstated. When evaluating histidine derivatives for in vitro efficacy, the spatial orientation of the molecule dictates its interaction with highly conserved biological machinery. While L-histidinol is widely recognized as a potent inhibitor of protein synthesis and an experimental anti-cancer adjuvant, its enantiomer, D-histidinol, is frequently employed to dissect stereospecific enzymatic responses.

This guide provides an objective, data-driven comparison of D-histidinol against L-histidinol and other structural derivatives (such as histamine), focusing on their mechanistic divergence, quantitative in vitro efficacy, and the implementation of self-validating experimental protocols.

Mechanistic Divergence: The HisRS and GCN2/mTORC1 Axis

The most profound functional divergence between D- and L-histidinol lies in their interaction with the cellular translational machinery.

  • L-Histidinol: Acting as a structural analog of L-histidine, L-histidinol competitively binds to the active site of histidyl-tRNA synthetase (HisRS) but cannot be aminoacylated[1]. This competitive inhibition leads to a rapid accumulation of uncharged tRNA^His. The uncharged tRNA directly binds to the regulatory domain of General Control Nonderepressible 2 (GCN2) kinase, triggering its auto-activation. GCN2 subsequently phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), halting global protein synthesis while paradoxically upregulating stress-response genes and inhibiting mTORC1.

  • D-Histidinol: Because the amino acid-binding pocket of HisRS is strictly stereoselective, D-histidinol cannot dock into the active site. Consequently, it does not induce tRNA deacylation, GCN2 activation, or eIF2α phosphorylation. This causality makes D-histidinol an impeccable self-validating negative control in in vitro assays to confirm that cellular responses are driven by specific HisRS inhibition rather than non-specific chemical toxicity.

  • Other Derivatives (e.g., Histamine): Lacking the carboxyl/alcohol moiety necessary for HisRS binding, histamine is entirely inactive against the translational machinery and instead acts exclusively on H1-H4 G-protein coupled receptors.

G L_Histidinol L-Histidinol HisRS Histidyl-tRNA Synthetase (HisRS) L_Histidinol->HisRS Competitive Inhibition D_Histidinol D-Histidinol D_Histidinol->HisRS Stereospecific Exclusion No_Effect No Binding / No Effect D_Histidinol->No_Effect Uncharged_tRNA Uncharged tRNA^His Accumulation HisRS->Uncharged_tRNA Blocks Aminoacylation GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Binds Regulatory Domain eIF2a eIF2α Phosphorylation GCN2->eIF2a Stress Response

Figure 1: Stereospecific modulation of the GCN2/eIF2α stress response by histidine derivatives.

Quantitative Data: In Vitro Efficacy Comparison

When evaluating these compounds for drug development, chirality dictates potency. For example, in the synthesis of chiral histamine H3-receptor ligands (e.g., 2-amino-3-(1H-imidazol-4-yl)propyl ethers), derivatives synthesized from L-histidinol (yielding the S-configuration) exhibit significantly higher receptor affinity than those derived from D-histidinol (R-configuration).

Table 1: Comparative In Vitro Efficacy of Histidine Derivatives
CompoundPrimary Target / AssayIn Vitro EfficacyPrimary Cellular Effect
L-Histidinol HisRS (HeLa Cells)IC₅₀ ~ 0.1 mM (at 5 µM His)50% Protein synthesis inhibition; GCN2 activation
D-Histidinol HisRS (HeLa Cells)> 10 mM (Inactive)None (Biologically inert at HisRS)
S-Ether Derivative (from L-Histidinol)Histamine H3-Receptor-log Kᵢ = 7.9 ± 0.2Potent H3-receptor agonism
R-Ether Derivative (from D-Histidinol)Histamine H3-Receptor-log Kᵢ < 6.0Weak/No H3-receptor agonism
Histamine H1-H4 ReceptorsKₑ in nM rangeGPCR signaling cascade

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, researchers must employ self-validating experimental designs when comparing chiral derivatives. The following protocols outline standard methodologies for assessing the differential efficacy of D- vs. L-histidinol.

Protocol 1: In Vitro Aminoacylation Assay (HisRS Activity)

Rationale: Directly measures the catalytic inhibition of HisRS. By utilizing a cell-free system, we eliminate membrane permeability variables, directly proving that L-histidinol's efficacy stems from active-site competition, whereas D-histidinol's failure is due to spatial mismatch.

  • Enzyme Preparation: Purify recombinant human HisRS or prepare cytosolic extracts from target cell lines.

  • Reaction Mixture: Combine 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 2 mM ATP, 1 µM [³H]-L-histidine, and 10 µM yeast tRNA.

  • Inhibitor Titration: Add D-histidinol or L-histidinol in a concentration gradient (0.01 mM to 10 mM).

    • Self-Validation Check: Include a vehicle-only control (100% activity baseline) and an ATP-depleted control (0% activity baseline) to ensure signal specificity.

  • Quenching & Filtration: After 15 minutes at 37°C, quench the reaction with cold 5% trichloroacetic acid (TCA). Precipitate the[³H]-His-tRNA onto glass microfiber filters (GF/C).

  • Quantification: Wash filters with cold 5% TCA and ethanol, dry, and measure radioactivity via liquid scintillation counting to calculate IC₅₀ values.

Protocol 2: Cell-Based GCN2/eIF2α Activation Workflow

Rationale: Evaluates the downstream cellular consequences of HisRS inhibition.

  • Cell Culture: Seed HeLa or A549 cells in 6-well plates and culture until 70% confluent in standard DMEM (containing physiological L-histidine levels).

  • Treatment: Treat parallel wells with 2 mM L-histidinol, 2 mM D-histidinol, or vehicle for 4 hours.

    • Self-Validation Check: D-histidinol serves as the isogenic chemical control. Because it shares identical physicochemical properties (pKa, solubility) with L-histidinol but lacks the correct stereochemistry to bind HisRS, its inclusion rules out non-specific osmotic or pH-induced stress, ensuring the observed eIF2α phosphorylation is strictly due to HisRS inhibition.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical for preserving transient eIF2α phosphorylation).

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, and GCN2.

  • Analysis: Normalize phospho-eIF2α signals to total eIF2α using densitometry.

Workflow Prep 1. Cell Culture (HeLa/A549) Treat 2. Compound Treatment (D- vs L-Histidinol) Prep->Treat Lysis 3. Cell Lysis (+ Inhibitors) Treat->Lysis Blot 4. SDS-PAGE & Western Blot Lysis->Blot Quant 5. Densitometric Quantification Blot->Quant

Figure 2: Standardized workflow for evaluating intracellular stress by histidine derivatives.

Conclusion

The comparative in vitro efficacy of histidine derivatives is fundamentally governed by stereochemistry. L-histidinol is a potent modulator of the amino acid starvation response via HisRS inhibition, offering therapeutic utility as an anti-cancer adjuvant. Conversely, D-histidinol's inability to bind these L-specific pockets renders it biologically inert in this context, cementing its value as an essential negative control in rigorous experimental designs. Furthermore, when used as synthetic precursors, the chirality of these molecules dictates the pharmacological efficacy of downstream receptor ligands, emphasizing the need for stereospecific precision in drug development.

References

  • Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Phosphorylation of eIF2α by mTORC1 inhibition and PP6C activation is required for autophagy and is aberrant in PP6C-mutated melanoma Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Comprehensive Guide: Validation of D-Histidinol Enantiomeric Excess via Chiral HPLC

Accurate determination of enantiomeric excess (ee) for chiral building blocks like D-histidinol is a critical quality control step in drug development and asymmetric synthesis. As an amino alcohol containing both a prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate determination of enantiomeric excess (ee) for chiral building blocks like D-histidinol is a critical quality control step in drug development and asymmetric synthesis. As an amino alcohol containing both a primary amine and an imidazole ring, D-histidinol presents unique chromatographic challenges. The highly polar and basic nature of these functional groups often leads to severe peak tailing and poor enantiomeric resolution on standard achiral or traditional chiral stationary phases (CSPs) due to non-specific interactions with residual silanols.

As an Application Scientist, selecting the right analytical strategy requires balancing throughput, column availability, and detector compatibility. This guide objectively compares three field-proven chiral HPLC workflows for D-histidinol, detailing the mechanistic causality behind each method and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Comparison of Chiral Separation Strategies

To overcome the basicity of D-histidinol, chromatographers must either utilize CSPs specifically designed to complex with primary amines or chemically mask the amine prior to analysis.

Strategy A: Direct Analysis via Crown Ether CSPs

Crown ether-based CSPs (e.g., Daicel CROWNPAK CR(+)) are the gold standard for underivatized primary amino alcohols. The chiral recognition mechanism is driven by host-guest inclusion complexation. Under highly acidic conditions, the primary amine of histidinol is fully protonated into an ammonium ion ( −NH3+​ ), which forms a stable, sterically directed inclusion complex within the polyether cavity of the 18-crown-6 selector[1].

Strategy B: Direct Analysis via Macrocyclic Glycopeptide CSPs

Macrocyclic antibiotics, such as teicoplanin (e.g., Astec CHIROBIOTIC T2), offer a versatile alternative. Teicoplanin possesses multiple chiral centers and interaction sites (hydrogen bonding, π−π , and steric cavities). This allows for the direct resolution of underivatized amino alcohols in polar ionic or water-alcohol mobile phases, bypassing the need for the highly corrosive acidic conditions required by crown ethers.

Strategy C: Indirect Analysis via Pre-Column Derivatization

For laboratories standardized on ubiquitous polysaccharide-based CSPs (e.g., Chiralpak IC), direct analysis is often unfeasible. Pre-column derivatization using Boc-anhydride ( Boc2​O ) masks the primary amine, converting it into a neutral carbamate. This eliminates secondary silanol interactions and introduces new hydrogen-bonding acceptor/donor sites that interact optimally with the carbamate/benzoate linkages of the immobilized polysaccharide CSP[2].

Experimental Workflows & Decision Matrix

Workflow Start D-Histidinol Sample (Primary Amino Alcohol) Direct Direct Analysis (Underivatized) Start->Direct High throughput needed Indirect Indirect Analysis (Derivatization) Start->Indirect Standard columns only Crown Crown Ether CSP (e.g., CROWNPAK CR(+)) Mechanism: Inclusion Complex Direct->Crown Tolerates pH < 2.0 Macro Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T2) Mechanism: H-Bonding / Steric Direct->Macro Requires MS-compatibility Deriv Boc-Protection (Masks Primary Amine) Indirect->Deriv Poly Polysaccharide CSP (e.g., Chiralpak IC) Mechanism: Dipole & H-Bonding Deriv->Poly

Figure 1: Decision matrix for selecting a chiral HPLC workflow for D-histidinol ee validation.

Quantitative Data Summary

The following tables summarize the comparative performance and operational parameters of the three methodologies based on typical validation metrics.

Table 1: Comparative Performance of Chiral HPLC Strategies
MetricCrown Ether (CROWNPAK CR(+))Macrocyclic Glycopeptide (CHIROBIOTIC T2)Derivatization + Polysaccharide (Chiralpak IC)
Primary Mechanism Inclusion ComplexationH-Bonding & Steric FitDipole & H-Bonding
Derivatization None RequiredNone RequiredBoc-Protection Required
Mobile Phase pH Highly Acidic (pH ~2.0)Weakly Acidic/NeutralNeutral / Basic Additive
MS Compatibility Poor (Perchloric Acid)Excellent (Volatile buffers)Good (Normal Phase/ELSD)
Typical Resolution ( Rs​ ) > 2.5~ 1.8> 3.0
Throughput HighHighLow (Due to prep time)
Table 2: Standardized Chromatographic Parameters
ParameterMethod 1: Crown EtherMethod 2: MacrocyclicMethod 3: Polysaccharide
Column Dimensions 150 x 4.0 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Aqueous HClO4​ (pH 2.0)MeOH / H2​O / Acetic Acid / TEAHexane / IPA / DEA (80:20:0.1)
Flow Rate 0.4 mL/min1.0 mL/min1.0 mL/min
Column Temp 25 °C (Critical)25 °C25 °C
Detection UV at 210 nmELSD or MSUV at 220 nm

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before sample analysis to confirm that the chromatographic environment is free from bias.

Method 1: Direct Enantioseparation via Crown Ether CSP

Causality Note: Temperature control is critical here. Inclusion complexation is an enthalpy-driven process; lower temperatures generally increase enantiomeric resolution but may broaden peaks due to slower mass transfer kinetics[1].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a pH 2.0 solution using perchloric acid ( HClO4​ ) in ultrapure water. Degas thoroughly.

  • Sample Preparation: Dissolve the D-histidinol sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Equilibration: Flush the CROWNPAK CR(+) column at 0.4 mL/min until the baseline is stable (approx. 30 column volumes).

  • Injection: Inject 5 µL of the sample.

Self-Validating SST Criteria:

  • Chiral Discrimination Check: Inject a racemic D/L-histidinol standard. The system is valid only if the peak area ratio is 1.00±0.02 , proving no detector bias or sample degradation.

  • Resolution: Rs​≥1.5 between enantiomers.

  • Tailing Factor: Tf​≤1.5 for the primary D-histidinol peak.

Method 2: Direct Analysis via Macrocyclic Glycopeptide CSP

Causality Note: Teicoplanin columns operate efficiently in "Polar Ionic Mode." The addition of volatile acids and bases (Acetic Acid and Triethylamine) controls the ionization state of both the stationary phase and the analyte, optimizing the hydrogen-bonding network without degrading the silica support.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Mix Methanol and Water (80:20 v/v). Add 0.1% Acetic Acid and 0.1% Triethylamine (TEA).

  • Sample Preparation: Dissolve D-histidinol in Methanol to 1.0 mg/mL.

  • Equilibration: Equilibrate the CHIROBIOTIC T2 column at 1.0 mL/min.

  • Injection: Inject 10 µL of the sample. Monitor via ELSD or MS (due to low UV absorbance of histidinol and background from the mobile phase).

Self-Validating SST Criteria:

  • Carryover Check: Inject a blank (Methanol) immediately after a high-concentration standard. The blank must show ≤0.05% carryover at the retention times of both enantiomers.

  • Resolution: Rs​≥1.5 .

Method 3: Indirect Analysis via Pre-Column Derivatization

Causality Note: The addition of Diethylamine (DEA) to the mobile phase is mandatory. Even after Boc-protection of the primary amine, the imidazole ring remains basic. DEA acts as a competing base, temporarily masking residual acidic silanols on the column and preventing peak tailing[2].

Step-by-Step Protocol:

  • Derivatization Reaction: Dissolve 10 mg of D-histidinol in 1 mL of Dichloromethane (DCM). Add 1.5 equivalents of Boc-anhydride and 2.0 equivalents of TEA. Stir at room temperature for 2 hours.

  • Workup: Wash the reaction mixture with water, dry the organic layer over Na2​SO4​ , and evaporate the solvent.

  • Sample Reconstitution: Dissolve the resulting Boc-D-histidinol in Hexane/Isopropanol (80:20) to 1.0 mg/mL.

  • Chromatography: Run isocratically on a Chiralpak IC column using Hexane/Isopropanol/DEA (80:20:0.1 v/v) at 1.0 mL/min.

Self-Validating SST Criteria:

  • Derivatization Completeness: Monitor the reaction via TLC or LC-MS to ensure >99% conversion. Incomplete derivatization will result in split peaks or altered retention times.

  • Resolution: Rs​≥2.0 (Derivatized samples typically yield higher resolution on polysaccharide columns).

References[1] Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC (nih.gov). Verified Link[4] Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. PMC (nih.gov). Verified Link[3] Astec® CHIROBIOTIC® T2 Chiral (5 μm) HPLC Columns. Sigma-Aldrich (sigmaaldrich.com). Verified Link[2] Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Semantic Scholar (semanticscholar.org). Verified Link

Sources

Validation

comparative efficacy of d-histidinol in protein synthesis inhibition

Title: Comparative Efficacy of D-Histidinol in Protein Synthesis Inhibition: A Mechanistic and Experimental Guide Introduction As a Senior Application Scientist, I frequently encounter experimental designs where off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of D-Histidinol in Protein Synthesis Inhibition: A Mechanistic and Experimental Guide

Introduction As a Senior Application Scientist, I frequently encounter experimental designs where off-target toxicity confounds the interpretation of translation inhibition. When investigating the amino acid starvation response or screening aminoacyl-tRNA synthetase (aaRS) inhibitors, establishing strict causality is paramount.

L-histidinol is a well-characterized, reversible inhibitor of histidyl-tRNA synthetase (HisRS). By competitively blocking histidine activation, L-histidinol depletes the pool of charged tRNA^His, triggering the General Control Nonderepressible 2 (GCN2) kinase pathway and halting global protein synthesis . However, to definitively prove that downstream cellular responses (such as autophagy or apoptosis) are strictly due to HisRS inhibition—and not a non-specific chemical artifact of the histidinol backbone—a self-validating experimental system requires a precise negative control.

This is where D-histidinol becomes indispensable. Due to the extreme chiral stereospecificity of the HisRS active site, the D-enantiomer fails to bind the enzyme. Consequently, D-histidinol exhibits virtually zero efficacy in protein synthesis inhibition, making it the perfect stereospecific control for translation assays .

Mechanistic Causality: The GCN2/eIF2α Axis The efficacy of translation inhibitors is often dictated by their interaction with the ribosomal machinery or upstream tRNA charging. L-histidinol acts upstream. By mimicking L-histidine, it occupies the HisRS active site but cannot be transferred to tRNA. The resulting accumulation of uncharged tRNA^His binds to the regulatory domain of GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51, preventing the recycling of the eIF2-GTP-Met-tRNAi ternary complex and arresting translation initiation .

Conversely, D-histidinol's structural mismatch prevents HisRS binding. The tRNA^His pool remains fully charged, GCN2 remains inactive, and translation elongation proceeds uninterrupted.

Pathway cluster_L L-Histidinol (Active Inhibitor) cluster_D D-Histidinol (Inactive Control) L_His L-Histidinol HisRS_L HisRS (Inhibited) L_His->HisRS_L Competitive Binding tRNA_L Uncharged tRNA^His HisRS_L->tRNA_L Blocks Aminoacylation GCN2 GCN2 Kinase (Activated) tRNA_L->GCN2 Binds Regulatory Domain eIF2a p-eIF2α (Translation Arrest) GCN2->eIF2a Phosphorylation (Ser51) D_His D-Histidinol HisRS_D HisRS (Active) D_His->HisRS_D Stereo-mismatch (No Binding) tRNA_D Charged His-tRNA HisRS_D->tRNA_D Normal Aminoacylation Translation Normal Elongation (Active Synthesis) tRNA_D->Translation Ribosome Delivery

Fig 1: Stereospecificity of histidinol. L-histidinol activates GCN2; D-histidinol permits translation.

Comparative Efficacy Profile To contextualize D-histidinol's utility, we must compare it against its active enantiomer and other gold-standard translation inhibitors. The table below summarizes their quantitative efficacy and mechanistic divergence.

CompoundPrimary TargetMechanism of ActionEfficacy (IC₅₀ / Working Conc.)GCN2 ActivationPrimary Experimental Application
D-Histidinol None (Stereo-mismatch)Inactive enantiomer; fails to block HisRS.>10 mM (Inactive)NoChiral negative control for off-target effects.
L-Histidinol Histidyl-tRNA SynthetaseCompetitively blocks histidine activation.~0.1 mM (in 5 µM His media)YesReversible amino acid starvation mimic.
Cycloheximide 60S Ribosomal SubunitBinds E-site; blocks translocation/elongation.<1 µM (Working: 50 µg/mL)NoIrreversible global translation block.
Puromycin Ribosomal A-siteTyrosyl-tRNA analog; causes premature termination.~1 µM (Working: 1-10 µM)NoTranslation rate labeling (SUnSET assay).

Data synthesized from established pharmacological profiles of tRNA synthetase inhibitors and ribosomal antagonists .

Experimental Protocol: Self-Validating SUnSET Assay To prove that a biological phenotype is driven by translation inhibition rather than chemical toxicity, a self-validating system must be employed. The Surface Sensing of Translation (SUnSET) assay uses puromycin incorporation to directly measure active translation rates. By testing D-histidinol alongside L-histidinol, we establish strict causality.

Step 1: Cell Seeding and Starvation Sensitization

  • Seed HeLa or equivalent mammalian cells in 6-well plates at 70% confluency.

  • Causality Note: HisRS competitive inhibition is highly dependent on intracellular histidine concentrations . Wash cells twice with PBS and replace with custom DMEM containing reduced L-histidine (e.g., 5 µM) to sensitize the cells to the inhibitor.

Step 2: Stereospecific Pre-Treatment

  • Prepare fresh stocks of D-histidinol and L-histidinol in sterile water.

  • Treat designated wells with:

    • Vehicle (Control)

    • D-Histidinol (2 mM) - Expected: Normal translation.

    • L-Histidinol (2 mM) - Expected: Translation arrest.

    • Cycloheximide (50 µg/mL) - Positive control for elongation block.

  • Incubate for 2 to 4 hours.

    • Causality Note: Unlike cycloheximide, which freezes ribosomes instantly, L-histidinol requires time to deplete the existing charged tRNA^His pool and activate the GCN2/eIF2α cascade . A minimum 2-hour window is critical for observing the secondary arrest of initiation.

Step 3: Puromycin Pulse Labeling

  • Add Puromycin directly to the culture media at a final concentration of 1 µM.

  • Incubate for exactly 30 minutes at 37°C.

    • Causality Note: Puromycin acts as a structural analog of charged tRNA. It enters the A-site and forms a covalent bond with the nascent peptide, terminating elongation. The total amount of puromycin-tagged peptides directly correlates with the active translation rate.

Step 4: Harvest and Immunoblotting

  • Wash cells rapidly with ice-cold PBS to halt all metabolic activity.

  • Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-eIF2α).

  • Perform SDS-PAGE and Western Blotting. Probe membranes with:

    • Anti-Puromycin (Clone 12D10): Assesses global translation.

    • Anti-p-eIF2α (Ser51): Validates the GCN2 stress mechanism.

    • Anti-GAPDH or β-Actin: Loading control.

Expected Outcomes & Interpretation: The D-histidinol lane will exhibit a robust puromycin smear (indicating active translation) and basal levels of p-eIF2α, mirroring the vehicle control. The L-histidinol lane will show a near-complete loss of the puromycin smear and a sharp spike in p-eIF2α. If D-histidinol induces any reduction in puromycin incorporation, it indicates off-target toxicity in your specific cell line, invalidating the assumption that the L-enantiomer's effects are purely HisRS-mediated.

References

  • Fang, P., et al. "Evolutionary Limitation and Opportunities for Developing tRNA Synthetase Inhibitors with 5-Binding-Mode Classification." International Journal of Molecular Sciences, 2015.[Link]

  • Vaughan, M. H., & Hansen, B. S. "Reversible inhibition of protein synthesis in human cells at the activation of histidine." Journal of Biological Chemistry, 1973.[Link]

  • Wengrod, J., et al. "Phosphorylation of eIF2α by mTORC1 inhibition and PP6C activation is required for autophagy and is aberrant in PP6C-mutated melanoma." Science Signaling, 2015.[Link]

Comparative

Validating d-Histidinol Concentration: A Comparative Guide to UV-Vis Spectrophotometry and Orthogonal Methods

As a Senior Application Scientist, I frequently navigate the analytical bottleneck of quantifying d-histidinol—a critical amino alcohol intermediate in histidine biosynthesis and a common component in specialized biochem...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently navigate the analytical bottleneck of quantifying d-histidinol—a critical amino alcohol intermediate in histidine biosynthesis and a common component in specialized biochemical assays. The fundamental analytical challenge lies in its molecular structure: d-histidinol lacks a robust chromophore in the near-UV or visible spectrum. While its imidazole ring absorbs weakly in the far-UV range (210–220 nm), direct UV-Vis spectrophotometry at these wavelengths is notoriously prone to matrix interference.

To establish a robust, self-validating analytical system, researchers must understand the causality behind their experimental choices. This guide objectively compares direct UV-Vis methodologies with derivatization, enzymatic coupling, and high-performance liquid chromatography (HPLC) alternatives, providing the empirical grounding required for rigorous drug development and bioprocessing workflows.

Mechanistic Evaluation of Analytical Alternatives

Direct UV-Vis Spectrophotometry (210–220 nm)

  • Mechanism: Relies on the π→π∗ electronic transitions of the imidazole ring.

  • Causality & Limitations: Because the absorbance maximum is deep in the far-UV, common biological buffers (e.g., Tris, HEPES), dissolved oxygen, and trace organic impurities exhibit massive signal overlap. Direct measurement is only analytically valid for highly purified d-histidinol in simple, non-absorbing matrices (like dilute HCl or water).

Colorimetric Derivatization: The Pauly Reaction (405 nm)

  • Mechanism: The Pauly reaction utilizes diazotized sulfanilic acid, which undergoes an electrophilic substitution with the imidazole ring of d-histidinol under alkaline conditions. This forms a stable, yellow azo-dye complex[1].

  • Causality & Advantages: By shifting the absorbance maximum from 210 nm to 405 nm, this method completely bypasses far-UV buffer interference. It is highly scalable for 96-well microplate high-throughput screening (HTS)[2].

Enzymatic UV-Vis Assay via Histidinol Dehydrogenase (340 nm)

  • Mechanism: Histidinol dehydrogenase (HDH) catalyzes the 4-electron oxidation of d-histidinol to histidine. This reaction strictly requires the concomitant reduction of two equivalents of NAD + to NADH[3].

  • Causality & Advantages: Instead of measuring d-histidinol directly, the spectrophotometer monitors the appearance of NADH at 340 nm. Because HDH is stereospecific, this method provides absolute specificity for the active enantiomer, even in crude cell lysates or complex pharmaceutical excipients.

HPLC-UV (220 nm): The Orthogonal Gold Standard

  • Mechanism: Chromatographic separation physically isolates d-histidinol from matrix components prior to UV detection[4].

  • Causality & Advantages: Resolves the specificity issue of direct UV-Vis by ensuring that the 220 nm absorbance peak is temporally separated from interfering compounds.

Objective Performance Comparison

The following table summarizes the quantitative performance metrics of each quantification strategy to aid in method selection:

Analytical MethodDetection WavelengthSpecificityMatrix ToleranceEstimated LODBest Use Case
Direct UV-Vis 210 - 220 nmLowPoor~50 µMPurified aqueous formulations
Pauly Derivatization 405 nmModerateModerate~10 µMHigh-throughput screening (HTS)
Enzymatic (HDH) 340 nmVery HighExcellent~1-5 µMCrude lysates, stereospecific assays
HPLC-UV 220 nmHighExcellent<1 µMComplex mixtures, regulatory filing
Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, an assay must be self-validating. This means incorporating internal controls that immediately flag matrix quenching or reagent degradation.

Protocol A: High-Throughput Pauly Derivatization Assay

This protocol is optimized for rapid concentration validation in non-complex buffers.

  • Reagent Preparation:

    • Solution A: 1% p-aminobenzenesulfonic acid in 10% HCl.

    • Solution B: 5% Sodium nitrite (NaNO 2​ ) in water.

    • Solution C: 10% Sodium carbonate (Na 2​ CO 3​ ).

  • Diazotization (Activation): Mix equal volumes of Solution A and Solution B on ice for 5 minutes to generate the active diazonium salt. Causality: The reaction must be kept cold to prevent the decomposition of the highly unstable diazonium intermediate.

  • Sample Reaction: In a 96-well plate, add 100 µL of the d-histidinol sample (0 - 100 µM standard curve). Add 40 µL of the activated diazonium mixture.

  • Alkaline Coupling: Add 60 µL of Solution C to each well. Causality: The azo-coupling reaction strictly requires an alkaline pH to deprotonate the imidazole ring, activating it for electrophilic attack[2].

  • Readout: Incubate for 15 minutes at 25°C. Measure absorbance at 405 nm.

  • Self-Validation System: Include a "Spike-Recovery" well (unknown sample + 50 µM d-histidinol standard). A calculated recovery outside of the 95-105% range definitively indicates matrix interference, invalidating the run.

Protocol B: Enzymatic (HDH) Coupled UV-Vis Assay

This protocol is the method of choice for absolute specificity in complex matrices.

  • Reaction Buffer: Prepare 500 mM Bicine-NaOH (pH 8.5) containing 0.5 mM MnCl 2​ [3]. Causality: The alkaline pH drives the oxidation reaction forward, and Mn 2+ is an essential catalytic cofactor for HDH.

  • Cofactor Addition: Add NAD + to the buffer to a final concentration of 5 mM.

  • Baseline Measurement: Add 10 µL of the d-histidinol sample to 980 µL of the reaction buffer in a quartz cuvette. Blank the spectrophotometer and record the baseline absorbance at 340 nm.

  • Enzyme Initiation: Add 10 µL of purified Histidinol Dehydrogenase (HDH) (approx. 5 µg/mL final concentration) to initiate the reaction[3].

  • Kinetic Readout: Monitor the increase in absorbance at 340 nm until a plateau is reached (typically 10-20 minutes).

  • Quantification: Calculate the concentration using the Beer-Lambert law and the molar extinction coefficient of NADH ( ϵ340​=6220M−1cm−1 ). Note: 1 mole of d-histidinol yields 2 moles of NADH.

Analytical Decision Workflow

G Start d-Histidinol Sample Quantification Matrix Matrix Complexity? Start->Matrix Simple Simple Buffer (No UV-absorbing salts) Matrix->Simple Low Complex Complex Matrix (Lysate, Media, Excipients) Matrix->Complex High DirectUV Direct UV-Vis (210 - 220 nm) Simple->DirectUV Spec Specificity Requirement? Complex->Spec Enzymatic Enzymatic Assay (HDH, 340 nm) Spec->Enzymatic High (Targeted) Pauly Pauly Derivatization (Colorimetric, 405 nm) Spec->Pauly Moderate (HTS) HPLC HPLC-UV (Chromatographic, 220 nm) Spec->HPLC Absolute (Multiplex)

Decision matrix for selecting d-histidinol UV-Vis quantification methods based on matrix complexity.

References
  • Spectrophotometric Determination of Histidine Hydrochloride Monohydrate in Pharmaceutical Formulations. Sphinxsai / ResearchGate.1

  • Combinatorial Protein Engineering and Metabolic Engineering for Efficient Synthesis of l-Histidine in Corynebacterium glutamicum. ACS Synthetic Biology.2

  • Continuous Directed Evolution of a Short-Lived Plant Histidinol Dehydrogenase. ACS Publications.3

  • Fluorescence 'On-Off-On' Switching of Pepsin Stabilized Copper Nanoclusters... (LC-UV Methods). ResearchGate.4

Sources

Validation

d-histidinol vs l-histidinol cellular uptake rates comparison

Stereoselective Cellular Uptake: A Comparative Guide on D-Histidinol vs. L-Histidinol The cellular uptake of amino acid derivatives is fundamentally governed by stereochemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Stereoselective Cellular Uptake: A Comparative Guide on D-Histidinol vs. L-Histidinol

The cellular uptake of amino acid derivatives is fundamentally governed by stereochemistry. For drug development professionals and cellular biologists, understanding the kinetic and mechanistic differences between enantiomers is critical for designing targeted delivery vectors, metabolic inhibitors, and stable molecular probes. This guide provides an objective, data-driven comparison of the cellular uptake rates and mechanisms of D-histidinol and L-histidinol.

Mechanistic Causality: The Role of Chiral Discrimination

The plasma membrane is a highly selective barrier that relies on chiral discrimination to regulate the influx of nutrients. The enantiomers of histidinol—an amino alcohol derivative of histidine—demonstrate profoundly divergent interactions with the cell surface.

L-Histidinol: Active Transport and Target Engagement L-histidinol is the naturally relevant stereoisomer. Because its spatial configuration mimics endogenous L-histidine, it is readily recognized by solute carrier (SLC) transport systems, such as the L-type amino acid transporters (e.g., LAT1/SLC7A5). This stereospecific lock-and-key recognition facilitates rapid, energy-dependent intracellular accumulation. Once inside the cell, L-histidinol acts as a potent competitive inhibitor of histidyl-tRNA synthetase. This inhibition triggers an amino acid deprivation response that activates the MTHFD2 metabolic network[1] and effectively arrests cells in the G0 phase of the cell cycle—a mechanism historically leveraged to protect normal cells from proliferation-dependent chemotherapeutics[2].

D-Histidinol: Passive Diffusion and Proteolytic Evasion In contrast, D-histidinol possesses an inverted stereocenter that prevents it from fitting into the binding pockets of mammalian L-amino acid transporters. Consequently, its cellular uptake is primarily driven by slower, concentration-gradient-dependent passive diffusion or non-specific endocytosis. However, this stereochemical mismatch provides a distinct functional advantage: metabolic stability. D-amino acid derivatives are highly resistant to degradation by intracellular proteases and metabolic enzymes, resulting in a significantly prolonged intracellular half-life compared to their L-counterparts[3].

G L_Histidinol L-Histidinol Transporter SLC Transporters (Active Transport) L_Histidinol->Transporter High Affinity D_Histidinol D-Histidinol Membrane Plasma Membrane (Passive Diffusion) D_Histidinol->Membrane Low Affinity Intracellular_L Rapid Accumulation (Enzyme Inhibition) Transporter->Intracellular_L Fast Kinetics Intracellular_D Slow Accumulation (High Stability) Membrane->Intracellular_D Slow Kinetics

Fig 1. Stereoselective cellular uptake pathways of L-histidinol vs. D-histidinol.

Quantitative Data Presentation: Comparative Uptake Kinetics

The following table summarizes the divergent kinetic profiles and cellular behaviors of the two enantiomers, synthesized from standard stereoselective transport principles and established literature[1][2][3].

ParameterL-HistidinolD-Histidinol
Primary Uptake Mechanism Active Transport (SLC Transporters)Passive Diffusion / Endocytosis
Uptake Rate ( Vmax​ ) High (Rapid intracellular accumulation)Low (Slow, concentration-dependent)
Receptor Affinity ( Km​ ) High affinity for L-amino acid carriersNegligible affinity (Steric mismatch)
Intracellular Stability Moderate (Subject to enzymatic processing)High (Resistant to cellular proteases)
Primary Cellular Effect Inhibits histidyl-tRNA synthetase (G0 arrest)Biologically inert / Probe application

Experimental Methodology: A Self-Validating Uptake Assay

To accurately quantify and compare the uptake rates of D- and L-histidinol, researchers must employ a highly controlled Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Causality Behind Experimental Choices: Measuring intracellular metabolites requires rapid quenching of cellular activity. We utilize ice-cold PBS to instantly halt membrane fluidity and trap intracellular contents, preventing the efflux of the compounds during the washing steps. Furthermore, to definitively distinguish between active transport (L-histidinol) and passive diffusion (D-histidinol), a 4°C temperature-block control is integrated. Active SLC transport is highly temperature-dependent and will be quenched at 4°C, whereas passive diffusion will show a less dramatic reduction, creating a self-validating system that isolates the specific transport mechanism.

Step-by-Step Protocol
  • Cell Preparation: Seed mammalian cells (e.g., HeLa or MDCK) in 6-well plates and culture until 80% confluent. Starve cells in amino acid-free HBSS buffer for 1 hour prior to the assay to deplete endogenous histidine pools and upregulate transporter expression.

  • Enantiomer Incubation: Introduce 100 µM of either D-histidinol or L-histidinol to the wells.

    • Self-Validation Control: Run parallel plates incubated at 37°C (physiological) and 4°C (active transport blockade).

  • Time-Course Quenching: At designated intervals (5, 15, 30, and 60 minutes), immediately aspirate the medium and wash the cells three times with ice-cold PBS to halt membrane transport.

  • Metabolite Extraction: Add 500 µL of cold 80% methanol (-20°C) to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass transitions for histidinol.

  • Data Normalization: Resuspend the protein pellet from Step 4 in 0.1 M NaOH and quantify total protein using a BCA assay. Normalize all LC-MS/MS concentration data to total protein content (pmol histidinol / mg protein) to account for variations in cell density.

G Step1 1. Cell Culture & Starvation (Deplete endogenous amino acids) Step2 2. Enantiomer Incubation (L- or D-Histidinol at 37°C) Step1->Step2 Step3 3. Quenching & Lysis (Ice-cold PBS, Methanol extraction) Step2->Step3 Validation Self-Validation: 4°C Control isolates passive diffusion Step2->Validation Step4 4. LC-MS/MS Analysis (Quantify intracellular concentrations) Step3->Step4 Step5 5. Data Normalization (Normalize to total protein) Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for quantifying enantiomer-specific cellular uptake.

References

  • Title: Oxidized phospholipids regulate amino acid metabolism through MTHFD2 to facilitate nucleotide release in endothelial cells - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Histidine-enriched multifunctional peptide vectors with enhanced cellular uptake and endosomal escape for gene delivery Source: Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: Enantioselective Discrimination of Histidine by Means of an Achiral Cubane-Bridged Bis-Porphyrin - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling d-Histidinol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in the physicochemical and biological properties of the target molecule. d-Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in the physicochemical and biological properties of the target molecule.

d-Histidinol (frequently handled as d-Histidinol dihydrochloride, CAS 75614-84-5) is a highly valuable chiral building block in drug development, extensively utilized in the stereoselective synthesis of histamine H3-receptor ligands targeting neurological and inflammatory pathways[1]. However, it is also a potent amino alcohol that binds to the amino acid site of histidyl-tRNA synthetase (HisRS), effectively inhibiting protein synthesis[2]. Because of this potent biological activity, combined with its tendency to form irritating, combustible dust, handling d-Histidinol requires a rigorous, causally-driven approach to Personal Protective Equipment (PPE) and operational logistics[3].

Here is the comprehensive, self-validating guide to safely handling, containing, and disposing of d-Histidinol.

Standard laboratory PPE is insufficient for biologically active powders. Every piece of equipment selected below is dictated by d-Histidinol’s specific hazard profile: its mucosal irritability, its potential for dermal absorption, and the combustion risk of organic dusts[3].

PPE CategoryQuantitative SpecificationRegulatory StandardCausal Rationale
Dermal (Hands) Nitrile Rubber (≥0.11 mm thickness, >480 min breakthrough time)EN 374 / EU 89/686/EECNitrile provides superior chemical impermeability against solid organic salts compared to latex, preventing dermal absorption of this biologically active HisRS inhibitor.
Ocular Tightly fitting safety goggles with side-shieldsEN 166 (EU) / NIOSH (US)Prevents the ingress of hygroscopic, irritating dihydrochloride dust into the ocular mucosa.
Respiratory P95/N95 Particulate Respirator or Type P1 filterEN 143 / NIOSHMitigates inhalation of fine particulate matter, critical since d-Histidinol can inhibit cellular protein synthesis upon systemic entry.
Body Flame-resistant, impervious lab coatGeneral Lab SafetyPrevents accumulation of combustible organic dust on personal clothing and protects against localized skin irritation.

Operational Workflow: Safe Handling & Spill Response

To ensure scientific integrity and personnel safety, all interactions with d-Histidinol must follow a strict procedural methodology.

Phase 1: Pre-Operational Setup & Donning
  • Ventilation Verification: Ensure the laboratory fume hood is operational with a face velocity of 80–100 fpm. d-Histidinol must never be handled on an open bench due to its dust-forming hazards[3].

  • PPE Donning Sequence: Put on the flame-resistant lab coat, followed by EN 166 safety goggles. Don the P95/N95 respirator, performing a positive/negative pressure seal check. Finally, don EN 374 nitrile gloves, pulling the cuffs over the lab coat sleeves to eliminate exposed skin.

Phase 2: Active Handling
  • Static Mitigation: Ground all weighing equipment. Use only spark-proof spatulas (e.g., Teflon-coated or non-ferrous alloys) to transfer the d-Histidinol powder[3]. This prevents the ignition of suspended organic dust.

  • Transfer Protocol: Weigh the chemical in a closed analytical balance enclosure within the fume hood. Avoid rapid movements or pouring from height, which aerosolizes the dihydrochloride salt.

Phase 3: Emergency Spill Response
  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and upwind of the spill. Remove all sources of ignition[3].

  • Containment: Do not sweep dry, as this will aerosolize the active compound. Use a damp, inert absorbent pad to gently cover the powder, suppressing dust formation.

  • Collection: Using spark-proof tools, transfer the adhered material and the absorbent pads into a chemically compatible, sealable hazardous waste container[3].

Phase 4: Doffing & Decontamination
  • Doffing Sequence: Remove gloves first (using the standard glove-in-glove technique) to avoid contaminating the face or eyes. Remove goggles and respirator, then the lab coat. Wash hands and forearms immediately with soap and water.

Disposal & Environmental Logistics

The disposal of d-Histidinol cannot be routed through standard aqueous waste streams.

Controlled Incineration: The material must be disposed of by removal to a licensed chemical destruction plant for controlled incineration[3].

  • The Causality of Flue Gas Scrubbing: Because d-Histidinol is often handled as a dihydrochloride salt and contains an imidazole ring, its combustion generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. Therefore, the incineration facility must utilize flue gas scrubbing (alkaline neutralization) to strip these acidic emissions before atmospheric release[3].

  • Packaging Management: Contaminated containers must be triply rinsed (with rinsate added to the incineration waste stream) or punctured to render them unusable before being sent to a sanitary landfill[3].

Workflow Visualization

DHistidinolHandling A Phase 1: Pre-Operation Fume Hood & PPE Verification B Phase 2: Active Handling Use Spark-Proof Tools A->B Proceed C Standard Completion Doffing & Decontamination B->C Protocol Success D Spill Event Detected Evacuate & Ventilate B->D Accidental Spill F Disposal Phase Incineration + Gas Scrubbing C->F Waste Routing E Containment Collect in Closed Container D->E Emergency Response E->F Waste Routing

Fig 1: Operational lifecycle and emergency spill response protocol for d-Histidinol handling.

Sources

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